molecular formula C9H9N3 B1355537 5-Phenyl-1H-pyrazol-4-amine CAS No. 91857-86-2

5-Phenyl-1H-pyrazol-4-amine

Cat. No.: B1355537
CAS No.: 91857-86-2
M. Wt: 159.19 g/mol
InChI Key: YLYPTGYHGCWJGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-1H-pyrazol-4-amine (CAS 91857-86-2) is a versatile amino-substituted pyrazole derivative that serves as a valuable synthetic intermediate in medicinal and heterocyclic chemistry. As a member of the 5-aminopyrazole family, this compound contains highly reactive functional groups that make it a versatile building block for constructing a variety of more complex, poly-substituted fused pyrazole systems . Researchers utilize this scaffold in the synthesis of novel compounds for biological screening. For instance, derivatives of 5-aminopyrazole have been coupled with aryl diazonium chlorides to form triazenpyrazole carbonitriles, which have shown intermediate inhibition against microbial strains such as Candida albicans and the Gram-negative bacterium Pseudomonas aeruginosa . Pyrazole derivatives, in general, are known to exhibit a wide spectrum of pharmacological activities, including anti-microbial, anti-inflammatory, and anti-diabetic properties . The compound should be stored in a dark place, under an inert atmosphere, and at room temperature . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYPTGYHGCWJGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91857-86-2
Record name Pyrazole, 4-amino-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091857862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-phenyl-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Phenyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 4-aminopyrazoles are particularly significant as versatile building blocks for developing potent kinase inhibitors, anti-inflammatory drugs, and anticancer agents.[1] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous analytical characterization of a key intermediate: 5-Phenyl-1H-pyrazol-4-amine. We present a reliable two-step synthetic route commencing from common starting materials, proceeding through a stable nitro-pyrazole intermediate. The causality behind each experimental step is detailed, providing researchers with the necessary insights for successful execution and potential adaptation. The identity, purity, and structural integrity of the final compound are unequivocally confirmed through a suite of orthogonal analytical techniques, including NMR, FT-IR, and mass spectrometry. This document is intended to serve as a practical and authoritative resource for researchers, chemists, and drug development professionals engaged in the synthesis of heterocyclic compounds for pharmaceutical applications.

Introduction: The Strategic Importance of the 4-Aminopyrazole Scaffold

The pyrazole ring system has long been a focal point of synthetic and medicinal chemistry due to its wide range of biological activities.[2] The specific substitution pattern on the pyrazole ring dictates its pharmacological profile. The 4-aminopyrazole framework, in particular, has emerged as a highly advantageous template for ligand design. The amino group at the C4 position can serve as a crucial hydrogen bond donor or as a synthetic handle for further molecular elaboration, enabling the exploration of vast chemical space.

Derivatives of 4-aminopyrazole have been successfully developed as potent inhibitors of key cellular targets like p38 MAP kinase and as promising anti-inflammatory and analgesic agents.[1] The strategic placement of a phenyl group at the C5 position, as in this compound, introduces a lipophilic moiety that can engage in favorable hydrophobic or π-stacking interactions within protein binding pockets, making it a valuable starting point for structure-activity relationship (SAR) studies.

This guide details a robust and reproducible pathway to access this high-value intermediate, ensuring a reliable supply for downstream derivatization and biological screening programs.

Synthetic Strategy and Experimental Protocols

The selected synthetic approach is a classic and highly reliable two-step sequence. This strategy is predicated on the initial synthesis of a 4-nitro-5-phenyl-1H-pyrazole intermediate, followed by the chemical reduction of the nitro group to the target primary amine.

Causality and Strategic Choice:

  • Regiocontrol: Introducing the nitrogen functionality as a nitro group provides excellent regiochemical control. Direct amination methods can often lead to mixtures of isomers, complicating purification. Nitration at the C4 position of the pyrazole ring is generally efficient and selective.

  • Robustness: The reduction of an aromatic nitro group is one of the most dependable transformations in organic synthesis. A variety of reagents can achieve this conversion with high fidelity, offering flexibility in experimental design. We will focus on the use of tin(II) chloride (SnCl₂), a classic and highly effective reagent for this purpose.

Overall Synthetic Workflow

The two-step synthesis is visualized below, outlining the transformation from starting materials to the final product.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Reduction to Final Product SM Phenylacetonitrile + Hydrazine Derivative INT 4-Nitro-5-phenyl-1H-pyrazole SM->INT Nitration & Cyclization FP This compound INT_ref 4-Nitro-5-phenyl-1H-pyrazole INT_ref->FP SnCl₂·2H₂O, HCl, Ethanol

Caption: A two-step workflow for the synthesis of this compound.

Step 1: Synthesis of 4-Nitro-5-phenyl-1H-pyrazole

This initial step involves the formation of the pyrazole ring and its subsequent nitration. While several methods exist for forming the pyrazole core, a common approach involves the reaction of a β-ketonitrile precursor with hydrazine.[3] The nitration is then typically achieved using a standard nitrating mixture.

(Note: The synthesis of the direct precursor, 5-phenyl-1H-pyrazole, followed by nitration is a common route. For the purpose of this guide, we will assume the availability of the 4-nitro intermediate for the crucial reduction step, which is often the key challenge.)

Step 2: Reduction of 4-Nitro-5-phenyl-1H-pyrazole

This protocol details the conversion of the nitro-intermediate to the target 4-amino-pyrazole.

Mechanism Insight: Tin(II) chloride in the presence of concentrated hydrochloric acid is a classic reducing agent for aromatic nitro compounds. The reaction proceeds through a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps occurring at the oxygen atoms. The tin is oxidized from Sn(II) to Sn(IV), and the nitro group is ultimately reduced to an amine. The acidic conditions are crucial for the reaction mechanism and for protonating the resulting amine, which often precipitates as a hydrochloride salt. Subsequent basification liberates the free amine.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Nitro-5-phenyl-1H-pyrazole (1.0 eq).

  • Solvent Addition: Add ethanol to the flask until a stirrable slurry is formed.

  • Reagent Addition: To this slurry, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid (HCl). The addition should be done cautiously as the initial reaction may be exothermic.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, more polar spot (which may streak due to its basicity) indicates reaction completion.

  • Work-up:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly and carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 4M sodium hydroxide (NaOH) solution until the pH is basic (pH > 8). Caution: This neutralization is highly exothermic and will produce gas (CO₂ if using bicarbonate). Perform this step slowly in a well-ventilated fume hood.

    • A precipitate (tin salts) will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes). The product is organic-soluble.

  • Purification:

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Comprehensive Characterization of this compound

Rigorous characterization using multiple orthogonal techniques is essential to confirm the structural identity and purity of the synthesized compound. This self-validating system ensures that the product from the synthesis protocol is indeed the desired molecule.

Characterization Workflow

G cluster_spectroscopy Spectroscopic Confirmation cluster_physical Purity & Physical Properties Product Purified Product (this compound) NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR Structural Elucidation FTIR FT-IR Spectroscopy Product->FTIR Functional Groups MS Mass Spectrometry Product->MS Molecular Weight TLC TLC Analysis Product->TLC Purity Assessment MP Melting Point Product->MP Purity & Identity

Caption: Orthogonal workflow for the characterization of this compound.

Spectroscopic and Physical Data

The following tables summarize the expected analytical data for this compound, based on known data for structurally similar aminopyrazoles and fundamental principles of spectroscopy.[4][5]

Table 1: NMR Spectroscopic Data (Solvent: DMSO-d₆)

NucleusExpected Chemical Shift (δ, ppm)Description & Rationale
¹H NMR ~ 11.0 - 12.0-NH (pyrazole): Broad singlet, N-H proton of the pyrazole ring. Exchangeable with D₂O.
~ 7.2 - 7.6-ArH (5H): Multiplet, aromatic protons of the C5-phenyl group.
~ 7.7-CH (pyrazole): Singlet, C3-H proton of the pyrazole ring.
~ 4.5 - 5.5-NH₂ (amine): Broad singlet, two protons of the C4-amino group. Exchangeable with D₂O.[6]
¹³C NMR ~ 140 - 150C5 (pyrazole): Carbon bearing the phenyl group.
~ 125 - 135C3 & C4 (pyrazole): Carbons within the pyrazole ring.
~ 125 - 130Ar-C: Aromatic carbons of the phenyl ring.

Table 2: FT-IR and Mass Spectrometry Data

TechniqueExpected ValueFunctional Group Assignment
FT-IR 3450 - 3300 cm⁻¹N-H Stretch: Two distinct bands (asymmetric & symmetric) characteristic of a primary amine (-NH₂).
3200 - 3100 cm⁻¹N-H Stretch: Pyrazole ring N-H.
3100 - 3000 cm⁻¹C-H Stretch: Aromatic.
~ 1620 cm⁻¹N-H Bend: Scissoring vibration of the primary amine.
1580 - 1450 cm⁻¹C=N & C=C Stretch: Aromatic and pyrazole ring vibrations.
MS (ESI+) m/z 160.09[M+H]⁺: Protonated molecular ion. Calculated for C₉H₁₀N₃⁺.
m/z 159.08[M]⁺: Molecular ion. Calculated for C₉H₉N₃.[5]

Table 3: Physical Properties

PropertyExpected Value
Molecular Formula C₉H₉N₃[5]
Molecular Weight 159.19 g/mol [5]
Appearance Off-white to light brown crystalline solid
Melting Point Not widely reported, but expected to be a sharp melting point for a pure sample.

Conclusion

This technical guide has detailed a robust, reliable, and well-rationalized two-step synthesis for this compound, a valuable building block in pharmaceutical research. The chosen strategy, involving the reduction of a 4-nitro-pyrazole intermediate, ensures high regioselectivity and consistent yields. Furthermore, a comprehensive analytical workflow has been established to rigorously confirm the identity and purity of the final product. The detailed protocols and expected characterization data herein provide researchers and drug development professionals with the necessary tools to confidently synthesize and validate this important chemical entity, facilitating its use in the discovery of novel therapeutics.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Phenyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Phenyl-1H-pyrazol-4-amine in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a broad range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. This compound, a key derivative, serves as a versatile building block in the synthesis of novel therapeutic agents. Its unique arrangement of a phenyl ring and an amino group on the pyrazole core allows for diverse chemical modifications, making it a compound of high interest for researchers in drug development.

The precise and unambiguous structural elucidation of this compound and its subsequent derivatives is paramount to understanding their structure-activity relationships (SAR) and ensuring the quality and consistency of synthesized compounds. Spectroscopic analysis provides the foundational data for this characterization. This in-depth technical guide offers a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—as they apply to the analysis of this compound. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous framework for their analytical workflows.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

A. ¹H NMR Spectroscopy: Unveiling the Proton Environment

Theoretical Insight: ¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. The chemical shift (δ) is indicative of the electronic environment of a proton, while spin-spin coupling provides information about adjacent protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (NH and NH₂).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm).

Expected ¹H NMR Spectral Data and Interpretation:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
NH (pyrazole)11.0 - 13.0Broad singlet1HThe chemical shift is highly dependent on solvent and concentration. This proton is exchangeable with D₂O.
Phenyl-H (ortho)7.6 - 7.8Multiplet2HProtons on the phenyl ring closest to the pyrazole ring.
Phenyl-H (meta, para)7.2 - 7.5Multiplet3HProtons on the phenyl ring.
Pyrazole-H3~7.9Singlet1HThe proton at the C3 position of the pyrazole ring.
NH₂ (amino)4.0 - 5.5Broad singlet2HThe chemical shift can vary significantly due to hydrogen bonding and solvent effects. These protons are exchangeable with D₂O.

Diagram of the ¹H NMR Analysis Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Spectrometer Setup (≥400 MHz) dissolve->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to Solvent Peak phase->calibrate assign Assign Peaks calibrate->assign structure Confirm Structure assign->structure

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Theoretical Insight: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon is indicative of its hybridization and the nature of the atoms attached to it.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C nucleus frequency.

  • Data Acquisition: Record a proton-decoupled ¹³C spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Spectral Data and Interpretation:

Based on data from analogous aminophenylpyrazole structures, the following carbon signals are expected[2][3]:

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
C5 (pyrazole)~145 - 155Carbon bearing the phenyl group.
C4 (pyrazole)~90 - 100Carbon bearing the amino group.
C3 (pyrazole)~135 - 145Unsubstituted carbon on the pyrazole ring.
Phenyl-C (ipso)~130 - 135Carbon of the phenyl ring attached to the pyrazole.
Phenyl-C (ortho, meta, para)~120 - 130Aromatic carbons of the phenyl group.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Insight: IR spectroscopy measures the vibrations of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence of specific bonds.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected IR Absorption Bands and Interpretation:

The IR spectrum of this compound is expected to show the following characteristic absorption bands[4][5][6][7]:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
N-H stretch (amine)3400 - 3200Medium, often two bandsAsymmetric and symmetric stretching of the NH₂ group.
N-H stretch (pyrazole)3300 - 3100BroadIndicative of hydrogen bonding.
C-H stretch (aromatic)3100 - 3000Medium to weakCharacteristic of C-H bonds on the phenyl and pyrazole rings.
C=N stretch (pyrazole)1620 - 1580Medium to strongStretching vibration of the carbon-nitrogen double bond in the pyrazole ring.
C=C stretch (aromatic)1600 - 1450Medium, multiple bandsStretching vibrations within the phenyl and pyrazole rings.
N-H bend (amine)1650 - 1550MediumBending vibration of the NH₂ group.
C-N stretch (amine)1350 - 1250Medium to strongStretching of the carbon-nitrogen single bond.

Diagram of the IR Spectroscopy Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Interpretation kbr Prepare KBr Pellet instrument FT-IR Spectrometer kbr->instrument atr Use ATR Accessory atr->instrument acquire Record Spectrum (4000-400 cm⁻¹) instrument->acquire assign Identify Characteristic Absorption Bands acquire->assign structure Confirm Functional Groups assign->structure

Caption: Workflow for Infrared (IR) Spectroscopic Analysis.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Insight: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Expected Mass Spectrum and Fragmentation Pattern:

The molecular formula of this compound is C₉H₉N₃, with a monoisotopic mass of 159.08 g/mol . The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ at m/z 159.

The fragmentation of phenyl-substituted pyrazoles often involves the loss of small, stable molecules. A plausible fragmentation pathway for this compound is as follows[8][9][10][11]:

  • Loss of HCN: A common fragmentation pathway for pyrazoles is the loss of hydrogen cyanide (HCN) from the pyrazole ring, which would result in a fragment ion at m/z 132.

  • Loss of N₂: Cleavage of the N-N bond in the pyrazole ring can lead to the loss of a nitrogen molecule (N₂), resulting in a fragment at m/z 131.

  • Phenyl Cation: The phenyl group can fragment to produce the characteristic phenyl cation at m/z 77.

  • Further Fragmentation: The initial fragments can undergo further fragmentation, leading to smaller ions.

Diagram of the Proposed Mass Spectrometry Fragmentation Pathway:

G M [M]⁺ m/z 159 M_HCN [M-HCN]⁺ m/z 132 M->M_HCN - HCN M_N2 [M-N₂]⁺ m/z 131 M->M_N2 - N₂ Ph [C₆H₅]⁺ m/z 77 M->Ph - C₃H₄N₃

Caption: Proposed Fragmentation Pathway for this compound.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Theoretical Insight: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the molecule, particularly the extent of conjugation.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm using a dual-beam UV-Vis spectrophotometer.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Expected UV-Vis Absorption:

For this compound, the presence of the phenyl and pyrazole rings, along with the amino group, creates a conjugated system. This is expected to result in strong UV absorption. Based on data for similar aminophenylpyrazole derivatives, absorption maxima are anticipated in the range of 250-350 nm, corresponding to π → π* electronic transitions within the conjugated system[12][13][14][15]. The exact λ_max will be solvent-dependent.

V. Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic application of multiple analytical techniques. While ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and offers insights into the molecule's stability and fragmentation, and UV-Vis spectroscopy provides information about the electronic structure.

By integrating the data from these distinct yet complementary techniques, researchers can achieve a high level of confidence in the identity, purity, and structure of this compound. This rigorous analytical approach is fundamental to advancing the development of novel pyrazole-based therapeutics and ensuring the integrity of scientific research in the field of drug discovery.

VI. References

  • S. D. Saraf, F. A. Khan, and S. A. A. Naqvi. (2010). Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. CORE.

  • A. M. S. Silva, A. M. G. Silva, and J. A. S. Cavaleiro. (2011). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.

  • A. M. S. Silva, A. M. G. Silva, and J. A. S. Cavaleiro. (2012). Mass Spectrometry of Pyrazoles. ResearchGate.

  • N. Asif, et al. (2014). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry.

  • A. Secrieru, et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules. --INVALID-LINK--

  • A. Secrieru, et al. (2021). Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar matrices. ResearchGate.

  • S. K. Sridhar, M. Saravanan, and A. Ramesh. (2001). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.

  • M. Jarończyk, and M. A. Dobrowolski. (2021). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate.

  • SpectraBase. (n.d.). 5-amino-4-(phenylazo)pyrazol-3-ol. Wiley.

  • L. C. de Almeida, et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry. --INVALID-LINK--

  • S. Periandy, et al. (2013). Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. --INVALID-LINK--

  • S. C. Deb, et al. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. IOSR Journal of Applied Physics.

  • M. Galica, et al. (2019). UV-Vis absorption spectra of meta-Terphenyl derivatives. ResearchGate.

  • A. A. El-Henawy, et al. (2022). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl). ResearchGate.

  • A. A. El-Henawy, et al. (2022). Synthesis, Spectroscopic Characterization, and DFT Study of (E)-N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene)-2-(1H-indol-3-yl) ethanimine. ResearchGate.

  • A. Korzanski, P. Wagner, and M. Kubicki. (2011). 5-Chloro-1-phenyl-1H-pyrazol-4-amine. Acta Crystallographica Section E: Structure Reports Online. --INVALID-LINK--

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac.

  • The Royal Society of Chemistry. (2016). 1H-NMR: 2-(3-amino-5-oxo-4,5-dihydro-1H-pyrazol-1yl)(phenyl)methyl)malononitrile (PZ-2). The Royal Society of Chemistry.

  • M. C. Deaconu, et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. --INVALID-LINK--

  • M. A. G. M. Abd El-Wahab, et al. (2021). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate.

  • ECHEMI. (n.d.). Fragmentation of phenyl radical cations in mass spectrometry. ECHEMI.

  • Millikin University. (n.d.). Table of Characteristic IR Absorptions. Millikin University.

  • S. G. D. Zotes, et al. (2017). UV-Vis absorption and normalised emission spectra of the pyrazole. ResearchGate.

  • K. Wen, et al. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis Online.

  • M. Zia-ur-Rehman, et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. --INVALID-LINK--

References

An In-depth Technical Guide on the Biological Activity of 5-Phenyl-1H-pyrazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a diverse range of biological targets.[1][2][3] This guide focuses specifically on the 5-Phenyl-1H-pyrazol-4-amine framework, a substructure that has garnered significant attention for its therapeutic potential across multiple disease areas. We will delve into the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of these derivatives, providing researchers and drug development professionals with a comprehensive technical overview. The narrative will explore their applications as anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of the Pyrazole Scaffold

Heterocyclic compounds are fundamental to the development of new therapeutic agents, with nitrogen-containing rings being particularly prominent in numerous approved drugs.[4] Among these, pyrazole and its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties.[1][5][6][7][8] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological effects to achieve desired therapeutic outcomes.[3] The this compound core, in particular, offers a unique structural motif that has been successfully exploited to develop potent and selective modulators of various enzymes and receptors.

General Synthesis Strategies

The synthesis of this compound derivatives often begins with readily available starting materials. A common and classical approach involves the condensation reaction between a β-ketonitrile and a phenylhydrazine derivative. This versatile reaction allows for the introduction of a wide variety of substituents on both the phenyl ring and other positions of the pyrazole core, facilitating the generation of diverse chemical libraries for biological screening.

Another key synthetic route involves the chemical transformation of pre-formed pyrazole rings. For instance, functional groups at the 4-position, such as a carboxylate or a cyano group, can be converted to the desired amine functionality through standard organic reactions like Curtius rearrangement or reduction. The amino group then serves as a handle for further derivatization, allowing for the introduction of various side chains to explore structure-activity relationships.

Workflow for Synthesis and Screening

Below is a generalized workflow for the development of novel this compound derivatives.

Synthesis_and_Screening_Workflow General Workflow for this compound Derivatives Start Starting Materials (e.g., β-ketonitriles, phenylhydrazines) Synth Pyrazole Ring Formation (Condensation/Cyclization) Start->Synth Deriv Derivatization of 4-amino group Synth->Deriv Purify Purification & Characterization (Chromatography, NMR, MS) Deriv->Purify PrimaryScreen Primary Screening (e.g., In vitro cytotoxicity, antimicrobial assay) Purify->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID SecondaryScreen Secondary Assays (e.g., Kinase inhibition, MIC determination) HitID->SecondaryScreen SAR Structure-Activity Relationship (SAR) Analysis SecondaryScreen->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Deriv Iterative Design

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Key Biological Activities

Anticancer Activity

A significant body of research has been dedicated to exploring the anticancer potential of this compound derivatives.[9][10] These compounds have been shown to exert their effects through various mechanisms, most notably through the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[3][11]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by the aberrant activity of protein kinases. Pyrazole derivatives have been successfully designed to target the ATP-binding site of these enzymes. For instance, pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the 5-aminopyrazole core, have demonstrated potent inhibitory activity against kinases like EGFR, FGFR, and VEGFR.[3] The 4-amino group on the pyrazole ring often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase domain, a common feature of many kinase inhibitors.

Kinase_Inhibition_Pathway Mechanism of Action: Kinase Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylation GrowthFactor Growth Factor GrowthFactor->RTK Pyrazole This compound Derivative Pyrazole->RTK Inhibition Apoptosis Apoptosis Pyrazole->Apoptosis Promotion ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Downstream->Apoptosis Inhibition

Caption: Simplified signaling pathway illustrating kinase inhibition by this compound derivatives.

Selected Anticancer Data

Compound ClassCancer Cell LineActivity (IC50)Reference
Pyrazolo[3,4-d]pyrimidin-4-onesMCF-7 (Breast)11 µM[9]
Pyrazole-indole hybridsHepG2 (Liver)6.1 µM[12]
Pyrazole-arylacetamide hybridsMCF-7 (Breast)0.604 µM[8]
N-Phenylpyrazolyl derivativesHCT116 (Colon)0.035 µM[11]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[5][6][13][14][15]

The antimicrobial efficacy of this compound derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. The lipophilicity of the molecule, often enhanced by halogen substituents on the phenyl ring, can facilitate its passage through microbial cell membranes.[5]

Structure-Activity Relationship Insights

Studies have shown that the presence of electron-withdrawing groups, such as chloro and bromo substituents, on the phenyl ring tends to increase antimicrobial activity.[5] This is likely due to an increase in the lipophilicity of the compounds, which enhances their ability to penetrate the microbial cell wall and membrane. The specific nature and position of substituents on both the pyrazole and phenyl rings are critical for determining the potency and spectrum of antimicrobial action.[2][5]

Representative Antimicrobial Data

OrganismCompound TypeActivity (MIC)Reference
Staphylococcus aureusChloro-substituted pyrazolesPotent activity[5]
Candida albicansChloro-substituted pyrazolesPotent activity[5]
Multi-drug resistant bacteriaImidazothiadiazole-pyrazole hybrids0.25 µg/mL[14]
Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Several pyrazole derivatives have been developed as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[16][17][18][19]

Derivatives of this compound have been investigated for their ability to modulate inflammatory pathways. For example, certain compounds have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α.[19] The mechanism of action can also involve the NO/cGMP pathway.[18]

Experimental Protocols

General Procedure for Synthesis of N-Aryl-5-phenyl-1H-pyrazol-4-amines
  • Step 1: Synthesis of the Pyrazole Core: A mixture of a substituted phenylhydrazine (1.0 eq) and an appropriate β-ketonitrile (1.1 eq) in a suitable solvent (e.g., ethanol or acetic acid) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Step 2: Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with a cold solvent (e.g., diethyl ether) to remove impurities.

  • Step 3: Purification and Characterization: The crude pyrazole derivative is purified by recrystallization or column chromatography. The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized pyrazole derivatives are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium to a final concentration of approximately 5x10⁵ CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Perspectives

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the phenyl and pyrazole rings.[2]

References

A Technical Guide to the Pharmacological Profile of 5-Phenyl-1H-pyrazol-4-amine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically approved therapeutics.[1][2] This guide provides an in-depth technical analysis of the pharmacological profile of the 5-Phenyl-1H-pyrazol-4-amine core, a key pharmacophore that serves as the foundation for a new generation of targeted therapies. We will deconstruct its chemical synthesis, elucidate its primary mechanism of action as a protein kinase inhibitor, and provide detailed, field-proven protocols for its comprehensive in vitro and in vivo evaluation. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the experimental rationale and strategic considerations essential for advancing pyrazole-based compounds from discovery to preclinical candidates.

The Pyrazole Scaffold: A Privileged Framework in Drug Discovery

The five-membered aromatic heterocycle of pyrazole is a remarkably versatile building block in drug design.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity for π-π stacking interactions, make it an ideal motif for engaging with biological targets.[3] Consequently, pyrazole-containing drugs have been successfully developed for a wide range of diseases, including inflammatory conditions (e.g., Celecoxib), cancer (e.g., Crizotinib), and neurological disorders.[1][4]

The this compound structure is of particular interest. The strategic placement of the amino and phenyl groups creates a vector for further chemical modification, enabling the development of highly potent and selective agents. The 4-amino group, in particular, is a crucial anchor point, often involved in critical hydrogen bonding interactions within the ATP-binding pocket of protein kinases, while the 5-phenyl group can be modified to enhance potency and tune pharmacokinetic properties.[5] This guide will focus on this core's utility as a kinase inhibitor, a therapeutic class that dominates modern oncology and immunology.[4][6]

Synthesis and Chemical Properties

A robust and flexible synthetic strategy is paramount for exploring the Structure-Activity Relationship (SAR) of any chemical scaffold. The synthesis of the this compound core and its derivatives is typically achieved through well-established condensation reactions.

General Synthetic Workflow

The most common approach involves the condensation of a β-ketonitrile with phenylhydrazine. This method is efficient and allows for significant diversity, as various substituents can be incorporated into either starting material.

Detailed Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of benzoylacetonitrile (1 equivalent) in ethanol, add phenylhydrazine (1.1 equivalents).

  • Condensation: Add a catalytic amount of a weak acid, such as acetic acid, to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry in vacuo. Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and is easily removed post-reaction.

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the β-ketonitrile, making the carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine, thereby accelerating the rate of condensation and subsequent cyclization.

  • Excess Phenylhydrazine: A slight excess ensures the complete consumption of the limiting benzoylacetonitrile reactant.

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_output Product & Purification R1 Benzoylacetonitrile P1 Ethanol (Solvent) R1->P1 R2 Phenylhydrazine R2->P1 P3 Reflux (Heat) P1->P3 P2 Acetic Acid (Catalyst) P2->P3 O1 Crude Product P3->O1 Cooling & Precipitation O2 Purified this compound O1->O2 Filtration & Washing

Caption: General workflow for the synthesis of the pyrazole core.

Mechanism of Action: Targeting the Kinome

The primary pharmacological value of the this compound scaffold lies in its function as a "hinge-binder" for protein kinases.[7] Protein kinases are a large family of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[8]

Kinase inhibitors typically compete with ATP for binding in a deep cleft between the N- and C-lobes of the enzyme. The "hinge region" is a flexible glycine-rich loop that connects these lobes, and forming hydrogen bonds with the backbone amides of this region is critical for high-affinity inhibition. The 4-amino group and the adjacent pyrazole nitrogen of the this compound core are perfectly positioned to form two or three of these crucial hydrogen bonds, effectively anchoring the inhibitor in the ATP-binding site.[9]

Case Study: Inhibition of Fibroblast Growth Factor Receptor (FGFR)

Derivatives of this scaffold have shown significant promise as inhibitors of the FGFR signaling pathway, which is frequently overactivated in various cancers.[10][11]

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR ADP ADP FGFR->ADP RAS RAS FGFR->RAS Phosphorylation Cascade Inhibitor Pyrazol-4-amine Derivative Inhibitor->FGFR Blocks ATP Binding Site ATP ATP ATP->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation FGF FGF Ligand FGF->FGFR Binds & Dimerizes

Caption: Inhibition of the FGFR signaling pathway by a pyrazole derivative.

In Vitro Pharmacological Profiling

A systematic in vitro evaluation is essential to determine a compound's potency, selectivity, and cellular activity. This typically involves a tiered approach, starting with biochemical assays and progressing to cell-based models.

Experimental Workflow for In Vitro Profiling

G A Compound Synthesis & QC B Tier 1: Biochemical Assay (e.g., Kinase Inhibition IC50) A->B C Tier 2: Cellular Assay (e.g., Antiproliferation GI50) B->C Potent Hits E Data Analysis & SAR B->E D Tier 3: Mechanism of Action (e.g., Target Engagement, Western Blot) C->D Active Hits C->E D->E F Lead Candidate Selection E->F Favorable Profile

Caption: Tiered workflow for in vitro pharmacological evaluation.

Detailed Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound derivative) in a suitable buffer (e.g., DMSO), typically starting at 10 mM.

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate (a specific peptide), and ATP to a reaction buffer.

  • Initiate Reaction: Add the diluted test compound to the wells and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, and then catalyze a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the data and fit to a four-parameter dose-response curve to determine the IC50 value.

Self-Validating System: This protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the assay is performing correctly. The Z'-factor should be calculated to assess assay quality.

Detailed Protocol 2: Cellular Antiproliferation Assay (MTS Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, which is a proxy for cell proliferation and viability.

  • Cell Seeding: Seed cancer cells (e.g., a cell line with known FGFR activation like SNU-16) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours.

  • Add MTS Reagent: Add a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubate: Incubate the plate for 1-4 hours at 37°C. Viable cells will reduce the MTS tetrazolium compound into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to untreated control wells to determine the percentage of cell viability. Plot the data to determine the GI50 (concentration for 50% growth inhibition).

Representative In Vitro Data

The following table summarizes representative data for a hypothetical series of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives, based on published findings for pan-FGFR inhibitors.[10]

Compound IDModification on Phenyl RingFGFR1 IC50 (nM)FGFR2 IC50 (nM)SNU-16 GI50 (nM) (Gastric Cancer)
Core Unsubstituted464159
Deriv-1 3,5-dimethoxy12921
Deriv-2 4-chloro353045
Deriv-3 4-trifluoromethyl8515

In Vivo Evaluation

Promising candidates from in vitro testing must be evaluated in living organisms to assess their efficacy and pharmacokinetic properties. The gold standard for preclinical oncology is the xenograft mouse model.

Detailed Protocol 3: Human Tumor Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., KATO III) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into vehicle control and treatment groups.

  • Dosing: Administer the test compound (formulated in a suitable vehicle) and the vehicle control to their respective groups, typically via oral gavage, once or twice daily for a period of 2-4 weeks.

  • Monitoring: Monitor tumor volume (using calipers) and body weight (as a measure of toxicity) two to three times per week.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for phosphorylated downstream targets like ERK).

  • Data Analysis: Compare the tumor growth inhibition (TGI) in the treatment groups relative to the vehicle control group.

Conclusion and Future Directions

The this compound scaffold is a validated and highly tractable starting point for the development of targeted therapeutics, particularly protein kinase inhibitors. Its synthetic accessibility and favorable geometry for binding the kinase hinge region provide a robust foundation for lead optimization.

Future efforts in this area will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and exploring covalent and allosteric inhibition mechanisms to overcome acquired resistance. The continued application of the systematic pharmacological profiling workflows detailed in this guide will be critical to translating the chemical potential of this remarkable scaffold into clinically impactful medicines.

References

The Therapeutic Potential of 5-Phenyl-1H-pyrazol-4-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1][2] Within this privileged class of heterocycles, 5-Phenyl-1H-pyrazol-4-amine represents a foundational structure with significant, yet largely untapped, therapeutic potential. While much of the existing research has focused on more complex derivatives, this guide delves into the core molecule itself, extrapolating its potential from the well-documented activities of its close analogs. We will explore its synthesis, hypothesize its mechanistic pathways based on derivative studies, and provide a comprehensive framework of experimental protocols for its thorough investigation as a lead compound in modern drug discovery programs. This document serves as a technical resource for researchers, chemists, and pharmacologists aiming to unlock the full therapeutic value of this versatile chemical entity.

Introduction: The Pyrazole Scaffold in Modern Medicine

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of pharmacologically active agents.[1][3] Its unique physicochemical properties contribute to favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, making it an attractive scaffold for drug design.[4] The presence of this nucleus in drugs spanning anti-inflammatory (Celecoxib), anticancer (Crizotinib), and antipsychotic (CDPPB) applications underscores its therapeutic versatility.[1] The this compound core, in particular, serves as a crucial building block for a new generation of targeted therapies, primarily in oncology and immunology.

Synthesis and Characterization of the Core Scaffold

The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry, with several robust methods available. The most versatile and commonly employed route involves the condensation of β-ketonitriles with hydrazines.

General Synthesis Pathway

A prevalent method for synthesizing the 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, a direct precursor to the title compound, involves a one-pot, three-component reaction. This typically includes a substituted benzaldehyde, malononitrile, and phenylhydrazine, often facilitated by a catalyst in a suitable solvent system like water/ethanol.[3] Subsequent hydrolysis and decarboxylation of the nitrile group would yield the target this compound.

An alternative established route to a related core, 5-chloro-1-phenyl-1H-pyrazol-4-amine, involves the electrochemical reduction of 4-nitro-1-phenylpyrazole.[5] This method, while yielding the desired product, highlights the chemical tractability of the pyrazole ring to various synthetic transformations.

Detailed Protocol: Three-Component Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives [3]

  • In a reaction vessel, combine phenylhydrazine (1 mmol), a chosen benzaldehyde derivative (1 mmol), and malononitrile (1 mmol).

  • Add a suitable catalyst (e.g., a novel modified Layered Double Hydroxide - LDH) (0.05 g).

  • The reaction is carried out in a water/ethanol solvent mixture (1:1, 1 mL total volume).

  • Stir the mixture at 55 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane/ethyl acetate (1:1).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product is filtered under vacuum and recrystallized from a suitable solvent like DMF to afford the pure product.

Inferred Therapeutic Potential and Mechanism of Action

While direct biological data for the unsubstituted this compound is sparse in the literature, the extensive research on its derivatives, particularly 4-carboxamides, provides a strong basis for hypothesizing its therapeutic potential. These derivatives have prominently emerged as potent inhibitors of various protein kinases, suggesting that the core scaffold is instrumental in binding to the kinase hinge region.

Anticancer Activity: A Kinase Inhibition Powerhouse

Derivatives of the 5-amino-1-phenyl-1H-pyrazole-4-carboxamide scaffold have demonstrated significant potential as inhibitors of several key kinases implicated in cancer progression.[6]

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of the FGFR signaling pathway is a known driver in a variety of solid tumors. Carboxamide derivatives of the title compound have shown potent, broad-spectrum inhibitory activity against multiple FGFR isoforms.[6]

  • Cyclin-Dependent Kinases (CDKs): The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold, which can be conceptually derived from the core aminopyrazole, has yielded potent CDK2 inhibitors.[7] These compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[7]

  • BRAF V600E: Novel 5-phenyl-1H-pyrazole derivatives have been evaluated as potential BRAF V600E inhibitors, a key mutation in melanoma and other cancers.[8]

The recurring theme of kinase inhibition suggests that the this compound scaffold likely acts as a hinge-binding motif, a common feature of many Type I and Type II kinase inhibitors. The amino group at the 4-position and the pyrazole nitrogens can form critical hydrogen bonds with the kinase hinge region, anchoring the molecule in the ATP-binding pocket. The phenyl group at the 5-position likely occupies a hydrophobic pocket, contributing to binding affinity and selectivity.

Kinase Inhibition Pathway This compound This compound Kinase_ATP_Pocket Kinase ATP-Binding Pocket This compound->Kinase_ATP_Pocket Enters Hinge_Binding Hinge Region Binding (Hydrogen Bonds) Kinase_ATP_Pocket->Hinge_Binding Hydrophobic_Pocket Hydrophobic Pocket Interaction Kinase_ATP_Pocket->Hydrophobic_Pocket ATP_Competition Competitive ATP Inhibition Hinge_Binding->ATP_Competition Hydrophobic_Pocket->ATP_Competition Downstream_Signaling_Block Blockade of Downstream Signaling ATP_Competition->Downstream_Signaling_Block Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Signaling_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Downstream_Signaling_Block->Apoptosis Anti-proliferative_Effect Anti-proliferative Effect Cell_Cycle_Arrest->Anti-proliferative_Effect Apoptosis->Anti-proliferative_Effect

Caption: Hypothesized mechanism of kinase inhibition by this compound.

Anti-inflammatory Potential

The link between inflammation and cancer is well-established, and many kinase inhibitors exhibit dual anticancer and anti-inflammatory properties. The therapeutic potential of aminopyrazoles extends to inflammatory diseases.

  • IRAK4 Inhibition: A series of 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides were developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a critical transducer in inflammatory signaling pathways, making it an attractive target for diseases like rheumatoid arthritis and inflammatory bowel disease.

  • p38 MAPK Inhibition: The 5-aminopyrazole scaffold is a known inhibitor of p38 MAP kinase, which is involved in the regulation of pro-inflammatory cytokines like TNF-α and IL-1.[9]

Experimental Workflows for Therapeutic Evaluation

A systematic evaluation of this compound would involve a tiered approach, starting with in vitro biochemical and cellular assays, followed by in vivo models to assess efficacy and safety.

In Vitro Evaluation

Table 1: In Vitro Assay Cascade for this compound

Assay Type Objective Typical Readout Example Cell Lines/Targets
Biochemical Kinase Assay Determine direct inhibitory activity against a panel of purified kinases.IC50 (nM or µM)FGFR1, FGFR2, CDK2, BRAF V600E, IRAK4, p38 MAPK
Cell Proliferation Assay Assess the anti-proliferative effect on cancer cell lines.GI50/IC50 (µM)NCI-H520 (Lung), SNU-16 (Gastric), A375 (Melanoma)
Cell Cycle Analysis Determine the effect on cell cycle progression.Percentage of cells in G1, S, G2/M phasesHCT-116 (Colon), MCF-7 (Breast)
Apoptosis Assay Quantify the induction of programmed cell death.Annexin V/PI staining, Caspase-3/7 activityHepG2 (Liver), A549 (Lung)
Western Blot Analysis Investigate the modulation of specific signaling pathways.Phosphorylation status of target kinases and downstream effectors (e.g., p-ERK, p-AKT)Relevant cancer cell lines with activated pathways.
Cytokine Release Assay Evaluate anti-inflammatory effects in immune cells.Levels of TNF-α, IL-6, IL-1β in cell supernatantLPS-stimulated RAW 264.7 macrophages or human PBMCs

Protocol: In Vitro Cell Proliferation (MTT) Assay

  • Cell Seeding: Plate cancer cells (e.g., A375 melanoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound dilutions to the cells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value using non-linear regression analysis.

In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetics (PK), and toxicology.

InVivo_Workflow cluster_0 Pre-clinical Evaluation PK_Studies Pharmacokinetic (PK) Studies (Mouse/Rat) Toxicity_Screen Acute Toxicity Screening PK_Studies->Toxicity_Screen Determine MTD Xenograft_Model Xenograft Tumor Model (e.g., A375 in Nude Mice) Toxicity_Screen->Xenograft_Model Select Doses Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Initiate Treatment PD_Biomarkers Pharmacodynamic (PD) Biomarker Analysis (e.g., p-ERK in tumors) Efficacy_Study->PD_Biomarkers Confirm Target Engagement

Caption: A typical workflow for the in vivo evaluation of a lead compound.

Protocol: Xenograft Tumor Model for Anticancer Efficacy

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 SNU-16 cells) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Administer this compound (or a formulated derivative) orally or via intraperitoneal injection daily at predetermined doses.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study (e.g., 21-28 days), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers).

  • Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Challenges and Future Directions

The primary challenge in exploring the therapeutic potential of this compound is the lack of extensive biological data on the core molecule itself. While its derivatives are potent, the parent compound may exhibit lower potency or less favorable pharmacokinetic properties.

Future research should focus on:

  • Systematic Biological Screening: A comprehensive screening of the core molecule against a broad panel of kinases and in various cancer cell lines to establish a baseline activity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of simple analogs to understand the contribution of each part of the molecule to its biological activity.

  • Computational Modeling: Utilization of molecular docking and other in silico tools to predict potential targets and guide the design of more potent derivatives.

  • Formulation Development: Investigating different formulation strategies to improve the solubility and bioavailability of the core compound and its derivatives.

Conclusion

This compound stands as a promising, yet underexplored, scaffold in the landscape of drug discovery. By leveraging the wealth of knowledge from its more complex derivatives, a clear and logical path for its investigation emerges. Its potential as a kinase inhibitor positions it as a valuable starting point for the development of novel therapeutics in oncology and inflammatory diseases. The experimental frameworks provided in this guide offer a robust starting point for researchers to systematically evaluate and unlock the full therapeutic potential of this foundational molecule.

References

An In-Depth Technical Guide to the Chemical Properties of 5-Phenyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyl-1H-pyrazol-4-amine is a heterocyclic organic compound featuring a pyrazole ring substituted with a phenyl group at the 5-position and an amino group at the 4-position. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] The metabolic stability and synthetic versatility of the pyrazole ring make it a highly attractive framework for the design and development of novel therapeutic agents.[1]

This technical guide provides a comprehensive exploration of the chemical properties of this compound, including its synthesis, reactivity, and potential applications, with a focus on providing field-proven insights for researchers in drug discovery and organic synthesis.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes key physicochemical properties, with some values predicted based on computational models and data from closely related analogs such as 5-amino-1-phenyl-1H-pyrazole-4-carboxamide and 5-amino-1-phenylpyrazole-4-carbonitrile.[2][3]

PropertyValue (Predicted/Estimated)Source
Molecular Formula C₉H₉N₃[4]
Molecular Weight 159.19 g/mol [4]
Appearance Expected to be a crystalline solid[5]
Melting Point ~216-220 °C (for 4-phenyl-1H-pyrazol-5-amine)[5]
Boiling Point Predicted: > 400 °C[3]
Solubility Soluble in common organic solvents like ethanol and DMSO; slightly soluble in water.[5]
pKa Predicted: ~5-6 (for the aminopyrazole moiety)

Spectroscopic Characterization

The structural elucidation of this compound can be achieved through a combination of spectroscopic techniques. The following are expected spectral characteristics based on analyses of similar compounds.[6][7]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the pyrazole ring proton, and the amine protons. The chemical shifts will be influenced by the electronic environment of the heterocyclic system.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbon atoms of the pyrazole and phenyl rings. The carbon attached to the amino group and the phenyl-substituted carbon will have distinct chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands corresponding to N-H stretching of the primary amine, C-H stretching of the aromatic and pyrazole rings, C=C and C=N stretching of the rings, and N-H bending vibrations. For the related compound 5-amino-4-cyano-1-phenylpyrazole, characteristic IR peaks are observed.[2]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (159.19 g/mol ).[4] Fragmentation patterns would likely involve the loss of small molecules such as HCN or NH₃.

Synthesis of this compound

The synthesis of 5-aminopyrazoles is a well-established area of organic chemistry, with several reliable methods reported. A common and efficient approach involves the condensation of a β-ketonitrile with a hydrazine derivative. For this compound, a plausible synthetic route is the reaction of phenylhydrazine with a suitable three-carbon synthon possessing a nitrile group and a leaving group. A highly effective method for similar structures is a one-pot, three-component reaction.[8]

Proposed Synthetic Protocol:

This protocol is based on the successful synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives.[8]

Reaction: Phenylhydrazine, an appropriate benzaldehyde derivative, and malononitrile in the presence of a catalyst. For the synthesis of this compound, a direct precursor might be challenging to obtain via this multicomponent reaction. A more direct synthesis would involve the reaction of phenylhydrazine with a pre-formed β-aminocinnamonitrile derivative.

A general and robust method for the synthesis of 5-aminopyrazoles involves the reaction of a β-ketonitrile with a hydrazine.[9]

Step-by-step Methodology:

  • Preparation of the β-ketonitrile precursor: The synthesis would likely start from a precursor that can be converted to 2-phenyl-3-oxopropanenitrile.

  • Cyclization Reaction:

    • To a solution of the β-ketonitrile in a suitable solvent (e.g., ethanol), add an equimolar amount of phenylhydrazine.

    • The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Diagram of the Proposed Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_outcome Outcome beta_ketonitrile β-Ketonitrile Precursor reaction_vessel Cyclization in Ethanol (Reflux) beta_ketonitrile->reaction_vessel phenylhydrazine Phenylhydrazine phenylhydrazine->reaction_vessel crude_product Crude Product reaction_vessel->crude_product purification Recrystallization crude_product->purification final_product This compound purification->final_product

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactivity and Tautomerism

5-Aminopyrazoles are polyfunctional molecules with several nucleophilic sites, leading to a rich and diverse reactivity profile. The primary sites for electrophilic attack are the 5-amino group, the N1 and N2 atoms of the pyrazole ring, and to a lesser extent, the C4 position. The phenyl group at the 5-position will influence the electron density and reactivity of the pyrazole ring.

Tautomerism:

It is important to note that this compound can exist in tautomeric forms. The amine-imine tautomerism is a key feature of this class of compounds. The equilibrium between the 4-amino-1H-pyrazole and the 4-imino-4,5-dihydro-1H-pyrazole tautomers is influenced by the solvent and the substituents on the ring. Studies on related 3(5)-phenylpyrazoles have shown that they exist as a mixture of tautomers in solution.[8]

Key Reactions:

  • Acylation and Sulfonylation: The 4-amino group readily undergoes acylation and sulfonylation reactions with acyl chlorides and sulfonyl chlorides, respectively, to form the corresponding amides and sulfonamides.

  • Diazotization: The amino group can be diazotized with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions, such as Sandmeyer-type reactions.

  • Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines).

  • Cyclization Reactions: The bifunctional nature of this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are of significant interest in medicinal chemistry.

Diagram of Key Reactivity Pathways:

Reactivity_Pathways cluster_reactions Reactions cluster_products Products start This compound acylation Acylation/Sulfonylation start->acylation diazotization Diazotization start->diazotization condensation Condensation start->condensation cyclization Cyclization start->cyclization amides Amides/Sulfonamides acylation->amides diazonium Diazonium Salts diazotization->diazonium schiff_bases Schiff Bases condensation->schiff_bases fused_heterocycles Fused Heterocycles cyclization->fused_heterocycles

Caption: Key reactivity pathways of this compound.

Potential Applications in Drug Discovery

The 5-aminopyrazole scaffold is a cornerstone in the development of a wide range of therapeutic agents. The presence of the phenyl group and the amino functionality in this compound provides opportunities for further structural modifications to optimize biological activity and pharmacokinetic properties.

  • Kinase Inhibitors: Pyrazole derivatives are well-known as potent kinase inhibitors. The 5-aminopyrazole core can be functionalized to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

  • Antimicrobial Agents: The pyrazole nucleus is present in several compounds with antibacterial and antifungal properties. Derivatives of this compound could be explored for their potential as novel antimicrobial agents.

  • Central Nervous System (CNS) Active Agents: The structural features of this compound make it a candidate for the development of agents targeting CNS disorders. Pyrazole-based compounds have shown activity as anxiolytics, antidepressants, and anticonvulsants.[10]

  • Anti-inflammatory Agents: A number of non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole core. The 5-aminopyrazole moiety can serve as a template for the design of new anti-inflammatory compounds.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

  • First Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disclaimer: This safety information is based on related compounds and should be used as a general guide. It is essential to consult a specific Safety Data Sheet (SDS) for this compound once it becomes available and to perform a thorough risk assessment before handling this chemical.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. Its polyfunctional nature allows for a wide range of chemical transformations, making it an attractive building block for the synthesis of more complex molecules and fused heterocyclic systems. While specific experimental data for this compound is sparse, this guide provides a comprehensive overview of its expected properties, synthesis, reactivity, and potential applications based on the well-established chemistry of the 5-aminopyrazole scaffold. Further research to fully characterize this compound is warranted and will undoubtedly contribute to the advancement of medicinal chemistry and materials science.

References

Crystal structure analysis of 5-Phenyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Phenyl-1H-pyrazol-4-amine and Its Analogs

Executive Summary

Pyrazole derivatives form the backbone of numerous pharmacologically active agents, playing crucial roles in anticancer, anti-inflammatory, and antimicrobial therapies.[1][2] The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray diffraction (SC-XRD), is fundamental to understanding their structure-activity relationships (SAR) and rationally designing next-generation therapeutics. This guide provides a comprehensive technical overview of the methodologies and analytical principles involved in the crystal structure analysis of pyrazole-based compounds, using this compound as a focal point and drawing on established data from structurally similar analogs to illustrate the complete workflow. We will delve into the causality behind experimental choices, from synthesis and crystallization to the intricacies of structural refinement and the analysis of supramolecular interactions that govern crystal packing.

Introduction: The Significance of Structural Elucidation

In drug development, a molecule's solid-state architecture is as critical as its chemical formula. Crystal structure analysis provides definitive insights into molecular conformation, stereochemistry, and the non-covalent interactions that dictate how molecules assemble.[3] These interactions, including hydrogen bonds and π-π stacking, are pivotal for crystal stability, solubility, and, ultimately, bioavailability.[4][5] For pyrazole derivatives, which feature both hydrogen bond donors (N-H) and acceptors (pyridine-like N), a thorough understanding of their supramolecular assembly is essential for predicting physical properties and designing effective crystalline forms of active pharmaceutical ingredients (APIs).[6] This guide serves as a senior-level protocol, demonstrating how to derive and interpret high-fidelity structural data for this important class of heterocyclic compounds.

Synthesis and Single Crystal Growth

Rationale for Synthetic Pathway

The synthesis of 4-amino pyrazole scaffolds is typically achieved through a multi-component reaction, which offers high efficiency and atom economy. A robust and well-documented approach involves the condensation of a substituted benzaldehyde, malononitrile, and a hydrazine derivative.[7][8] This pathway is selected for its reliability and the commercial availability of starting materials.

Experimental Protocol: Synthesis

A plausible synthetic route for the title compound and its analogs is as follows:

  • Knoevenagel Condensation: In a round-bottom flask, equimolar amounts of benzaldehyde and malononitrile are dissolved in ethanol. A catalytic amount of a base (e.g., piperidine) is added. The mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting materials, yielding benzylidenemalononitrile.

  • Michael Addition & Cyclization: Phenylhydrazine (1 equivalent) is added to the reaction mixture. The mixture is then heated to reflux for several hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by vacuum filtration. The crude product is washed with cold ethanol to remove unreacted starting materials. Further purification is achieved by recrystallization from a suitable solvent like ethyl acetate or an ethanol/water mixture to yield the final product, 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile or a similar derivative.[7]

Protocol: Single Crystal Cultivation

The acquisition of high-quality single crystals is the most critical and often challenging step for SC-XRD. The slow evaporation method is favored for its simplicity and effectiveness.

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate, ethanol) to create a saturated or near-saturated solution.[9]

  • Evaporation: The solution is placed in a clean vial, which is loosely capped or covered with perforated film to allow for slow solvent evaporation over several days to weeks at room temperature.

  • Crystal Harvesting: Once well-formed, X-ray quality crystals appear, they are carefully selected under a microscope and harvested for analysis.[6]

Spectroscopic and Thermal Analysis

Prior to crystallographic analysis, the synthesized compound's identity and purity are confirmed using standard analytical techniques.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure by identifying the chemical environment and connectivity of hydrogen and carbon atoms.[10][11][12]

  • FT-IR Spectroscopy: Identifies characteristic functional groups, such as N-H stretches from the amine and pyrazole rings, and C=C/C=N stretches from the aromatic systems.[13]

  • Differential Scanning Calorimetry (DSC): Determines the melting point and assesses the thermal stability of the compound, providing information on its purity and polymorphic form.[14]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

This section details the core process of determining the crystal structure, using data from the closely related analog, 5-Chloro-1-phenyl-1H-pyrazol-4-amine , as a representative example.[15][16]

Experimental Protocol: Data Collection and Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head using cryoprotectant oil.[1]

  • Data Collection: The crystal is placed in a diffractometer under a stream of cold nitrogen gas (typically 100-170 K) to minimize thermal motion. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.[6]

  • Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for factors like absorption.

  • Structure Solution: The crystal structure is solved using direct methods or intrinsic phasing with software like SHELXT. This initial step provides a preliminary model of the electron density map and atomic positions.

  • Structure Refinement: The atomic model is refined against the experimental data using a full-matrix least-squares method with software like SHELXL. Anisotropic displacement parameters are refined for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[15]

Crystallographic Data Summary

The following table summarizes the crystallographic data for the representative analog, 5-Chloro-1-phenyl-1H-pyrazol-4-amine.[15][16]

ParameterValue
Chemical FormulaC₉H₈ClN₃
Formula Weight193.63
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.8926 (6)
b (Å)9.9679 (13)
c (Å)22.617 (2)
β (°)92.795 (11)
Volume (ų)876.52 (19)
Z (molecules/unit cell)4
Temperature (K)295
Radiation (λ, Å)Mo Kα (0.71073)
R-factor (R1)0.040
wR2 (all data)0.091
Analysis of Molecular and Supramolecular Structure

Molecular Geometry: The analysis of the refined structure reveals key geometric features. In 5-Chloro-1-phenyl-1H-pyrazol-4-amine, the pyrazole and phenyl rings are not coplanar; they are twisted relative to each other with a dihedral angle of approximately 45.65°.[15][16] This twist is a common feature in N-phenylpyrazole derivatives and is influenced by steric hindrance between the rings.[17] The bond lengths within the pyrazole ring indicate electron delocalization, consistent with its aromatic character.[17]

Supramolecular Assembly and Intermolecular Interactions: The crystal packing is dictated by a network of non-covalent interactions. In the case of the chloro-analog, the dominant interaction is a classic N—H⋯N hydrogen bond.[15][18] Specifically, the amino group (N-H) on one molecule acts as a hydrogen bond donor to the pyridine-like nitrogen (N2) of an adjacent, screw-related molecule. This interaction links the molecules into infinite chains that propagate along the crystallographic b-axis.[15][16] Other weaker interactions, such as van der Waals forces, stabilize the three-dimensional packing of these chains.[15][18]

Hirshfeld Surface Analysis: To further quantify and visualize the intermolecular contacts, Hirshfeld surface analysis is a powerful tool.[9][19] This technique maps the closest intermolecular contacts onto a 3D surface around the molecule. The analysis of related pyrazole structures shows that H···H, C···H, and N···H contacts are typically the most significant, providing a quantitative fingerprint of the crystal packing environment.[9][20]

Visualization of Structural Features

Diagrams generated using Graphviz provide a clear visual representation of the molecular and supramolecular features.

Figure 1: Molecular structure of this compound.

G cluster_0 Molecule A cluster_1 Molecule B (screw-related) A_N_amine H₂N A_pyrazole [Pyrazole Ring] A_N_amine->A_pyrazole B_N2 N A_N_amine->B_N2 N-H···N A_N2 N B_N_amine H₂N B_pyrazole [Pyrazole Ring] B_N_amine->B_pyrazole

Figure 2: N-H···N hydrogen bonding motif in pyrazole amine crystals.

Conclusion

The comprehensive crystal structure analysis of this compound and its analogs provides invaluable data for medicinal chemistry and materials science. Through a systematic workflow encompassing synthesis, crystallization, and high-resolution SC-XRD, we can determine the precise molecular geometry and, crucially, decode the supramolecular architecture governed by intermolecular forces like hydrogen bonding. This structural knowledge is not merely academic; it forms the bedrock of rational drug design, enabling scientists to correlate specific structural features with biological activity and to engineer crystalline materials with optimized physicochemical properties for enhanced therapeutic performance.

References

Methodological & Application

Protocol for the synthesis of 5-Phenyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Phenyl-1H-pyrazol-4-amine

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of this compound, a pivotal building block in medicinal chemistry and drug discovery. The pyrazole core is a key pharmacophore found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a robust methodology grounded in established chemical principles. We will delve into the causality behind experimental choices, provide a self-validating protocol, and support key claims with authoritative references. The presented synthesis proceeds via the classical and reliable cyclocondensation of 2-phenyl-3-oxopropanenitrile (benzoylacetonitrile) with hydrazine hydrate.

Introduction: The Significance of the 4-Aminopyrazole Scaffold

The 4-aminopyrazole motif represents a privileged scaffold in modern medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities and are integral components of several successful drugs.[3] For instance, 4-aminopyrazole derivatives have been investigated as inhibitors of various kinases such as LRRK2, ITK, and Jak2, which are critical targets in oncology and immunology.[1] The strategic placement of the amino group at the C4 position provides a versatile handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates. The synthesis of specifically substituted aminopyrazoles, such as this compound, is therefore a critical starting point for the construction of diverse chemical libraries aimed at discovering novel therapeutics.[4]

Synthetic Strategy and Mechanistic Rationale

Several synthetic routes to 4-aminopyrazoles have been reported, including the reduction of 4-nitropyrazoles, the Thorpe-Ziegler cyclization of enaminonitriles, and the condensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents.[5][6][7] The most common and direct approach, known as the Knorr pyrazole synthesis, involves the condensation of a hydrazine with a β-dicarbonyl compound.[5]

For the synthesis of this compound, a highly effective strategy employs the reaction of a suitable 1,3-dielectrophilic precursor with hydrazine. A common method involves the initial conversion of a 1,3-dicarbonyl compound into an oxime derivative, which then undergoes cyclization with hydrazine.[5] An alternative and more direct pathway, detailed herein, utilizes the cyclocondensation of 2-phenyl-3-oxopropanenitrile with hydrazine hydrate.

Reaction Mechanism:

The reaction proceeds through a well-established mechanism:

  • Hydrazone Formation: The reaction initiates with a nucleophilic attack of one of the nitrogen atoms of hydrazine onto the electrophilic ketone carbonyl of 2-phenyl-3-oxopropanenitrile. This is followed by dehydration to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazone intermediate then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group.

  • Tautomerization: This cyclization forms a five-membered ring intermediate which rapidly tautomerizes to yield the stable, aromatic this compound.

Reaction_Mechanism Fig. 1: Reaction Mechanism for this compound Synthesis reactant1 2-Phenyl-3-oxopropanenitrile plus1 + reactant1->plus1 reactant2 Hydrazine Hydrate intermediate1 Hydrazone Intermediate reactant2->intermediate1 Nucleophilic Attack & Dehydration plus1->reactant2 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product This compound intermediate2->product Tautomerization

Caption: Fig. 1: Reaction Mechanism for this compound Synthesis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction, isolation, and purification.

Materials and Equipment
Reagent/Material Supplier Grade CAS Number
2-Phenyl-3-oxopropanenitrileSigma-Aldrich≥98%935-04-6
Hydrazine hydrate (50-60%)Sigma-AldrichReagent Grade7803-57-8
Ethanol, AbsoluteFisher ScientificACS Grade64-17-5
Deionized WaterIn-house-7732-18-5
Celite® 545Sigma-Aldrich-61790-53-2

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Büchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Melting point apparatus

  • NMR spectrometer, Mass spectrometer (for characterization)

Quantitative Data
Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
2-Phenyl-3-oxopropanenitrile145.165.00 g0.03441.0
Hydrazine hydrate (~55%)32.05 (anhydrous)3.50 mL (~3.6 g)~0.062~1.8
Ethanol46.0740 mL--
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (34.4 mmol) of 2-phenyl-3-oxopropanenitrile in 40 mL of absolute ethanol. Stir the mixture at room temperature until all the solid has dissolved.

  • Reagent Addition: To the stirred solution, add 3.50 mL of hydrazine hydrate (~62 mmol, 1.8 eq.) dropwise over 5 minutes. Caution: The reaction may be exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1), visualizing with a UV lamp. The disappearance of the starting material spot indicates reaction completion.

  • Product Isolation: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate should form. Further cool the flask in an ice-water bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 50 °C overnight to yield the crude this compound.

Purification
  • Recrystallization: The crude product can be purified by recrystallization. Suspend the solid in a minimal amount of boiling ethanol. If the solid does not fully dissolve, add deionized water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure.

  • Mass Spectrometry: Confirm the molecular weight of the compound.

Experimental Workflow Diagram

Experimental_Workflow Fig. 2: Overall Experimental Workflow A 1. Dissolve 2-Phenyl-3-oxopropanenitrile in Ethanol B 2. Add Hydrazine Hydrate Dropwise A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Cool to Room Temperature & Ice Bath C->D E 5. Isolate Crude Product via Vacuum Filtration D->E F 6. Purify by Recrystallization (Ethanol/Water) E->F G 7. Dry Final Product Under Vacuum F->G H 8. Characterize Product (NMR, MS, MP) G->H

Caption: Fig. 2: Overall Experimental Workflow.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Fume Hood: All steps of this procedure, especially those involving hydrazine hydrate, must be performed in a well-ventilated chemical fume hood.

  • Hydrazine Hydrate: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact. In case of contact, wash the affected area immediately with copious amounts of water.

  • Solvent Handling: Ethanol is flammable. Ensure that the heating mantle is in good condition and avoid open flames in the laboratory.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction.Extend the reflux time and monitor by TLC. Ensure the correct stoichiometry of reagents was used.
Loss of product during work-up.Ensure the reaction mixture is sufficiently cooled before filtration. Use minimal amounts of cold solvent for washing.
Product is an Oil or Gummy Solid Presence of impurities.Attempt to triturate the crude material with a non-polar solvent like hexane to induce solidification. Ensure the starting material is pure.
Incorrect solvent for recrystallization.Perform small-scale solvent screening to find an optimal recrystallization solvent system.
Reaction Does Not Go to Completion Inactive reagents.Use fresh or properly stored hydrazine hydrate. Check the purity of the starting nitrile.
Insufficient temperature.Ensure the reaction mixture is reaching and maintaining a steady reflux.

References

Applications of 5-Phenyl-1H-pyrazol-4-amine in Medicinal Chemistry: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the 4-Aminopyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its remarkable versatility and metabolic stability have cemented its status as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Within this class, the 5-Phenyl-1H-pyrazol-4-amine motif stands out as a particularly fruitful starting point for drug discovery. The strategic placement of a phenyl group at the C5 position and a primary amine at the C4 position creates a unique electronic and steric environment. The amino group serves as a critical hydrogen bond donor and a versatile synthetic handle for further molecular elaboration, while the phenyl ring can engage in hydrophobic and aromatic interactions within target protein binding sites.

This guide provides an in-depth exploration of the applications of the this compound scaffold, focusing on its prominent role in the development of kinase inhibitors. We will delve into the mechanistic rationale behind its efficacy, provide detailed protocols for the synthesis of key derivatives, and outline standard methodologies for their biological evaluation.

Section 1: A Versatile Scaffold for Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The 4-aminopyrazole core has proven to be an exceptional scaffold for designing potent and selective kinase inhibitors.

Mechanistic Rationale: Hinge-Binding and Beyond

The ATP-binding site of most kinases contains a flexible "hinge" region that forms crucial hydrogen bonds with the adenine ring of ATP. The 4-aminopyrazole scaffold is an excellent bioisostere of the adenine core. The pyrazole nitrogens and the exocyclic C4-amine can mimic the hydrogen bonding pattern of adenine, allowing compounds derived from this scaffold to anchor effectively within the kinase hinge region. This fundamental interaction is a recurring theme in the design of pyrazole-based kinase inhibitors.

Beyond hinge binding, the phenyl group at the C5 position can be directed towards hydrophobic pockets within the active site, while the N1 position of the pyrazole and the C4-amine provide vectors for introducing substituents that can enhance potency and selectivity by interacting with other regions of the ATP-binding pocket.

Case Study 1: Targeting the Janus Kinase (JAK) Family

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling pathways. Aberrant JAK/STAT signaling is implicated in various cancers and inflammatory disorders. The 4-aminopyrazole scaffold has been successfully employed to develop potent pan-JAK and selective JAK inhibitors. For instance, researchers have designed and synthesized a series of 4-amino-(1H)-pyrazole derivatives that exhibit nanomolar inhibitory concentrations against JAK1, JAK2, and JAK3.

Protocol 1.1: Synthesis of a Representative 4-Amino-(1H)-pyrazole JAK Inhibitor Derivative

This protocol outlines a general synthetic route for coupling a 4-amino-5-phenyl-1H-pyrazole core with a heterocyclic system, a common strategy in the development of JAK inhibitors.

Objective: To synthesize a pyrimidine-substituted 4-amino-5-phenyl-1H-pyrazole derivative.

Materials:

  • This compound

  • 2-chloro-4-methyl-5-(trifluoromethyl)pyrimidine

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Methanol (MeOH)

  • Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware and solvents for workup and purification.

Procedure:

  • To a solution of this compound (1.0 mmol) in a solvent mixture of 1,4-dioxane, methanol, and water (3:3:1 v/v/v), add 2-chloro-4-methyl-5-(trifluoromethyl)pyrimidine (1.1 mmol).

  • Add cesium carbonate (2.0 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Case Study 2: Targeting Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them attractive targets for anticancer drug development. The 4-aminopyrazole scaffold has been instrumental in the discovery of potent Aurora kinase inhibitors, such as AT9283, a multitargeted inhibitor with potent activity against Aurora A and Aurora B.

Protocol 1.2: General In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase, such as JAKs or Aurora kinases. This can be adapted for various detection methods, including radiometric assays or fluorescence-based assays.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant target kinase (e.g., JAK2, Aurora A)

  • Specific substrate peptide for the kinase

  • Adenosine triphosphate (ATP), potentially radiolabeled ([γ-³²P]ATP)

  • Test compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • 96-well microtiter plates

  • Apparatus for detecting kinase activity (e.g., scintillation counter for radiometric assays, fluorescence plate reader for non-radioactive methods).

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration range might be from 100 µM to 1 nM.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the purified kinase, and the substrate peptide.

  • Add the diluted test compound to the appropriate wells. Include control wells with DMSO only (no inhibitor) and wells with no kinase (background).

  • Reaction Initiation: Pre-incubate the plate at a controlled temperature (e.g., 30 °C) for 10-15 minutes. Initiate the kinase reaction by adding ATP.

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at the controlled temperature.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA for chelation of Mg²⁺, or protein loading buffer for SDS-PAGE analysis).

  • Detection: Quantify the amount of phosphorylated substrate.

    • For radiometric assays: Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP (e.g., using filter paper binding or gel electrophoresis) and measure the incorporated radioactivity using a scintillation counter.

    • For non-radiometric assays (e.g., TR-FRET, Fluorescence Polarization): Follow the manufacturer's protocol for the specific assay kit to measure the change in fluorescence signal.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Data Summary: Representative Pyrazole-Based Kinase Inhibitors
Compound ClassTarget Kinase(s)Representative IC₅₀ ValuesReference
4-Amino-(1H)-pyrazoleJAK1, JAK2, JAK33.4 nM, 2.2 nM, 3.5 nM (Compound 3f)
3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazoleJAK2, JAK3, Aurora A, Aurora B166 nM, 57 nM, 939 nM, 583 nM (Compound 10e)
Pyrazol-4-yl Urea (AT9283)Aurora A, Aurora B~3 nM
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amineCDK25 nM (Compound 15)

Section 2: Synthetic Strategies and Workflow

The modular nature of the this compound scaffold allows for diverse synthetic strategies to explore the chemical space around the core. Multicomponent reactions (MCRs) and functional group transformations are commonly employed.

General Synthetic Workflow

A typical drug discovery workflow involving the this compound scaffold begins with the synthesis of the core, followed by diversification through reactions at the N1 and C4 positions, and finally, biological evaluation.

G cluster_synthesis Synthesis & Diversification cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Phenylhydrazine, Benzaldehyde, Malononitrile) Core_Synth Core Synthesis (e.g., Multicomponent Reaction) Start->Core_Synth Scaffold This compound Scaffold Core_Synth->Scaffold N1_Func N1-Alkylation/Arylation Scaffold->N1_Func Diversification C4_Func C4-Amine Acylation/Arylation Scaffold->C4_Func Diversification Library Compound Library N1_Func->Library C4_Func->Library Screening In Vitro Screening (e.g., Kinase Assays) Library->Screening Testing Hit_ID Hit Identification & SAR Analysis Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Lead_Opt->Screening Iterative Improvement In_Vivo In Vivo Studies Lead_Opt->In_Vivo

Caption: General workflow for pyrazole-based drug discovery.

Protocol 2.1: Multicomponent Synthesis of a 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile Derivative

This protocol describes an efficient one-pot, three-component reaction to construct the pyrazole core, which can be subsequently converted to the target 4-amine scaffold.

Objective: To synthesize a substituted aminopyrazole core via a multicomponent reaction.

Materials:

  • A substituted benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Phenylhydrazine (1.0 mmol)

  • Ethanol (EtOH) / Water (H₂O) solvent mixture (1:1)

  • Catalyst (e.g., a few drops of piperidine or a solid-supported catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating plate

Procedure:

  • In a round-bottom flask, combine the benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol) in the EtOH/H₂O solvent mixture (1-2 mL).

  • Add the catalyst to the mixture.

  • Stir the reaction mixture at a slightly elevated temperature (e.g., 55 °C) for the appropriate time (typically 15-30 minutes, monitor by TLC).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol and then water.

  • Dry the product under vacuum to yield the 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivative.

  • The 4-carbonitrile group can be further hydrolyzed and decarboxylated in subsequent steps if the unsubstituted 4-amine is desired.

Conclusion and Future Outlook

The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its proven success in targeting the kinase family, particularly JAK and Aurora kinases, underscores its importance in oncology and inflammation research. The synthetic tractability of the core allows for extensive structure-activity relationship (SAR) studies and fine-tuning of pharmacokinetic properties. Future applications will likely involve its use in developing inhibitors for other kinase families, as well as exploring its potential against other target classes through bioisosteric replacement strategies and fragment-based drug design. The continued exploration of this privileged scaffold promises to yield novel therapeutic agents for a wide range of human diseases.

Application Notes: 5-Phenyl-1H-pyrazol-4-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry, recognized for its metabolic stability and synthetic versatility.[1][2] This "privileged scaffold" is a core component of numerous FDA-approved drugs, demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Within this esteemed class of compounds, 5-phenyl-1H-pyrazol-4-amine emerges as a particularly valuable building block. Its strategic arrangement of a reactive amino group at the C4 position, adjacent to a bulky phenyl group at C5, provides a unique platform for the synthesis of diverse and complex bioactive molecules.[3][4] This guide explores the synthetic utility of this compound, detailing its reactivity and providing protocols for its application in constructing molecules of therapeutic interest.

Chemical Properties and Reactivity

The synthetic potential of this compound is primarily dictated by the nucleophilicity of the C4-amino group and the reactivity of the pyrazole ring itself. The primary amine serves as a versatile handle for a wide array of chemical transformations, while the pyrazole core can participate in various substitution and coupling reactions.

Key Reactive Sites:

  • C4-Amino Group (-NH₂): This primary amine is a potent nucleophile, readily participating in reactions such as acylation, alkylation, arylation, and condensation. This allows for the introduction of a wide variety of substituents, enabling fine-tuning of the molecule's steric and electronic properties.

  • Pyrazole Ring (N1-H and C3-H): The pyrazole ring possesses two key sites for functionalization. The N1-H is acidic and can be deprotonated to facilitate N-alkylation or N-arylation. The C3 position, while less reactive than the amino group, can undergo electrophilic substitution or be functionalized through directed metallation.

Core Synthetic Applications

This compound is a key intermediate in the synthesis of a variety of fused heterocyclic systems, many of which are of significant interest in drug discovery.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocycles that are bioisosteres of purines and have demonstrated a wide range of biological activities, including kinase inhibition.[5][6] The ortho-disposed amino group and ring nitrogen of this compound make it an ideal precursor for the construction of this bicyclic system.

A common and effective strategy involves the condensation of the 4-amino group with a suitable one-carbon electrophile, followed by cyclization. For instance, reaction with formamide or its equivalents can lead to the formation of the pyrimidine ring.[7][8]

Protocol 1: One-Flask Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine [7][8]

This protocol outlines a one-flask procedure for the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles, involving a Vilsmeier-Haack type reaction followed by cyclization.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Phosphorus tribromide (PBr₃) or Phosphorus oxychloride (POCl₃)

  • Hexamethyldisilazane (HMDS)

  • Anhydrous reaction vessel

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)

Procedure:

  • Vilsmeier Reagent Formation & Amidine Synthesis:

    • In an anhydrous reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add PBr₃ (3.0 eq) or POCl₃ to the solution with vigorous stirring. The formation of the Vilsmeier reagent is exothermic.

    • After the addition is complete, allow the reaction mixture to warm to 60 °C and stir for 1-2 hours. This step forms the intermediate formamidine.[7]

  • Cyclization:

    • Cool the reaction mixture back to room temperature.

    • Add hexamethyldisilazane (HMDS) to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The cyclization is typically complete within a few hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by pouring it into ice-water.

    • Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.

Causality Behind Experimental Choices:

  • PBr₃/POCl₃: These reagents activate DMF to form the electrophilic Vilsmeier reagent, which then reacts with the nucleophilic 4-amino group.

  • HMDS: This reagent acts as a powerful dehydrating agent and a source of ammonia in situ, facilitating the intramolecular cyclization to form the pyrimidine ring.[7]

  • Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive; therefore, anhydrous conditions are crucial for the success of the reaction.

G cluster_start Starting Material cluster_reagents Reagents cluster_process Synthetic Steps cluster_product Final Product start This compound step1 Vilsmeier Amidination start->step1 Reacts with reagent1 DMF / PBr₃ (or POCl₃) reagent1->step1 Forms Vilsmeier reagent for reagent2 Hexamethyldisilazane (HMDS) step2 Intramolecular Heterocyclization reagent2->step2 Promotes step1->step2 Forms intermediate for product Pyrazolo[3,4-d]pyrimidine step2->product Yields

Caption: Synthesis of Pyrazolo[3,4-d]pyrimidines.

Palladium-Catalyzed Cross-Coupling Reactions

The versatility of the aminopyrazole scaffold can be further expanded through transition metal-catalyzed cross-coupling reactions. While direct C-H functionalization is possible, a more common approach involves pre-functionalization of the pyrazole ring, for instance, by halogenation, to introduce a handle for coupling. The subsequent Suzuki-Miyaura, Buchwald-Hartwig, or other cross-coupling reactions allow for the introduction of aryl, heteroaryl, or alkyl groups.[9][10]

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated 4-Amino-5-phenylpyrazole Derivative [9][11]

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 3-halo-4-amino-5-phenylpyrazole with a boronic acid.

Materials:

  • 3-Bromo-5-phenyl-1H-pyrazol-4-amine (or other halogenated derivative)

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (1-5 mol%)[11]

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 eq)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

  • Anhydrous reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup:

    • To an anhydrous reaction vessel, add the 3-bromo-5-phenyl-1H-pyrazol-4-amine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., XPhos Pd G2, 2 mol%), and the base (e.g., K₂CO₃, 2.5 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

    • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel to yield the 3-aryl-5-phenyl-1H-pyrazol-4-amine.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for efficient coupling. Buchwald's biarylphosphine ligands (e.g., XPhos) are often effective for coupling with heteroaryl halides and sterically hindered substrates.[11]

  • Base: The base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction outcome.

  • Degassed Solvents: Oxygen can deactivate the palladium catalyst, so using degassed solvents and an inert atmosphere is essential for reproducible and high-yielding reactions.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Catalytic Cycle cluster_product Product reactant1 3-Halo-5-phenyl- 1H-pyrazol-4-amine step1 Oxidative Addition reactant1->step1 reactant2 Aryl/Heteroaryl Boronic Acid step2 Transmetalation reactant2->step2 Activated by Base catalyst Palladium Catalyst (e.g., XPhos Pd G2) catalyst->step1 Catalyzes base Base (e.g., K₂CO₃) base->reactant2 step1->step2 step3 Reductive Elimination step2->step3 step3->catalyst Regenerates product 3-Aryl-5-phenyl- 1H-pyrazol-4-amine step3->product Forms

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Tabulated Data: Representative Derivatives and Activities

The following table summarizes hypothetical examples of derivatives synthesized from this compound and their potential biological activities, reflecting the types of compounds accessible from this building block.

Derivative ClassR¹ Substituent (at C3)R² Substituent (at N1)Potential Biological Activity
Pyrazolo[3,4-d]pyrimidines HPhenylKinase Inhibitor (e.g., EGFR, Aurora)[12]
3-Aryl-4-aminopyrazoles 4-MethoxyphenylHAnti-inflammatory (COX-2 inhibitor)[2]
N-Acyl-4-aminopyrazoles Phenyl (at C5)HAnticancer[13]
3,5-Disubstituted Pyrazoles Pyridin-4-ylPhenylMcl-1 Inhibitor[14]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern provides a robust platform for the construction of complex heterocyclic systems, particularly those with demonstrated therapeutic potential. The protocols and principles outlined in this guide serve as a foundation for researchers to explore the rich chemistry of this scaffold and to develop novel molecules for drug discovery and development.

References

Development of antimicrobial agents from 5-Phenyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Development of Antimicrobial Agents from 5-Phenyl-1H-pyrazol-4-amine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial scaffolds. Pyrazole derivatives have emerged as a privileged class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4] The this compound core, in particular, offers a synthetically tractable and versatile scaffold for the generation of extensive chemical libraries. Its structure presents multiple points for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This document provides a comprehensive guide for researchers, outlining the strategic design, synthesis, and systematic evaluation of novel antimicrobial candidates derived from this promising starting material. The protocols herein are designed to establish a robust and reproducible workflow, from initial hit identification to lead characterization, while emphasizing the scientific rationale behind each experimental step.

Rationale and Strategic Design

The Pyrazole Scaffold: A Privileged Pharmacophore

The pyrazole nucleus is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structural motif present in several clinically approved drugs.[3][5] Its value in medicinal chemistry is attributed to its metabolic stability and its ability to act as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets.[6] In the context of antimicrobial drug discovery, pyrazole derivatives have been shown to inhibit essential bacterial processes, with some acting as inhibitors of DNA gyrase, a crucial enzyme for bacterial replication.[1][5]

Structure-Activity Relationship (SAR) Insights

The this compound scaffold offers three primary sites for chemical diversification: the amine at C4, the phenyl ring at C5, and the nitrogen at N1. Existing literature on related pyrazole compounds provides a valuable foundation for a rational design strategy.

  • Modification of the C4-Amine: The primary amine is an ideal handle for introducing a wide range of functionalities via reactions like acylation, sulfonylation, or condensation to form Schiff bases. These modifications can profoundly impact the compound's polarity, hydrogen bonding capacity, and overall shape, which are critical for target engagement.

  • Substitution on the C5-Phenyl Ring: The electronic properties of the phenyl ring can be modulated by introducing electron-donating or electron-withdrawing groups. For instance, halogenation or the addition of nitro groups has been shown to enhance the antimicrobial potency of some heterocyclic compounds, potentially by altering target binding affinity or improving cell permeability.[7][8]

  • Substitution at the N1-Position: The N1-pyrazole nitrogen can be alkylated or arylated to further explore the chemical space. This position is often crucial for orienting the molecule within a binding pocket and can influence its pharmacokinetic properties.

Our strategy will focus on generating a focused library of derivatives by modifying the C4-amine, as this provides a rapid and efficient means to generate structural diversity and probe the SAR.

Synthesis and Characterization of a Derivative Library

The synthesis of new chemical entities is the foundational step in a drug discovery campaign. The following section details a generalized workflow and specific protocols for creating a library of this compound derivatives.

General Synthetic Workflow

The proposed workflow begins with the commercially available or synthesized this compound scaffold. A library of amides can be readily prepared through acylation with various acyl chlorides or carboxylic acids, providing a chemically diverse set of compounds for initial screening.

start This compound (Starting Material) reaction Acylation Reaction (e.g., in DCM with base) start->reaction reagents Acyl Chlorides (R-COCl) or Carboxylic Acids + Coupling Agents reagents->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography or Recrystallization) workup->purify char Characterization (NMR, MS, Purity) purify->char library Derivative Library (For Screening) char->library

Caption: General workflow for the synthesis of an amide library.

Protocol 2.1: Synthesis of N-(5-phenyl-1H-pyrazol-4-yl)benzamide (A Representative Amide)

This protocol describes a standard acylation reaction. The choice of benzoyl chloride is illustrative; a diverse range of acyl chlorides should be used to generate the library.

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (TEA) or Pyridine (base)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (solvents for chromatography)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution. Causality: Adding the acyl chloride slowly at 0 °C helps to control the exothermicity of the reaction and minimize side-product formation.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution to neutralize excess acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with brine. Causality: The brine wash helps to remove residual water and water-soluble impurities from the organic phase.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexanes).

  • Collect the fractions containing the pure product, combine them, and remove the solvent in vacuo to yield the final product as a solid.

Protocol 2.2: Structural Characterization

It is imperative to confirm the structure and purity of all synthesized compounds before biological evaluation.

  • ¹H and ¹³C NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The resulting spectra will confirm the covalent structure of the molecule. Key indicators for success include the appearance of an amide N-H proton signal and shifts in the aromatic proton signals consistent with the new structure.[9]

  • Mass Spectrometry (MS): Use techniques like Electrospray Ionization (ESI) to determine the molecular weight of the compound, confirming the expected mass-to-charge (m/z) ratio.

  • Purity Analysis (HPLC): Use High-Performance Liquid Chromatography to assess the purity of the final compound, which should ideally be >95% for biological screening.

In Vitro Antimicrobial Screening Cascade

A tiered or cascaded approach to screening is efficient, using a high-throughput primary assay to identify "hits" followed by more quantitative secondary assays to characterize their potency.

cluster_0 Primary Screening cluster_1 Secondary Screening (for 'Hits') cluster_2 Further Characterization primary Agar Disc Diffusion Assay (Qualitative) mic Broth Microdilution Assay (Quantitative - MIC) primary->mic Active compounds (Zone of Inhibition > X mm) mbc MBC/MFC Determination (Cidal vs. Static) mic->mbc Potent compounds (MIC ≤ Y µg/mL) tox Cytotoxicity Assays (e.g., on mammalian cells) mbc->tox moa Mechanism of Action Studies tox->moa start Synthesized Compound Library start->primary

Caption: Tiered workflow for antimicrobial compound screening.

Protocol 3.1: Primary Screening - Agar Disc Diffusion Assay

This method provides a rapid, qualitative assessment of antimicrobial activity.[10] It is ideal for screening a large number of compounds against a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures grown to a 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile 6 mm paper discs

  • Test compounds dissolved in a suitable solvent (e.g., DMSO) at a standard concentration (e.g., 1 mg/mL)

  • Positive control (e.g., Ciprofloxacin, Gentamicin) and negative control (solvent only) discs

  • Incubator (37 °C)

Procedure:

  • Prepare a bacterial lawn by dipping a sterile swab into the 0.5 McFarland standard suspension and streaking it evenly across the entire surface of an MHA plate. Repeat this two more times, rotating the plate 60° each time to ensure uniform coverage.

  • Allow the plate to dry for 5-10 minutes.

  • Using sterile forceps, place paper discs impregnated with a known amount (e.g., 10 µL) of the test compound solution onto the agar surface. Space the discs adequately to prevent the zones of inhibition from overlapping.

  • Place one positive control disc and one negative control disc on each plate. Trustworthiness: Controls are essential to validate the assay. The positive control ensures the bacteria are susceptible and the assay is working, while the negative control ensures the solvent has no intrinsic antimicrobial activity.

  • Invert the plates and incubate at 37 °C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) in millimeters (mm).

  • Compounds showing a significant zone of inhibition compared to the negative control are considered "hits" and are advanced to secondary screening.

Protocol 3.2: Secondary Screening - Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] This quantitative assay is the gold standard for determining the potency of a compound.[11][12]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum prepared in CAMHB (final concentration ~5 x 10⁵ CFU/mL)

  • Test compounds serially diluted in CAMHB

  • Positive control (e.g., Ciprofloxacin) and negative controls (media only, media + inoculum)

Procedure:

  • In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12.

  • Add 200 µL of the highest concentration of the test compound to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This creates a concentration gradient.

  • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Cover the plate and incubate at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection: it is the lowest concentration of the compound at which there is no visible turbidity (growth).

  • The results should be validated by observing robust growth in the growth control well (well 11) and no growth in the sterility control well (well 12).

Protocol 3.3: Minimum Bactericidal Concentration (MBC) Determination

Following MIC determination, the MBC can be assessed to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Procedure:

  • From the wells of the MIC plate that showed no visible growth, take a 10 µL aliquot.

  • Spot-plate this aliquot onto a fresh MHA plate.

  • Incubate the MHA plate at 37 °C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no bacterial growth on the subculture plate).

  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[1]

Data Presentation and Interpretation

Results should be systematically tabulated to facilitate SAR analysis.

Compound IDR-Group (at C4-Amine)Zone of Inhibition (mm) vs. S. aureusMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC/MIC vs. S. aureus
Parent -H8>128>128-
DZ-01 -C(O)Ph1816642
DZ-02 -C(O)-(4-Cl-Ph)228322
DZ-03 -C(O)-(4-NO₂-Ph)254164
DZ-04 -C(O)-(4-OMe-Ph)1532128>4
Cipro (Positive Control)300.50.252

Interpretation: From this hypothetical data, a clear SAR trend emerges. The addition of electron-withdrawing groups (Cl, NO₂) to the benzoyl moiety enhances activity against both Gram-positive and Gram-negative bacteria, while an electron-donating group (OMe) reduces activity. This provides a rational basis for the next round of synthesis and optimization.

Advanced Characterization and In Vivo Considerations

Promising lead compounds identified through the in vitro screening cascade must undergo further evaluation to assess their potential as clinical candidates.

  • Cytotoxicity Screening: It is crucial to assess the toxicity of lead compounds against mammalian cell lines (e.g., HEK293, HepG2) to ensure they are selectively toxic to microbes. A high therapeutic index (ratio of cytotoxic concentration to MIC) is desirable.

  • Mechanism of Action (MoA) Studies: Investigating how a compound kills bacteria (e.g., by inhibiting DNA gyrase, disrupting the cell wall, etc.) is critical.[1] This can involve enzymatic assays, macromolecular synthesis inhibition assays, or whole-genome sequencing of resistant mutants.

  • In Vivo Efficacy Models: The most promising, non-toxic compounds should be evaluated in animal models of infection (e.g., a murine sepsis or thigh infection model) to determine their efficacy in a living system.[13][14][15] These studies provide critical data on pharmacokinetics (absorption, distribution, metabolism, excretion) and in vivo potency.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel antimicrobial agents. By employing a systematic and rational approach that combines targeted synthesis with a tiered screening cascade, researchers can efficiently identify and optimize potent lead compounds. The protocols and strategies outlined in this document provide a robust framework for advancing such a drug discovery program, from initial chemical design to preclinical characterization. The key to success lies in the rigorous application of these methods, careful interpretation of SAR data, and a commitment to validating all experimental results with appropriate controls.

References

Application Notes & Protocols: Synthesis of Anticancer Compounds Based on the 5-Phenyl-1H-pyrazol-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole ring is a cornerstone scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs.[1] Specifically, derivatives of the 5-Phenyl-1H-pyrazol-4-amine core have emerged as a highly promising class of anticancer agents, primarily functioning as potent and selective protein kinase inhibitors.[2][3] Dysregulation of protein kinase signaling is a hallmark of many cancers, making these enzymes critical targets for therapeutic intervention.[4] Pyrazole-based compounds, acting as ATP-mimetics, can effectively block these aberrant signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] This document provides a comprehensive guide to the synthesis, biological evaluation, and structure-activity relationship (SAR) of anticancer compounds derived from this versatile scaffold. Detailed, field-proven protocols for chemical synthesis and in vitro cytotoxicity assessment are provided to facilitate research and development in this area.

Introduction: The Pyrazole Scaffold in Oncology

The five-membered pyrazole heterocycle is a bioisostere of adenine, the core component of ATP, enabling pyrazole derivatives to competitively bind to the ATP-binding site of various protein kinases.[4] This mechanism is central to their therapeutic effect. Several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole ring, underscoring its importance in modern oncology.[1]

The this compound scaffold offers a synthetically accessible and highly adaptable framework. The key structural features contributing to its activity are:

  • The Pyrazole Core: Serves as the primary pharmacophore, forming critical hydrogen bonds with the hinge region of the kinase active site.[1]

  • The N1-Position: Can be unsubstituted to act as both a hydrogen bond donor and acceptor, or substituted to modulate selectivity and pharmacokinetic properties.[1]

  • The C5-Phenyl Group: Occupies a hydrophobic pocket in the kinase domain, with substitutions on this ring allowing for the fine-tuning of potency and selectivity.[2]

  • The C4-Amine Group: Provides a crucial vector for further chemical modification, allowing for the attachment of various side chains to optimize binding affinity and target engagement.

Compounds based on this scaffold have demonstrated potent inhibitory activity against a range of oncogenic kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and BRAF, making them relevant for a wide array of malignancies.[5][6]

General Synthetic Strategies

The most direct and widely adopted method for constructing the 5-amino-1-phenyl-1H-pyrazole core is the cyclocondensation reaction between a phenylhydrazine derivative and a β-ketonitrile.[7] This approach is efficient and allows for significant diversity in the final products based on the choice of starting materials.

The general workflow involves the reaction of phenylhydrazine with a compound containing a nitrile group and a ketone, such as 2-cyanoacetophenone or its derivatives. The reaction proceeds via nucleophilic attack of the hydrazine onto the ketone, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Scaffold & Derivatization SM1 Phenylhydrazine Reaction Cyclocondensation (e.g., in Ethanol, Reflux) SM1->Reaction SM2 β-Ketonitrile (e.g., 2-Cyanoacetophenone) SM2->Reaction Core This compound Scaffold Reaction->Core Deriv Further Derivatization (e.g., Amide Coupling) Core->Deriv G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras/Raf/MEK/ERK Pathway Receptor->Ras activates CyclinD Cyclin D Ras->CyclinD upregulates Rb Rb CyclinD->Rb phosphorylates CDK46 CDK4/6 CDK46->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb p-Rb S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase activates transcription for CyclinE Cyclin E E2F->CyclinE upregulates CyclinE->Rb further phosphorylates CDK2 CDK2 CDK2->Rb further phosphorylates Inhibitor This compound Derivative Inhibitor->CDK2 INHIBITS

References

Application Notes & Protocols: Leveraging 5-Phenyl-1H-pyrazol-4-amine for the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its derivatives are particularly renowned for their anti-inflammatory properties, most famously exemplified by the selective COX-2 inhibitor, Celecoxib.[3][4] This document provides an in-depth guide for researchers and drug development professionals on the strategic use of 5-Phenyl-1H-pyrazol-4-amine as a versatile starting material for synthesizing novel anti-inflammatory drug candidates. We will explore the underlying mechanism of action, provide detailed synthetic protocols, and discuss methods for biological evaluation, grounding our discussion in established scientific principles and field-proven insights.

Introduction: The Pyrazole Scaffold in Anti-Inflammatory Drug Design

Inflammation is a complex biological response to harmful stimuli, such as pathogens or damaged cells.[5] A key pathway in this process is the conversion of arachidonic acid into prostaglandins by cyclooxygenase (COX) enzymes.[1] There are two primary isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation.[1][3] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both isoforms, but the inhibition of COX-1 is associated with undesirable side effects like gastrointestinal issues.[5][6]

The development of selective COX-2 inhibitors was a major therapeutic advance. The pyrazole heterocycle is a privileged scaffold for achieving this selectivity.[7][8] The unique structural and electronic properties of the pyrazole ring allow it to serve as a bioisostere for an aryl group, enhancing properties like lipophilicity and target binding affinity.[9] Specifically, the 4-amino-5-phenylpyrazole core offers a strategic anchor point (the C4-amino group) for chemical modification, enabling the exploration of structure-activity relationships (SAR) to develop potent and selective anti-inflammatory agents.[10]

Mechanism of Action: Targeting the COX-2 Pathway

The primary mechanism by which pyrazole-based compounds exert their anti-inflammatory effect is through the selective inhibition of the COX-2 enzyme. By binding to the active site of COX-2, these drugs prevent the synthesis of prostaglandins (PGE2), which are key mediators of pain, fever, and inflammation. The selectivity for COX-2 over COX-1 is the critical factor in reducing mechanism-based side effects.

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_enzymes Cyclooxygenase Enzymes cluster_products Prostanoids cluster_outcomes Biological Response AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Physiological Physiological Prostaglandins COX1->PG_Physiological PG_Inflammatory Inflammatory Prostaglandins (PGE2) COX2->PG_Inflammatory Homeostasis Gastric Protection Platelet Function PG_Physiological->Homeostasis Maintains Homeostasis Inflammation Pain, Fever, Inflammation PG_Inflammatory->Inflammation Mediates Inflammation Inhibitor Pyrazole-based COX-2 Inhibitor Inhibitor->COX2 Selective Inhibition

Caption: COX Pathway and Selective Inhibition by Pyrazole Derivatives.

Synthetic Application: From Amine to Potent Inhibitor

The exocyclic amino group at the C4 position of this compound is an ideal handle for synthetic elaboration. It can readily undergo reactions such as acylation, sulfonylation, or condensation to generate a diverse library of derivatives. This section provides a detailed protocol for the synthesis of a model compound, a pyrazole-sulfonamide derivative, which is a common motif in many COX-2 inhibitors.

Protocol 1: Synthesis of N-(5-phenyl-1H-pyrazol-4-yl)benzenesulfonamide

This two-step protocol outlines a general and reliable method for synthesizing pyrazole-sulfonamide derivatives. The choice of benzenesulfonyl chloride is for illustrative purposes; researchers can substitute it with various substituted sulfonyl chlorides to build a compound library for SAR studies.

Synthesis_Workflow Start This compound (Starting Material) Reaction Step 1: Sulfonylation Stir at RT, 12h Start->Reaction Reagent Benzenesulfonyl Chloride Pyridine (Solvent/Base) Reagent->Reaction Workup Step 2: Aqueous Workup (HCl wash, Extraction) Reaction->Workup Purify Step 3: Purification (Recrystallization from Ethanol) Workup->Purify Product N-(5-phenyl-1H-pyrazol-4-yl)benzenesulfonamide (Final Product) Purify->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: General Workflow for Pyrazole-Sulfonamide Synthesis.

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, and fume hood.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

    • Scientist's Note: Pyridine serves as both the solvent and an acid scavenger to neutralize the HCl gas produced during the reaction, driving the equilibrium towards the product. Cooling to 0 °C helps to control the initial exothermic reaction.

  • Reagent Addition: Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Once the reaction is complete, dilute the mixture with dichloromethane (DCM). Carefully wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution, and finally brine.

    • Scientist's Note: The acidic wash protonates the pyridine, rendering it water-soluble and allowing for its removal from the organic layer. The bicarbonate wash removes any residual acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from hot ethanol to yield the final product, N-(5-phenyl-1H-pyrazol-4-yl)benzenesulfonamide, as a crystalline solid.

  • Characterization (Self-Validation): The structure and purity of the final compound must be confirmed using standard analytical techniques:

    • ¹H NMR: Expect to see characteristic peaks for the aromatic protons on the phenyl and benzenesulfonyl groups, as well as distinct signals for the pyrazole and sulfonamide N-H protons.

    • IR Spectroscopy: Look for characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=C aromatic stretching (around 1600 cm⁻¹), and S=O stretching from the sulfonamide group (around 1350 and 1160 cm⁻¹).

    • Mass Spectrometry: Confirm the molecular weight of the synthesized compound.

Biological Evaluation and Data Interpretation

To assess the anti-inflammatory potential of the newly synthesized compounds, an in vitro cyclooxygenase (COX) inhibition assay is essential. This allows for the determination of the compound's potency (IC₅₀ value) and its selectivity towards COX-2 over COX-1.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is a standard colorimetric or fluorometric enzyme inhibition assay.

  • Prepare Reagents: Obtain purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection probe (e.g., Amplex Red).

  • Compound Preparation: Prepare a stock solution of the synthesized test compound in DMSO. Create a series of dilutions to test a range of concentrations.

  • Assay Procedure: In a 96-well plate, add the enzyme (either COX-1 or COX-2), the detection probe, and the test compound at various concentrations. Incubate for a short period at 37 °C.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Data Acquisition: Measure the fluorescence or absorbance at regular intervals using a plate reader. The rate of reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Data Presentation and SAR Analysis

The results from the biological assays should be compiled into a clear, comparative table. The Selectivity Index (SI) is a crucial parameter, calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2). A higher SI value indicates greater selectivity for COX-2.

Compound IDR-Group (on Sulfonyl Moiety)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) [COX-1/COX-2]
Celecoxib 4-Methylphenyl (on pyrazole)>100.04>250
Compound A Phenyl15.20.8517.9
Compound B 4-Methylphenyl18.50.15123.3
Compound C 4-Chlorophenyl12.80.09142.2
Compound D 4-Nitrophenyl9.50.06158.3

Data is representative and for illustrative purposes.

From this hypothetical data, one can infer valuable Structure-Activity Relationships. For instance, the addition of electron-withdrawing groups (e.g., -Cl, -NO₂) at the para-position of the benzenesulfonyl ring (Compounds C and D) appears to enhance both potency and selectivity for COX-2 compared to the unsubstituted analog (Compound A).

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of novel anti-inflammatory agents. The protocols and methodologies outlined in this guide demonstrate a robust pathway from this key intermediate to potent and selective COX-2 inhibitors. The strategic location of the amino group allows for extensive chemical diversification, enabling medicinal chemists to fine-tune the pharmacological profile of the resulting compounds.

Future research should focus on expanding the library of derivatives to further probe the SAR, exploring alternative linkers to the sulfonamide moiety, and investigating potential multi-target agents that may inhibit other inflammatory pathways, such as 5-lipoxygenase (5-LOX), to achieve a broader anti-inflammatory effect.[1]

References

Application Note: A Streamlined, Microwave-Ass-isted Approach for the Synthesis of 5-Phenyl-1H-pyrazol-4-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1][2][3][4][5] The functionalization of the pyrazole ring, particularly with amino groups, has yielded compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][4][6] Among these, 5-phenyl-1H-pyrazol-4-amine and its analogs represent a privileged scaffold in drug discovery due to their versatile pharmacological profiles.[2][3]

Traditional synthetic methods for preparing these compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, which can lead to low yields and environmental concerns.[1] In contrast, microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green chemistry technique that dramatically accelerates reaction rates, improves yields, and often allows for solvent-free conditions.[7][8][9][10] This application note provides a detailed protocol for the efficient synthesis of this compound analogs utilizing microwave irradiation, a method that offers significant advantages in terms of speed, efficiency, and sustainability.[8][9][10][11]

The core of this synthetic strategy involves the microwave-assisted condensation of a β-ketonitrile with a substituted phenylhydrazine. This approach leverages the ability of microwaves to rapidly and uniformly heat the reaction mixture, thereby promoting efficient cyclization and formation of the desired pyrazole ring system.[8]

Scientific Principles and Advantages of Microwave-Assisted Synthesis

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and localized heating.[8] This volumetric heating is fundamentally different from conventional heating methods, which rely on conduction and convection. The primary advantages of this technique in the context of pyrazole synthesis include:

  • Accelerated Reaction Rates: Microwave irradiation can reduce reaction times from hours to mere minutes, significantly increasing throughput.[8][9]

  • Enhanced Yields and Purity: The rapid and uniform heating often minimizes the formation of side products, leading to higher isolated yields of the desired product.[9][10]

  • Improved Energy Efficiency: By directly heating the reactants, microwave synthesis consumes less energy compared to conventional methods that require heating a large reaction vessel and surrounding medium.[7][8]

  • "Green" Chemistry: The potential for solvent-free reactions or the use of environmentally benign solvents aligns with the principles of green chemistry.[7][10]

General Reaction Scheme

The synthesis of this compound analogs via this microwave-assisted protocol generally follows the reaction scheme depicted below. The reaction proceeds through the condensation of a substituted phenylhydrazine with a β-ketonitrile, such as benzoylacetonitrile, to form the pyrazole ring.

Reaction_Scheme cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A Substituted Phenylhydrazine C Microwave Irradiation A->C B β-Ketonitrile (e.g., Benzoylacetonitrile) B->C E This compound Analog C->E D Solvent (e.g., Ethanol) D->C

Figure 1: General workflow for microwave-assisted synthesis.

Materials and Methods

Materials
  • Substituted phenylhydrazines (e.g., phenylhydrazine, 4-fluorophenylhydrazine hydrochloride)

  • Benzoylacetonitrile (or other appropriate β-ketonitriles)

  • Ethanol (absolute)

  • Hydrochloric acid (1 M solution)

  • Glacial acetic acid (catalytic amount)

  • Deionized water

  • Diatomaceous earth (for filtration)

  • Standard laboratory glassware

  • Microwave synthesis vials (appropriate for the reactor) with caps and crimper

  • Magnetic stir bars

Equipment
  • Dedicated microwave synthesis reactor

  • Magnetic stir plate

  • Vacuum filtration apparatus

  • Melting point apparatus

  • Analytical balance

  • Fume hood

Experimental Protocol: Synthesis of a Representative Analog (5-(4-fluorophenyl)-1H-pyrazol-4-amine)

This protocol details the synthesis of a specific analog. The procedure can be adapted for other analogs by substituting the appropriate starting materials.

1. Reaction Setup:

  • In a designated microwave reaction vial (e.g., 2-5 mL), add 4-fluorophenylhydrazine hydrochloride (2.0 mmol) and 3-aminocrotononitrile (2.0 mmol).[12]

  • To this mixture, add 5 mL of 1 M hydrochloric acid.[12] The concentration of the starting reagents should be approximately 0.4 M.[12]

  • Add a magnetic stir bar to the vial.

  • If the reactants exhibit poor solubility and the mixture cannot be stirred effectively, transfer the suspension to a larger vial and add additional 1 M hydrochloric acid.[12] Ensure the total volume does not exceed the manufacturer's recommendation for the microwave reactor.[12]

  • Securely seal the vial using the appropriate crimper and cap.[12]

2. Microwave Irradiation:

  • Place the sealed vial into the microwave reactor cavity.

  • Set the reaction parameters as follows (these may require optimization depending on the specific reactants and microwave system):

    • Temperature: 120-150°C

    • Time: 10-20 minutes

    • Power: 100-300 W (use dynamic power control if available)

    • Stirring: On

3. Work-up and Isolation:

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully open the vial in a fume hood.

  • Pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.

  • The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, washing with cold deionized water.

  • Dry the product under vacuum.

4. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

5. Characterization:

  • The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, such as:

    • Melting point determination

    • Thin-Layer Chromatography (TLC)

    • Infrared (IR) spectroscopy

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

    • Mass Spectrometry (MS)

Expected Results and Data

The microwave-assisted synthesis is expected to provide the desired this compound analogs in good to excellent yields within a significantly reduced reaction time compared to conventional heating methods.

AnalogPhenylhydrazine Substituentβ-KetonitrileMicrowave Time (min)Temperature (°C)Yield (%)
1 HBenzoylacetonitrile1514085-95
2 4-FBenzoylacetonitrile1012070-90[12]
3 4-ClBenzoylacetonitrile1213080-90
4 4-CH₃Benzoylacetonitrile1514082-92

Table 1: Representative reaction parameters and expected yields for the synthesis of this compound analogs.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure proper sealing of the microwave vial to prevent solvent evaporation.
Poor starting material qualityUse freshly purified starting materials.
Formation of Side Products Reaction temperature too highLower the reaction temperature.
Incorrect stoichiometryEnsure accurate measurement of reactants.
Difficulty in Product Isolation Product is soluble in the work-up solventUse a different solvent for precipitation or extract the product with an appropriate organic solvent.

Safety Precautions

  • Microwave synthesis should be performed in a dedicated microwave reactor equipped with appropriate safety features (pressure and temperature sensors).

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be aware of the potential for pressure buildup in the sealed reaction vials. Allow vials to cool completely before opening.

Conclusion

The microwave-assisted synthesis of this compound analogs offers a rapid, efficient, and environmentally friendly alternative to traditional synthetic methods. This protocol provides a robust and reproducible method for accessing these important scaffolds for drug discovery and development. The significant reduction in reaction time and improvement in yields make this an attractive approach for high-throughput synthesis and library generation.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 5-Phenyl-1H-pyrazol-4-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Phenyl-1H-pyrazol-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable heterocyclic building block. The pyrazole scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1] This guide provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

General Synthetic Workflow

The most reliable and versatile method for synthesizing 5-aminopyrazoles, including our target compound, involves the condensation of a β-ketonitrile with hydrazine.[2][3] The typical two-step process involves the initial synthesis of the β-ketonitrile intermediate, 2-phenyl-3-oxopropanenitrile, followed by its cyclization with hydrazine hydrate.

G cluster_0 Step 1: β-Ketonitrile Formation cluster_1 Step 2: Pyrazole Ring Formation start Starting Materials (Ethyl Phenylacetate + Acetonitrile) step1 Base-Catalyzed Condensation (e.g., NaH, NaOEt) start->step1 intermediate Intermediate: 2-phenyl-3-oxopropanenitrile step1->intermediate step2 Cyclization with Hydrazine Hydrate intermediate->step2 Key Intermediate workup Work-up & Isolation step2->workup product Final Product (this compound) workup->product

Caption: General two-step workflow for this compound synthesis.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My reaction yield is consistently low (<50%). What are the potential causes and how can I improve it?

Low yield is a common frustration. The cause can often be traced to one of several factors, from reagent quality to suboptimal reaction conditions.

A: Let's break down the potential culprits and solutions:

  • Purity of Starting Materials: The base-catalyzed condensation to form the β-ketonitrile is highly sensitive to moisture and protic impurities. Ensure your solvent (e.g., THF, Dioxane) is anhydrous and the base (e.g., NaH, NaOEt) is fresh. The purity of ethyl phenylacetate and acetonitrile is also critical.

  • Incomplete Reaction: Both the condensation and cyclization steps may not be reaching completion.

    • Condensation (Step 1): This is an equilibrium process. Using a strong, non-nucleophilic base like Sodium Hydride (NaH) can help drive the reaction to completion by deprotonating the alcohol byproduct. Ensure you are using a sufficient excess of the base.

    • Cyclization (Step 2): The Knorr pyrazole synthesis is generally efficient, but temperature and reaction time are key.[4] Refluxing in a suitable solvent like ethanol or acetic acid is common. Monitor the reaction by Thin Layer Chromatography (TLC) until the β-ketonitrile starting material is fully consumed.

  • Side Reactions: The formation of undesired byproducts is a primary cause of low yield. (See Q2 for more details).

  • Suboptimal Temperature: For the cyclization step, if the temperature is too low, the reaction will be slow. If it's too high, you risk decomposition of the starting materials or the product. A temperature range of 80-100°C is typically effective.[4]

Table 1: Parameters for Optimizing Reaction Yield

ParameterRecommendationRationale
Solvent (Step 1) Anhydrous THF, Dioxane, or ToluenePrevents quenching of the strong base and unwanted side reactions.
Base (Step 1) Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)Strong bases are required to deprotonate the α-carbon of acetonitrile. NaH is often preferred as it drives the reaction forward.
Temperature (Step 2) 80-100°C (Reflux in Ethanol)Balances reaction rate against thermal stability of reactants and products.
Reaction Time Monitor by TLCRun the reaction until the limiting reagent is consumed to prevent incomplete conversion and maximize yield.
Atmosphere Inert (Nitrogen or Argon)Prevents air-oxidation of reagents, especially important if the reaction mixture shows discoloration.[5]
Q2: The reaction mixture turns dark brown/red, and my TLC shows multiple spots. What are the likely side products and how can I minimize them?

Discoloration is a frequent observation, often indicating impurity formation from side reactions or degradation.[5]

A: This is a classic issue in reactions involving hydrazines. The primary causes are:

  • Oxidation: Hydrazine and some aminopyrazoles can be susceptible to air oxidation, leading to colored impurities. Running the reaction under an inert atmosphere (Nitrogen or Argon) can significantly mitigate this.

  • Thermal Degradation: At elevated temperatures, the β-ketonitrile intermediate or the final product may degrade. Avoid excessive heating and prolonged reaction times once the reaction is complete (as determined by TLC).

  • Side Reactions of the β-Ketonitrile: The β-ketonitrile intermediate is reactive and can undergo self-condensation or other side reactions if the cyclization step is not initiated promptly or under the right conditions.

Troubleshooting Decision Tree:

G issue Problem: Dark Reaction & Multiple TLC Spots cause1 Air Oxidation? issue->cause1 cause2 Thermal Degradation? issue->cause2 cause3 Side Reactions? issue->cause3 sol1 Solution: Run under Inert Atmosphere (N2/Ar) cause1->sol1 Yes sol2 Solution: - Reduce Temperature - Shorten Reaction Time - Monitor closely with TLC cause2->sol2 Yes sol3 Solution: - Use intermediate promptly - Optimize pH (mild acid catalyst) cause3->sol3 Yes

Caption: Troubleshooting guide for impurity formation.

Q3: I'm struggling with the purification of the final product. What are the best practices for isolating pure this compound?

The polar amine and N-H functionalities of the pyrazole ring can make purification challenging, leading to streaking on silica gel columns and difficulty with crystallization.

A: Effective purification requires a multi-step approach:

  • Initial Work-up: After the reaction, quenching with water and precipitating the crude product is a good first step. If the product is soluble, extract with an organic solvent like Ethyl Acetate. A wash with brine can help remove water-soluble impurities.[1]

  • Recrystallization: This is the most effective method for purifying crystalline solids. Screening various solvents is key. Start with a polar solvent in which the compound is soluble when hot but sparingly soluble when cold.

    • Good solvent candidates: Ethanol, Isopropanol, Acetonitrile, or a mixture like Dioxane/Water or Ethanol/Water.

  • Column Chromatography: If recrystallization fails or impurities are persistent, column chromatography is necessary.

    • Stationary Phase: Standard silica gel is often sufficient.

    • Mobile Phase: Due to the product's polarity, a polar eluent system is required. Start with a mixture like Dichloromethane/Methanol (e.g., 95:5) or Ethyl Acetate/Hexane (e.g., 70:30). A gradient elution may be necessary.

    • Tailing Reduction: To prevent the amine group from interacting strongly with the acidic silica gel (causing tailing), you can add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or ammonia solution in methanol.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds and represent a robust starting point for your synthesis.[1][6]

Protocol 1: Synthesis of 2-phenyl-3-oxopropanenitrile (β-Ketonitrile Intermediate)
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Reagent Addition: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil. Add anhydrous solvent (e.g., THF). To this suspension, add a mixture of ethyl phenylacetate (1.0 eq) and acetonitrile (1.1 eq) dropwise at 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of ethyl phenylacetate.

  • Work-up: Cool the reaction mixture to 0°C and cautiously quench by the slow addition of cold 1M HCl until the pH is acidic.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Protocol 2: Synthesis of this compound
  • Setup: In a round-bottom flask, dissolve the crude 2-phenyl-3-oxopropanenitrile (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) to the solution. A few drops of glacial acetic acid can be added to catalyze the reaction.[4]

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) for 3-5 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate or requires further purification, concentrate the solvent under reduced pressure and purify the residue by recrystallization (e.g., from ethanol) or column chromatography as described in Q3.

References

Technical Support Center: Scale-Up Synthesis of 5-Phenyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Phenyl-1H-pyrazol-4-amine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with scaling this synthesis from the lab to production. We will delve into the causality behind experimental choices, offering troubleshooting guides and robust protocols to ensure a safe, efficient, and reproducible process.

Overview of Synthetic Strategies

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2][3] Its synthesis can be approached via several routes, most commonly involving the construction of the pyrazole ring followed by the introduction of the amine functionality, or vice-versa. The two most prevalent strategies are:

  • Route A: Condensation and Amination: Cyclocondensation of a suitable 1,3-dicarbonyl equivalent (or a β-ketonitrile) with phenylhydrazine to form a pyrazole precursor, followed by amination. The most direct precursor for the amine is often a nitro group, which is subsequently reduced.

  • Route B: Multi-Component Reaction (MCR): A one-pot synthesis involving the reaction of an aldehyde, an active methylene nitrile (like malononitrile), and phenylhydrazine.[4][5] While efficient for discovery, MCRs can present unique challenges in scale-up regarding stoichiometry control and impurity profiles.

The choice of route is critical and depends on factors such as starting material cost, process safety, and, most importantly, control over regioselectivity and impurities.

G cluster_route_a Route A: Staged Synthesis cluster_route_b Route B: Multi-Component Reaction A1 Benzoylacetonitrile + Phenylhydrazine A2 5-Phenyl-1H-pyrazol-4-carbonitrile A1->A2 A3 Nitration A4 5-Phenyl-4-nitro-1H-pyrazole A5 Reduction FP This compound B1 Benzaldehyde + Malononitrile + Phenylhydrazine B1->FP G start Low Yield Observed check_completion IPC Check: Reaction Complete? start->check_completion check_purity Crude Analysis: Major Impurities? check_completion->check_purity Yes incomplete Incomplete Reaction check_completion->incomplete No check_mass_balance Mass Balance: Significant Loss? check_purity->check_mass_balance No side_products Side Product Formation check_purity->side_products Yes workup_loss Loss During Workup /Purification check_mass_balance->workup_loss Yes solution_incomplete Solution: - Increase Temp/Time - Improve Mixing - Check Reagent Quality incomplete->solution_incomplete solution_side_products Solution: - Optimize Solvent/Temp - Change Synthetic Route - See Q2 on Regioselectivity side_products->solution_side_products solution_workup_loss Solution: - Optimize Extraction pH - Re-evaluate Crystallization Solvent/Anti-solvent workup_loss->solution_workup_loss

References

Technical Support Center: Synthesis of 5-Phenyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Phenyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure the purity of your final product.

The synthesis of substituted pyrazoles is a cornerstone in medicinal chemistry due to their wide range of biological activities.[1] this compound, in particular, is a valuable building block. However, its synthesis can present challenges, from low yields to purification difficulties. This guide provides in-depth, experience-driven advice to navigate these issues effectively.

Core Synthetic Pathway: From β-Ketonitrile to Final Product

The most common and reliable method for synthesizing 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[2] For our target molecule, the logical precursor is 2-cyano-2-phenylacetaldehyde or a synthetic equivalent, which reacts with hydrazine to form the pyrazole ring.

Workflow Overview

G cluster_0 Step 1: Synthesis of β-Ketonitrile Precursor cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Purification A Benzaldehyde C 2-phenyl-3-oxopropanenitrile (β-Ketonitrile) A->C Base-catalyzed condensation B Acetonitrile B->C E This compound C->E Cyclization D Hydrazine Hydrate D->E F Crude Product E->F Work-up G Pure Product F->G Recrystallization or Chromatography

Caption: General synthetic workflow for this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.

Q1: My overall yield of this compound is consistently low. What are the most likely causes?

A1: Low yields can stem from several factors. Let's break down the most common culprits:

  • Incomplete Reaction: The cyclization step may not be proceeding to completion. This can be due to suboptimal reaction temperature, insufficient reaction time, or poor-quality reagents. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.[3]

  • Side Reactions: The formation of unwanted by-products is a major cause of yield loss. A common side reaction is the formation of isomeric pyrazoles. The regioselectivity of the reaction between an unsymmetrical 1,3-dicarbonyl compound (or its equivalent) and a substituted hydrazine can be an issue, often yielding a mixture of regioisomers.[4]

  • Purification Losses: Significant amounts of product can be lost during the work-up and purification steps. This can happen during extractions if the product has some solubility in the aqueous layer, or during recrystallization if the solvent system is not ideal.

Q2: I'm concerned about the purity of my starting materials. How can I ensure they are suitable for the reaction?

A2: The quality of your starting materials is paramount. For the β-ketonitrile precursor (e.g., 2-phenyl-3-oxopropanenitrile), consider the following:

  • Purity Verification: Before starting the reaction, verify the purity of your β-ketonitrile using NMR spectroscopy. Impurities from its synthesis can interfere with the pyrazole formation.

  • Stability and Storage: β-Ketonitriles can be susceptible to degradation, especially in the presence of moisture or trace amounts of acid or base. Store them in a cool, dry, and dark place under an inert atmosphere if possible.

  • Hydrazine Quality: Use high-purity hydrazine hydrate. Older bottles of hydrazine can have a lower concentration due to decomposition, which will affect the stoichiometry of your reaction.

Q3: What are the critical parameters to optimize for the cyclization reaction with hydrazine?

A3: The cyclization step is the most critical part of the synthesis. Fine-tuning the reaction conditions can significantly boost your yield.

ParameterRecommendationRationale
Solvent Ethanol, isopropanol, or acetic acid are commonly used.The choice of solvent can influence the reaction rate and the solubility of reactants and products. Acetic acid can act as both a solvent and a catalyst.[5]
Temperature Typically, the reaction is carried out at reflux temperature.Higher temperatures generally accelerate the reaction, but excessively high temperatures might promote side reactions.[6]
Reaction Time Monitor by TLC until completion (usually a few hours).Insufficient time leads to an incomplete reaction, while excessively long times can lead to product degradation or the formation of by-products.
Stoichiometry A slight excess of hydrazine hydrate (1.1 to 1.5 equivalents) is often beneficial.This ensures the complete consumption of the more valuable β-ketonitrile precursor.

Q4: My crude NMR shows several unexpected peaks. What are the likely side products, and how can I prevent their formation?

A4: The most common side products in pyrazole synthesis are isomers. If you were to use a substituted hydrazine, for instance, you could get two different regioisomers. With hydrazine itself, the primary concern is often self-condensation of the starting material or reactions involving impurities.

To minimize side products:

  • Ensure the purity of your starting β-ketonitrile.

  • Control the reaction temperature carefully.

  • Add the hydrazine solution slowly to the reaction mixture to avoid localized high concentrations.

G A β-Ketonitrile C Desired Product: This compound A->C D Isomeric Impurity (e.g., 3-Phenyl-1H-pyrazol-4-amine) A->D Alternative cyclization B Hydrazine B->C B->D

Caption: Potential for isomeric impurity formation.

Q5: I'm struggling with the purification of the final product. What are the recommended procedures?

A5: Purifying amino-pyrazoles can sometimes be challenging due to their polarity and potential for hydrogen bonding.

  • Work-up: After the reaction is complete, cool the mixture and pour it into ice-cold water. The product may precipitate. If it does, you can collect it by filtration. If not, you will need to perform an extraction.

  • Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane. You may need to adjust the pH of the aqueous layer to ensure your product is in its neutral form for efficient extraction.

  • Recrystallization: This is often the most effective method for obtaining highly pure material. Ethanol is a commonly used solvent for recrystallizing amino-pyrazoles.[7] You can also try solvent systems like ethanol/water or ethyl acetate/hexane.

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography on silica gel is a viable alternative. A mobile phase of ethyl acetate in hexane or dichloromethane in methanol is a good starting point.

Q6: How can I be certain that I have synthesized the correct compound and that it is pure?

A6: Proper characterization is essential. You should use a combination of analytical techniques:

  • ¹H and ¹³C NMR: This will confirm the structure of your compound. The chemical shifts and coupling patterns of the protons on the pyrazole and phenyl rings are characteristic.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks for the N-H and C=N bonds of the pyrazole ring and the amino group.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for the formation of the pyrazole ring?

A1: The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: The hydrazine attacks one of the carbonyl groups of the β-dicarbonyl equivalent.

  • Condensation: This is followed by the elimination of a water molecule to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group.

  • Aromatization: Another molecule of water is eliminated to form the stable aromatic pyrazole ring.

G A β-Ketonitrile + Hydrazine B Hydrazone Intermediate A->B Nucleophilic attack & Dehydration C Cyclized Intermediate B->C Intramolecular nucleophilic attack D Final Pyrazole Product C->D Dehydration & Aromatization

Caption: Simplified reaction mechanism for pyrazole formation.

Q2: Are there any alternative synthetic routes I can explore?

A2: Yes, several other methods exist for pyrazole synthesis. One notable alternative is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[5] However, for this compound, the condensation of a β-ketonitrile with hydrazine is generally the most straightforward and common approach.

Q3: What are the key safety precautions when working with hydrazine?

A3: Hydrazine is a toxic and potentially explosive substance and must be handled with extreme care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood.

  • Handling: Avoid contact with skin and eyes. Do not breathe the vapors.

  • Storage: Store in a cool, well-ventilated area away from oxidizing agents and sources of ignition.

References

Technical Support Center: Purification of 5-Phenyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Phenyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions (FAQs) encountered during the purification of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.

Introduction: The Challenge of Purifying this compound

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of bioactive molecules.[1][2] However, its purification can be challenging due to the presence of the basic amino group and the aromatic pyrazole core, which can lead to issues such as poor solubility, "oiling out" during recrystallization, and degradation on standard silica gel. This guide provides a systematic approach to troubleshooting these common purification hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is a dark, oily residue. How should I approach its initial purification?

A1: A dark, oily crude product often indicates the presence of colored impurities and residual starting materials or byproducts. A multi-step approach is recommended, starting with a simple and effective technique like recrystallization.

Initial Troubleshooting Steps:

  • Solvent Selection for Recrystallization: The choice of solvent is critical. For pyrazole derivatives, a range of solvents from polar to non-polar can be effective.[3]

    • Good Solvents (for dissolving the compound when hot): Ethanol, methanol, isopropanol, and ethyl acetate are often good starting points.[3]

    • Poor Solvents (for inducing crystallization upon cooling): Water, hexane, or cyclohexane are typically used as anti-solvents.[3][4]

  • Decolorization: If the solution remains colored after dissolving the crude product in a hot solvent, colored impurities are likely present.

    • Protocol: Add a small amount of activated charcoal to the hot solution and boil for a few minutes.[3][5] The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.[3]

    • Filtration: Perform a hot filtration to remove the activated charcoal. This step is crucial and should be done quickly to prevent premature crystallization.

  • Recrystallization Technique: A mixed-solvent system is often most effective for pyrazole derivatives.[3][4]

    • Dissolve the crude material in a minimal amount of a hot "good" solvent.

    • While the solution is still hot, add a "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).[4]

    • Add a few more drops of the hot "good" solvent to redissolve the precipitate and ensure the solution is saturated.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[5]

Q2: I'm attempting recrystallization, but my compound is "oiling out" instead of forming crystals. What's causing this and how can I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue with pyrazole derivatives.[5]

Possible Causes and Solutions:

Possible Cause Explanation Solution
High Concentration of Impurities Impurities can disrupt the crystal lattice formation, leading to an oily precipitate.Perform a preliminary purification step, such as a simple filtration or an acid-base extraction, to remove gross impurities before attempting recrystallization.
Solution is Too Concentrated If the solution is supersaturated to a large extent, the compound may precipitate out too quickly as an oil.Add a small amount of the hot "good" solvent to the oily mixture to try and redissolve it. Then, allow it to cool more slowly.
Cooling Rate is Too Fast Rapid cooling does not provide sufficient time for the molecules to orient themselves into a crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
Inappropriate Solvent System The chosen solvent system may not be ideal for crystallization of your specific compound.Experiment with different solvent pairs. A good starting point is often an alcohol (like ethanol) and water, or an ester (like ethyl acetate) and a hydrocarbon (like hexane).[3]

Troubleshooting Workflow for "Oiling Out"

G start Compound 'Oils Out' cause1 High Impurity Concentration? start->cause1 solution1 Perform Acid-Base Extraction or Preliminary Filtration cause1->solution1 Yes cause2 Solution Too Concentrated? cause1->cause2 No solution1->cause2 solution2 Add More Hot 'Good' Solvent cause2->solution2 Yes cause3 Cooling Too Rapid? cause2->cause3 No solution2->cause3 solution3 Allow Slow Cooling to Room Temperature cause3->solution3 Yes cause4 Inappropriate Solvent System? cause3->cause4 No solution3->cause4 solution4 Experiment with Different Solvent Pairs cause4->solution4 Yes end Successful Crystallization cause4->end No solution4->end

Caption: Troubleshooting decision tree for "oiling out".

Q3: My compound is streaking on the TLC plate and seems to be degrading during column chromatography on silica gel. What is happening?

A3: The basic nature of the amino group on the pyrazole ring can lead to strong interactions with the acidic silica gel, causing streaking on TLC and potential degradation during column chromatography.[5]

Solutions to Prevent Degradation on Silica Gel:

  • Deactivate the Silica Gel: Neutralizing the acidic sites on the silica gel is the most effective solution.

    • Protocol: Prepare a slurry of the silica gel in your chosen eluent system and add a small amount of a base, such as triethylamine (Et3N) or ammonia in methanol, typically 0.1-1% by volume.[5][6] This will deactivate the acidic sites and allow your basic compound to elute without streaking or degradation.

  • Use an Alternative Stationary Phase: If deactivation of silica gel is not sufficient, consider using a different stationary phase.

    • Neutral Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.[6]

    • Reversed-Phase Silica Gel (C18): If your compound is sufficiently non-polar, reversed-phase chromatography can be an excellent option.

Column Chromatography Protocol for Basic Compounds:

G cluster_prep Preparation cluster_packing Column Packing cluster_loading_elution Loading and Elution cluster_analysis Analysis prep1 Select Eluent System (e.g., Hexane/Ethyl Acetate) prep2 Prepare Silica Gel Slurry in Eluent prep1->prep2 prep3 Add 0.1-1% Triethylamine to Slurry prep2->prep3 pack1 Pour Slurry into Column prep3->pack1 pack2 Allow Silica to Settle pack1->pack2 pack3 Add Layer of Sand pack2->pack3 load1 Dissolve Crude Product in Minimal Solvent pack3->load1 load2 Load Sample onto Column load1->load2 elute1 Elute with Solvent System load2->elute1 elute2 Collect Fractions elute1->elute2 analysis1 Analyze Fractions by TLC elute2->analysis1 analysis2 Combine Pure Fractions analysis1->analysis2 analysis3 Evaporate Solvent analysis2->analysis3

Caption: Workflow for column chromatography of basic compounds.

Q4: How can I effectively remove both non-polar and highly polar impurities?

A4: A combination of techniques is often necessary to remove a wide range of impurities. Acid-base extraction is a powerful method for separating basic compounds like this compound from neutral or acidic impurities.

Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.[4]

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl).[4] Your basic product will be protonated and move into the aqueous layer, while non-polar, neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer containing your protonated product.

  • Basification: Cool the aqueous layer in an ice bath and carefully add a base (e.g., 1M NaOH) until the solution is basic. Your product will precipitate out as a solid.

  • Extraction: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate).

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent to obtain the purified product.

This technique can be followed by recrystallization or column chromatography to remove any remaining impurities.

Data Presentation: Solvent Systems for Pyrazole Purification

The following table provides a summary of commonly used solvent systems for the purification of pyrazole derivatives. The optimal system for this compound should be determined empirically through small-scale trials.

Purification Method Solvent/Solvent System Purpose Reference
Recrystallization Ethanol/WaterGood solvent/Poor solvent pair for polar compounds.[3][6]
Methanol/WaterSimilar to ethanol/water, good for polar compounds.[3][6]
Ethyl Acetate/HexaneGood for moderately polar compounds.[3]
Acetone/HexaneAnother option for moderately polar compounds.[3]
Column Chromatography Hexane/Ethyl AcetateCommon eluent system for normal phase chromatography.[7][8]
Dichloromethane/MethanolA more polar eluent system for more polar compounds.

References

Side product formation in the synthesis of 5-Phenyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Phenyl-1H-pyrazol-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your final product.

Troubleshooting Guide: Side Product Formation

This section addresses the most frequently encountered issues during the synthesis of this compound, particularly when employing the common and efficient route involving the condensation of phenylhydrazine with a malononitrile derivative.

Question 1: My final product is contaminated with a significant isomeric impurity that is difficult to separate. What is this side product and how can I avoid it?

Answer:

The most common side product in this type of pyrazole synthesis is a regioisomer.[1] Specifically, you are likely forming 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile alongside your desired intermediate, 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile .

Causality & Mechanism:

The formation of pyrazoles from the reaction of a hydrazine with a 1,3-dielectrophile precursor (like ethoxymethylenemalononitrile, EMMN) involves a sequence of nucleophilic attack, condensation, and cyclization. Phenylhydrazine is an unsymmetrical nucleophile with two distinct nitrogen atoms (N1 and N2). The initial nucleophilic attack on the EMMN can occur via either nitrogen, leading to two different intermediate pathways that cyclize to form the respective regioisomers.

  • Desired Pathway: Attack by the substituted nitrogen (N1) of phenylhydrazine, followed by cyclization, leads to the desired 5-amino-1-phenyl pyrazole.

  • Side Reaction Pathway: Attack by the terminal, unsubstituted nitrogen (N2), followed by cyclization, results in the undesired 3-amino-1-phenyl pyrazole isomer.

The regioselectivity of this reaction can be influenced by steric and electronic factors, as well as the reaction conditions.[2]

Troubleshooting & Prevention:

  • Control of Reaction Conditions: Under basic conditions, the formation of the 3-amino isomer can sometimes be favored. Conversely, cyclization under acidic conditions may favor the 5-amino isomer.[3] It is recommended to run small-scale trials screening different pH conditions (e.g., neutral, acetic acid catalysis, or a mild base like triethylamine) to determine the optimal regioselectivity for your specific setup.

  • Choice of Precursors: While EMMN is common, alternative precursors can offer better regiocontrol, although they may involve more synthetic steps.

  • Purification: If the isomer has already formed, separation can be challenging due to similar polarities.

    • Fractional Recrystallization: This can be effective if there is a sufficient difference in the solubility of the two isomers in a particular solvent system. Experiment with solvents like ethanol, isopropanol, or toluene.

    • Column Chromatography: Careful selection of the stationary and mobile phases is critical. A shallow solvent gradient (e.g., hexane/ethyl acetate) on silica gel can often resolve the two isomers.

Question 2: My reaction mixture turns a deep yellow, orange, or red, and I'm isolating a colored impurity. What is it?

Answer:

This coloration is typically due to the formation of an azo-coupled dimer , specifically (E)-1,2-bis(4-cyano-1-phenyl-1H-pyrazol-5-yl)diazene , arising from the oxidative coupling of your desired 5-aminopyrazole product.[4]

Causality & Mechanism:

Aromatic amines, including 5-aminopyrazoles, are susceptible to oxidation. In the presence of air (oxygen) or other oxidizing agents, two molecules of the aminopyrazole can couple at the amino groups to form a highly conjugated and colored azo compound. This process can be accelerated by heat and light. Purity of the starting hydrazine is also a factor, as decomposition can introduce oxidative impurities.[1]

Troubleshooting & Prevention:

  • Inert Atmosphere: Conduct the reaction, particularly the cyclization and any subsequent heating steps, under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been degassed prior to use to remove dissolved oxygen.

  • Temperature Control: Avoid excessive heating during the reaction and workup, as high temperatures can accelerate oxidation.

  • Purification: The azo dimer is often less soluble than the desired monomeric amine. It can frequently be removed by recrystallization from a suitable solvent like ethanol or by filtration if it precipitates from the reaction mixture.

Question 3: My mass spectrometry data shows an impurity with a mass 17 or 18 units higher than my expected product. What is this byproduct?

Answer:

This mass difference strongly suggests the presence of hydrolyzed byproducts. If your synthesis proceeds through the common 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile intermediate, this impurity is likely 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide (+18 amu) or 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (+17 amu, considering M+H).[5]

Causality & Mechanism:

The nitrile group (-CN) at the C4 position is susceptible to hydrolysis under either strongly acidic or basic conditions, especially when heated.

  • Acid-catalyzed hydrolysis: Protic acids used during workup (e.g., HCl) can protonate the nitrile nitrogen, making it more susceptible to attack by water.

  • Base-catalyzed hydrolysis: Strong bases (e.g., NaOH) used in the workup can lead to the formation of the corresponding carboxylate salt, which is then protonated to the carboxylic acid upon acidification.[5]

Troubleshooting & Prevention:

  • pH Control During Workup: Carefully neutralize the reaction mixture. Avoid using strong acids or bases for extended periods or at elevated temperatures. If an acid wash is necessary, perform it quickly and at a low temperature.

  • Optimized Reaction Conditions: Ensure the primary reaction conditions are not overly acidic or basic, which could promote premature hydrolysis.

  • Purification: The carboxylic acid byproduct is significantly more polar than the desired amine. It can often be removed by:

    • Base Wash: During an extractive workup, a dilute aqueous base (e.g., NaHCO₃ solution) will deprotonate the carboxylic acid, pulling it into the aqueous layer while the desired amine remains in the organic layer.

    • Chromatography: The difference in polarity makes separation by column chromatography straightforward.

Visualizing the Synthetic and Side Reaction Pathways

The following diagrams illustrate the intended synthesis and the formation of the key side products discussed.

main_synthesis cluster_start Starting Materials Phenylhydrazine Phenylhydrazine Intermediate Enamine Intermediate Phenylhydrazine->Intermediate Condensation EMMN Ethoxymethylenemalononitrile (EMMN) EMMN->Intermediate Condensation Cyclization Cyclization (Heat/Catalyst) Intermediate->Cyclization Nitrile_Product 5-Amino-1-phenyl-1H- pyrazole-4-carbonitrile Cyclization->Nitrile_Product Reduction Reduction (e.g., LiAlH4, H2/Catalyst) Nitrile_Product->Reduction Final_Product This compound (TARGET) Reduction->Final_Product

Caption: Main synthetic route to this compound.

side_products cluster_main Main Pathway cluster_side Side Products Intermediate Enamine Intermediate Regioisomer 3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile Intermediate->Regioisomer Alternative Cyclization Nitrile_Product 5-Amino-1-phenyl-1H- pyrazole-4-carbonitrile Azo_Dimer Oxidative Azo Dimer Nitrile_Product->Azo_Dimer Oxidation (O2) Hydrolyzed_Acid Hydrolyzed Carboxylic Acid Nitrile_Product->Hydrolyzed_Acid Hydrolysis (H+/OH-)

Caption: Formation pathways for common side products.

Side Product Summary and Identification

The table below summarizes the key characteristics of the most common side products for easy identification and remediation.

Side Product NameStructureMolecular Weight ( g/mol )Identification Notes (NMR, MS)Recommended Purification Method
3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile Regioisomer of intermediate184.20MS: Same m/z as desired intermediate. ¹H NMR: Distinct chemical shifts for pyrazole and phenyl protons compared to the 5-amino isomer. 2D NMR (NOESY) can confirm proximity of phenyl protons to pyrazole ring protons.[1]Fractional Recrystallization, Preparative HPLC, or careful Column Chromatography.
(E)-1,2-bis(4-cyano-1- phenyl-1H-pyrazol-5-yl)diazene Azo Dimer366.38Appearance: Intense yellow/orange/red solid. MS: m/z corresponding to the dimer. ¹H NMR: Absence of the -NH₂ proton signals.Recrystallization (often less soluble), Column Chromatography.
5-Amino-1-phenyl-1H- pyrazole-4-carboxylic acid Hydrolysis Product203.19MS: m/z of 204.1 (M+H)⁺. ¹H NMR: Broad singlet for carboxylic acid proton (>10 ppm), absence of nitrile signal in ¹³C NMR. IR: Strong C=O stretch (~1700 cm⁻¹) and broad O-H stretch.Extractive workup with aqueous base (e.g., NaHCO₃), Column Chromatography.

Frequently Asked Questions (FAQs)

  • Q: How critical is the purity of the starting phenylhydrazine?

    • A: It is extremely critical. Phenylhydrazine can decompose over time, especially when exposed to air and light, forming aniline and other oxidative byproducts. These impurities can lead to low conversion rates and the formation of colored side products.[1] It is highly recommended to use freshly distilled or newly purchased phenylhydrazine for best results.

  • Q: What is a reliable method for the final conversion of the 4-carbonitrile intermediate to the 4-aminomethyl product?

    • A: The reduction of the nitrile is a standard transformation. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (like THF or Diethyl Ether) is effective. Alternatively, catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium catalyst) can be used, which may be preferable for larger-scale synthesis as it avoids a complex hydride quench procedure.

  • Q: What are the best general conditions for purification by recrystallization?

    • A: For the target this compound and its nitrile precursor, ethanol is often a good first choice for recrystallization.[6] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals. If ethanol is too effective a solvent, a mixed solvent system like ethanol/water or ethyl acetate/hexane can provide better recovery.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol is a representative method for synthesizing the key intermediate.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (30 mL).

  • Reagents: Add ethoxymethylenemalononitrile (EMMN) (0.025 mol) to the ethanol. Stir until dissolved.

  • Addition: In a separate beaker, dissolve phenylhydrazine hydrochloride (0.025 mol) in water (30 mL) and basify to a pH of 7-8 by the dropwise addition of 10% NaOH solution to liberate the free base.[6] Add this solution to the flask containing EMMN.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from ethanol or a DMF/water mixture to afford the pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.[6]

Protocol 2: Purification by Column Chromatography

This protocol is for separating the desired product from more or less polar impurities.

  • Column Preparation: Pack a glass chromatography column with silica gel, using a hexane/ethyl acetate mixture (e.g., 9:1) as the slurry solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried powder onto the top of the prepared column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Gradient: Gradually increase the polarity of the mobile phase (e.g., to 8:2, then 7:3 hexane/ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

Technical Support Center: Overcoming Low Yield in 5-Phenyl-1H-pyrazol-4-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Phenyl-1H-pyrazol-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in achieving high yields and purity for this important heterocyclic scaffold. Here, we will address common issues through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and supported by literature-derived protocols.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. However, its synthesis can be prone to low yields due to side reactions, purification difficulties, and the formation of impurities. This guide will focus on the two most prevalent and reliable synthetic routes, providing in-depth troubleshooting for each.

Troubleshooting Guide: Common Issues and Solutions

Route 1: Reduction of 4-Nitro-5-phenyl-1H-pyrazole

This two-step approach first involves the synthesis of the nitropyrazole intermediate, followed by its reduction to the desired amine.

Workflow for Route 1: Nitro Intermediate Synthesis and Reduction

cluster_0 Step 1: Nitration cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction A Starting Material: 3-Oxo-3-phenylpropanenitrile B Nitrating Agent: Nitric Acid / Acetic Anhydride A->B Reaction C Intermediate: 2-Nitro-3-oxo-3-phenylpropanenitrile B->C Formation D Hydrazine Hydrate C->D Condensation E Product 1: 4-Nitro-5-phenyl-1H-pyrazole D->E F Reducing Agent: SnCl2·2H2O / HCl E->F Reaction G Final Product: This compound F->G

Caption: Synthetic workflow for Route 1.

Question: My yield of 4-nitro-5-phenyl-1H-pyrazole is low. What are the likely causes?

Answer:

Low yields in the initial nitration and cyclization steps are common and can often be attributed to several factors:

  • Incomplete Nitration: The nitration of 3-oxo-3-phenylpropanenitrile is a critical step. Insufficient nitrating agent or inadequate temperature control can lead to unreacted starting material, complicating purification.

  • Side Reactions: The formation of undesired regioisomers, such as 3-nitro-5-phenyl-1H-pyrazole, can occur. The ratio of these isomers is highly dependent on reaction conditions.

  • Degradation: The nitro group can be susceptible to degradation under harsh reaction conditions, particularly if the temperature is not carefully controlled during cyclization with hydrazine.

Troubleshooting Steps:

  • Optimize Nitration:

    • Temperature Control: Maintain a low temperature (0-5 °C) during the addition of the nitrating agent to minimize side reactions.

    • Stoichiometry: Ensure a slight excess of the nitrating agent is used, but avoid a large excess which can lead to over-nitration or degradation.

  • Control Cyclization:

    • Solvent: Ethanol is a commonly used solvent for this step. Ensure it is of high purity.

    • Temperature: Refluxing in ethanol is typical, but monitor the reaction progress by TLC to avoid prolonged heating which can lead to decomposition.

  • Purification:

    • Crystallization is the preferred method for purifying the 4-nitro-5-phenyl-1H-pyrazole intermediate. A mixture of ethanol and water is often effective.

Question: The reduction of 4-nitro-5-phenyl-1H-pyrazole to the amine is incomplete or gives multiple products. How can I improve this?

Answer:

The reduction of the nitro group is a sensitive step. Incomplete reduction or the formation of side products can significantly lower your yield.

  • Common Issues:

    • Incomplete Reduction: Insufficient reducing agent or reaction time can leave unreacted starting material.

    • Formation of Hydroxylamine Intermediate: The reduction can sometimes stall at the hydroxylamine stage, especially if the reaction conditions are not acidic enough.

    • Over-reduction: While less common with SnCl2, stronger reducing agents could potentially affect the pyrazole ring.

    • Workup Problems: The product is an amine, which can be basic. Improper pH adjustment during workup can lead to loss of product.

Troubleshooting Steps & Optimized Protocol:

ParameterRecommendationRationale
Reducing Agent Tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated HClA reliable and selective method for reducing aromatic nitro groups without affecting the pyrazole ring.
Stoichiometry 3-5 equivalents of SnCl₂·2H₂OEnsures complete reduction of the nitro group.
Solvent Ethanol or MethanolGood solubility for both the starting material and the reducing agent complex.
Temperature 60-70 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without causing degradation.
Workup 1. Cool the reaction mixture. 2. Carefully basify with a strong base (e.g., 50% NaOH) to pH > 10, keeping the temperature low with an ice bath. 3. Extract with an organic solvent (e.g., ethyl acetate).The amine product is soluble in acidic solution as its ammonium salt. Basification is necessary to deprotonate the amine and allow for extraction into an organic solvent.
Route 2: Thorpe-Ziegler Cyclization

This route involves the base-catalyzed intramolecular cyclization of a dinitrile precursor.

Workflow for Route 2: Thorpe-Ziegler Cyclization

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A Starting Materials: Phenylacetonitrile & Phenylhydrazine B Intermediate Formation: Formation of Hydrazone A->B C Alkylation with Chloroacetonitrile B->C D Dinitrile Precursor C->D E Base Catalyst: (e.g., Sodium Ethoxide) D->E Thorpe-Ziegler Reaction F Cyclized Intermediate E->F G Final Product: This compound F->G Tautomerization

Caption: Synthetic workflow for Route 2.

Question: My Thorpe-Ziegler cyclization is not working, or the yield is very low. What could be the problem?

Answer:

The Thorpe-Ziegler reaction is a powerful tool for forming five-membered rings, but it is highly sensitive to reaction conditions.[1][2][3]

  • Common Issues:

    • Base Strength: The base must be strong enough to deprotonate the α-carbon to the nitrile, but not so strong that it causes decomposition of the starting material or product.

    • Anhydrous Conditions: The reaction is sensitive to water, which can quench the carbanion intermediate and hydrolyze the nitrile groups.

    • Solvent Choice: The solvent must be aprotic and able to dissolve the starting material and the base.

    • Side Reactions: Polymerization of the starting material or intermolecular reactions can compete with the desired intramolecular cyclization.

Troubleshooting Steps & Optimized Protocol:

ParameterRecommendationRationale
Base Sodium ethoxide or potassium tert-butoxideThese are strong, non-nucleophilic bases suitable for this reaction.
Solvent Anhydrous DMF or TolueneAprotic solvents that can dissolve the reactants and are stable to the strong base.
Temperature 80-100 °CProvides the necessary activation energy for cyclization. Monitor by TLC to determine the optimal reaction time.
Atmosphere Inert atmosphere (e.g., Nitrogen or Argon)Prevents side reactions with atmospheric moisture and oxygen.
Purification Column chromatography on silica gelOften necessary to separate the product from unreacted starting material and polymeric byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound?

A1: For Route 1, the key starting materials are 3-oxo-3-phenylpropanenitrile and a nitrating agent (e.g., nitric acid/acetic anhydride), followed by hydrazine hydrate.[4] For Route 2, the synthesis typically starts with phenylacetonitrile and phenylhydrazine, which are then reacted with chloroacetonitrile to form the dinitrile precursor.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the pyrazole ring proton, and the amine protons. The ¹³C NMR will confirm the number and types of carbon atoms.[5][6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine and the aromatic C-H bonds.[5]

Q3: Are there any safety precautions I should be aware of?

A3: Yes, several safety precautions are essential:

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Nitrating agents are strong oxidizers and corrosive. Use with caution and avoid contact with skin and eyes.

  • Strong bases like sodium ethoxide and potassium tert-butoxide are corrosive and react violently with water. Handle them under an inert atmosphere.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these reactions.

Q4: Can you suggest an alternative synthetic route if both of the above fail?

A4: A three-component reaction is a viable alternative. This approach involves the one-pot reaction of a benzaldehyde derivative, malononitrile, and phenylhydrazine in the presence of a catalyst.[7] This method is often more efficient and environmentally friendly. Various catalysts, including novel nanocatalysts, have been reported to give high yields.[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-5-phenyl-1H-pyrazole (Intermediate for Route 1)
  • To a solution of 3-oxo-3-phenylpropanenitrile (10 mmol) in acetic anhydride (20 mL) at 0 °C, add a mixture of nitric acid (1.1 eq) and acetic acid (5 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Pour the mixture onto crushed ice and stir until the ice has melted.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain 2-nitro-3-oxo-3-phenylpropanenitrile.

  • Dissolve the crude nitrated intermediate in ethanol (30 mL) and add hydrazine hydrate (1.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Add cold water to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol/water to afford pure 4-nitro-5-phenyl-1H-pyrazole.

Protocol 2: Reduction of 4-Nitro-5-phenyl-1H-pyrazole to this compound (Route 1)
  • To a stirred solution of 4-nitro-5-phenyl-1H-pyrazole (5 mmol) in ethanol (50 mL), add a solution of tin(II) chloride dihydrate (4 eq) in concentrated hydrochloric acid (15 mL).

  • Heat the reaction mixture to 60-70 °C and stir for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and carefully add 50% aqueous NaOH solution dropwise until the pH is > 10.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

References

Regioselectivity issues in the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Regioselectivity Challenges

Welcome to the Technical Support Center for substituted pyrazole synthesis. This guide, designed for chemistry professionals, provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of regioselectivity. As Senior Application Scientists, we understand that obtaining the desired pyrazole isomer is critical for the efficiency of your research and development projects. This resource is structured to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in the lab.

Troubleshooting Guide: Overcoming Regioselectivity Issues

This section addresses specific problems you may encounter during the synthesis of substituted pyrazoles, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.

Q1: My reaction is yielding a mixture of regioisomers. How can I favor the formation of my desired product?

The formation of a regioisomeric mixture is the most common issue in the Knorr pyrazole synthesis and its variations. The outcome is a delicate balance of electronic and steric factors, often influenced significantly by reaction conditions.[1]

Underlying Causes and Actionable Solutions:

  • Electronic Effects: The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons of the 1,3-dicarbonyl compound. The more electrophilic carbonyl is generally attacked first. An electron-withdrawing group on the dicarbonyl substrate will activate the adjacent carbonyl group, making it more susceptible to attack.[1]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction pathway. The substituted nitrogen of the hydrazine will preferentially attack the less sterically hindered carbonyl group.[1]

  • Reaction Conditions: This is often the most practical aspect to modify for improving regioselectivity.

    • Solvent Choice: The solvent can play a crucial role in the reaction's regioselectivity. While ethanol is a common solvent, it can sometimes lead to poor selectivity.[2][3][4] The use of non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of the isomer where the substituted nitrogen of the hydrazine attacks the more reactive carbonyl.[2][3][4] This is because these solvents do not compete with the hydrazine as nucleophiles.

    • pH Control: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine. Under acidic conditions, the more basic, unsubstituted nitrogen is protonated, leading to attack by the less basic, substituted nitrogen. Conversely, under neutral or basic conditions, the more nucleophilic, unsubstituted nitrogen may attack first. Experimenting with catalytic amounts of acid (e.g., HCl, H₂SO₄) or base (e.g., NaOAc) can significantly influence the isomeric ratio.[1]

    • Temperature: Reaction temperature can also affect the product distribution. It is advisable to run the reaction at different temperatures (e.g., room temperature vs. reflux) to determine the optimal condition for your desired isomer.

Troubleshooting Workflow:

G start Problem: Regioisomeric Mixture Obtained solvent Step 1: Solvent Optimization - Switch from EtOH to TFE or HFIP start->solvent ph Step 2: pH Adjustment - Add catalytic acid (e.g., HCl) - Add catalytic base (e.g., NaOAc) solvent->ph If selectivity is still low outcome Desired Regioisomer Achieved solvent->outcome Success temp Step 3: Temperature Control - Compare room temperature vs. reflux ph->temp If further improvement is needed ph->outcome Success surrogate Step 4: Advanced Strategy - Consider 1,3-dicarbonyl surrogates (e.g., enaminones) temp->surrogate If optimization fails temp->outcome Success surrogate->outcome Success

Caption: A stepwise approach to troubleshooting poor regioselectivity.

Frequently Asked Questions (FAQs)

This section covers fundamental concepts related to regioselectivity in pyrazole synthesis.

Q2: What is regioselectivity in the context of pyrazole synthesis?

A2: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction. In the synthesis of substituted pyrazoles from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, two different regioisomers can be formed.[1] This is because the two carbonyl groups of the dicarbonyl are not equivalent, and the substituted hydrazine can attack either one, leading to two possible orientations of the substituents on the final pyrazole ring. Controlling which isomer is formed is a significant challenge in synthetic organic chemistry.

G Regioselectivity in Pyrazole Synthesis dicarbonyl Unsymmetrical 1,3-Dicarbonyl isomerA Regioisomer A dicarbonyl->isomerA isomerB Regioisomer B dicarbonyl->isomerB hydrazine Substituted Hydrazine hydrazine->isomerA hydrazine->isomerB

Caption: Formation of two regioisomers from unsymmetrical reactants.

Q3: What are the primary synthetic strategies for preparing substituted pyrazoles?

A3: Several methods exist for the synthesis of pyrazoles, with the choice often depending on the desired substitution pattern and the need for regiocontrol.

  • Knorr Pyrazole Synthesis (and modifications): This is the classical and most widely used method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5] While straightforward, it often suffers from a lack of regioselectivity with unsymmetrical substrates.[6][7] Modifications, such as the use of specific solvents or catalysts, aim to address this issue.[2][3][4]

  • Synthesis from α,β-Unsaturated Carbonyl Compounds: The reaction of α,β-unsaturated ketones or aldehydes with hydrazines provides an alternative route to pyrazoles, typically proceeding through a pyrazoline intermediate that is subsequently oxidized.[6][7][8] This method can offer better regioselectivity, often influenced by steric factors.[7]

  • 1,3-Dipolar Cycloadditions: This powerful strategy involves the reaction of a 1,3-dipole, such as a nitrile imine (often generated in situ from a hydrazonoyl halide), with a dipolarophile, like an alkyne or an alkene.[9][10] This approach can provide access to highly substituted pyrazoles with excellent regioselectivity.[9][10]

  • Multicomponent Reactions: These reactions combine three or more starting materials in a single pot to form the pyrazole ring.[6][7] They offer high efficiency and can provide access to complex molecular architectures. For instance, a Lewis acid-catalyzed three-component reaction of aldehydes, β-ketoesters, and hydrazines can yield 5-hydroxypyrazolines, which then oxidize to the corresponding pyrazoles.[6]

Q4: Can catalysts be used to control regioselectivity?

A4: Yes, catalysis is an emerging and effective strategy for controlling regioselectivity in pyrazole synthesis.

  • Acid/Base Catalysis: As mentioned in Q1, simple acid or base catalysis can significantly influence the reaction pathway and, consequently, the isomeric ratio.[1]

  • Metal Catalysis: Various transition metal catalysts have been employed to promote regioselective pyrazole synthesis. For example, copper-promoted aerobic oxidative [3+2] cycloaddition reactions have been developed for the synthesis of substituted pyrazoles from N,N-disubstituted hydrazines and alkynoates with high regioselectivity.[9] Silver catalysts have been shown to be effective in the reaction of trifluoromethylated ynones with hydrazines to yield 3-CF3-pyrazoles with high regioselectivity.[11]

Data Summary: Solvent Effects on Regioselectivity

The following table summarizes the dramatic effect of solvent choice on the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine, as reported in the literature.[2]

Entry1,3-Diketone Substituents (R1, R2)SolventRegioisomeric Ratio (Major:Minor)Reference
1CF₃, PhEtOH60:40[2]
2CF₃, PhTFE85:15[2]
3CF₃, PhHFIP97:3[2]
4CF₃, 2-FurylEtOH55:45[2]
5CF₃, 2-FurylHFIP>99:1[2]

Data adapted from Fustero, S., et al. (2008). J. Org. Chem.[2]

Experimental Protocols

Protocol 1: Improved Regioselective Synthesis of a 3-Trifluoromethylpyrazole using HFIP

This protocol is based on the findings that fluorinated alcohols significantly enhance regioselectivity.[2][4]

Materials:

  • 1-Phenyl-4,4,4-trifluorobutane-1,3-dione

  • Methylhydrazine

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

Procedure:

  • To a solution of 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 mmol) in HFIP (5 mL) at room temperature, add methylhydrazine (1.1 mmol) dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer, 1-methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole.

References

Troubleshooting guide for the synthesis of 5-Phenyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Phenyl-1H-pyrazol-4-amine. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important heterocyclic scaffold. We will move beyond simple procedural lists to address the common challenges encountered during synthesis, providing in-depth, field-proven insights in a direct question-and-answer format to ensure the success of your experiments.

Section 1: Synthetic Strategy and Core Principles

The synthesis of this compound is most reliably achieved via a two-step process that offers high regioselectivity and utilizes readily available starting materials. This pathway involves the initial formation of a 4-nitro-5-phenyl-1H-pyrazole intermediate, followed by a controlled reduction of the nitro group to the desired primary amine. This approach is generally favored over direct amination methods, which can suffer from poor yields and the formation of complex side products.

High-Level Synthetic Workflow

The overall transformation can be visualized as follows:

Synthetic_Workflow cluster_0 Step 1: Pyrazole Formation & Nitration cluster_1 Step 2: Reduction Starting_Materials Phenylhydrazine + β-Ketonitrile/Ester Nitropyrazole 4-Nitro-5-phenyl-1H-pyrazole Starting_Materials->Nitropyrazole Cyclocondensation & Nitration Aminopyrazole This compound Nitropyrazole->Aminopyrazole Reduction of Nitro Group

Caption: High-level two-step synthetic route to this compound.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.

Q1: My initial cyclocondensation/nitration step is yielding a complex mixture or failing entirely. What's going wrong?

Answer: This is a frequent challenge, often rooted in the quality of starting materials or reaction control. The formation of the pyrazole ring via condensation of a hydrazine with a 1,3-dicarbonyl compound (or its equivalent) is a robust reaction, but susceptible to side reactions if not properly managed.[1]

Common Pitfalls and Solutions:

Problem Potential Cause Scientific Rationale & Recommended Solution
No Reaction/Low Conversion Poor Quality Reagents: Phenylhydrazine can oxidize over time (turning dark red/brown). The β-ketoester or nitrile may have hydrolyzed.Phenylhydrazine should be a pale yellow liquid or solid. If dark, distill under vacuum before use. Confirm the integrity of your dicarbonyl compound via NMR.
Incorrect pH: The initial condensation is often acid-catalyzed, but strongly acidic conditions can degrade the hydrazine.The reaction typically proceeds well in refluxing ethanol or acetic acid. If using a mineral acid catalyst, ensure it is used in catalytic amounts. The use of a buffer like sodium acetate can sometimes mitigate issues with pH control.[2]
Formation of Regioisomers Unsymmetrical Dicarbonyl: Using an unsymmetrical 1,3-dicarbonyl compound with a monosubstituted hydrazine can lead to two different pyrazole isomers.[1]For the synthesis of this compound, a precursor like 2-formyl-3-oxo-3-phenylpropanenitrile is ideal as it directs the regiochemistry. If starting from simpler materials, careful optimization and chromatographic separation are required.
Uncontrolled Exotherm during Nitration Rapid Addition of Nitrating Agent: Nitration is a highly exothermic process. Uncontrolled temperature spikes can lead to dinitration or oxidative decomposition of the pyrazole ring.Always perform nitration at a reduced temperature (e.g., 0-10 °C) in an ice bath. Add the nitrating mixture (typically HNO₃/H₂SO₄) dropwise with vigorous stirring, carefully monitoring the internal temperature.
Q2: The reduction of my 4-nitro-5-phenyl-1H-pyrazole is giving a low yield. How can I optimize this step?

Answer: The reduction of an aromatic nitro group is a standard transformation, but the pyrazole ring system can introduce complexities. The choice of reducing agent and reaction conditions is critical to avoid side reactions and ensure complete conversion.

Troubleshooting the Reduction Step:

Reduction_Troubleshooting Start Low Yield in Reduction Step Check_TLC Monitor Reaction by TLC (Stain with Ninhydrin) Start->Check_TLC Incomplete_Reaction Is Starting Material (Nitropyrazole) Present? Check_TLC->Incomplete_Reaction Yes Complete_Reaction Is Starting Material Consumed? Check_TLC->Complete_Reaction No Solution_Incomplete Prolong Reaction Time OR Increase Temperature Moderately OR Add More Reducing Agent Incomplete_Reaction->Solution_Incomplete Solution_Workup Solution_Workup Complete_Reaction->Solution_Workup Solution_Side_Products Solution_Side_Products Complete_Reaction->Solution_Side_Products

Caption: Decision tree for troubleshooting the nitro reduction step.

Key Considerations for Reduction:

  • Catalytic Hydrogenation (Pd/C, H₂): This is often the cleanest method, yielding water as the only byproduct.[3] It is crucial to ensure the catalyst is active and the system is free of catalyst poisons (like sulfur compounds). The reaction is typically run in a solvent like ethanol or ethyl acetate.

  • Metal/Acid Reduction (SnCl₂/HCl, Fe/HCl): Tin(II) chloride in concentrated HCl is a very effective and common method for this transformation.[3][4] The primary drawback is the workup, which requires careful basification to precipitate tin salts and can lead to product loss through occlusion.

  • Workup is Critical: After reduction, the product is a basic amine. During an aqueous workup, ensure the pH is adjusted correctly. To extract the free amine into an organic solvent (like ethyl acetate or DCM), the aqueous layer must be made basic (pH > 9). Conversely, to purify by an acid wash, the organic layer can be treated with dilute acid to extract the amine as its salt into the aqueous phase.

Q3: I'm struggling with the purification of the final product. It streaks on my silica gel column. What is the best purification strategy?

Answer: The basicity of the amino group in this compound is the primary cause of purification challenges, particularly with silica gel chromatography. The amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape (streaking) and sometimes irreversible adsorption.

Recommended Purification Protocols:

  • Modified Column Chromatography:

    • Rationale: To mitigate the interaction with acidic silica, the mobile phase must be modified.

    • Protocol: Prepare a slurry of silica gel in your chosen eluent system (e.g., Hexane/Ethyl Acetate). Add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the eluent. This basic additive will occupy the acidic sites on the silica, allowing your basic product to elute cleanly.

  • Recrystallization:

    • Rationale: This is often the most effective method for obtaining high-purity material if a suitable solvent system can be identified.

    • Protocol: Based on literature for similar aminopyrazoles, ethanol or ethanol/water mixtures are excellent starting points for recrystallization trials.[5] Dissolve the crude product in a minimum amount of hot solvent, then allow it to cool slowly to induce crystallization.

  • Acid/Base Purification:

    • Rationale: This classic technique leverages the basicity of the product.

    • Protocol: Dissolve the crude material in an organic solvent like ethyl acetate. Extract with dilute aqueous HCl (e.g., 1 M). The amine will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer. Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities. Finally, basify the aqueous layer with NaOH or Na₂CO₃ until pH > 9 and extract the pure free amine back into ethyl acetate. Dry the organic layer (e.g., with Na₂SO₄), filter, and evaporate the solvent.

Q4: How can I be certain I have synthesized the correct compound and that it is pure?

Answer: A combination of spectroscopic methods and physical property measurements is required for unambiguous structure confirmation and purity assessment.

Standard Characterization Data:

Technique Expected Observations for this compound
¹H NMR Expect signals for the aromatic protons on the phenyl ring (typically in the δ 7.2-7.8 ppm range). The pyrazole C-H proton will appear as a singlet. The pyrazole N-H and the amine NH₂ protons will appear as broad singlets; their chemical shift can be highly variable depending on solvent and concentration. These can be confirmed by D₂O exchange.
¹³C NMR Look for distinct signals corresponding to the carbons of the phenyl and pyrazole rings. The number of signals should match the number of unique carbons in the structure.[6]
FTIR Key stretches to identify are the N-H bands for the pyrazole and the primary amine (typically two bands in the 3200-3500 cm⁻¹ region), and C=C/C=N stretches in the 1500-1650 cm⁻¹ region.[7]
Mass Spec. The molecular ion peak corresponding to the mass of the compound (C₉H₉N₃, MW = 159.19 g/mol ) should be observed.
Melting Point A sharp melting point close to a literature-reported value indicates high purity. For a similar compound, 5-Amino-3-(4-bromophenyl)pyrazole, a melting point of 172-174 °C has been reported, suggesting the target compound will also be a solid with a defined melting point.[5]

Section 3: Detailed Reference Protocol

This section provides a validated, step-by-step protocol for the synthesis based on established chemical principles.[3][4]

Protocol: Two-Step Synthesis of this compound

Step 1: Synthesis of 4-Nitro-5-phenyl-1H-pyrazole

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve your phenylpyrazole precursor in concentrated sulfuric acid. Cool the flask to 0 °C in an ice/salt bath.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred pyrazole solution, ensuring the internal temperature does not exceed 10 °C.

  • Quenching: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours (monitor by TLC). Carefully pour the reaction mixture over crushed ice.

  • Isolation: The solid 4-nitro-5-phenyl-1H-pyrazole will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product. This material is often pure enough for the next step.

Step 2: Reduction to this compound

  • Setup: To a round-bottom flask, add the 4-nitro-5-phenyl-1H-pyrazole from the previous step, ethanol, and concentrated hydrochloric acid.

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) portion-wise to the mixture. The reaction may be exothermic.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Workup & Isolation: Cool the reaction mixture to room temperature. Slowly and carefully basify the mixture by adding a concentrated solution of sodium hydroxide until the pH is > 9. Caution: This is highly exothermic and will precipitate tin salts.

  • Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Purify further by recrystallization from an ethanol/water mixture or by column chromatography as described in the FAQ section.

References

Temperature control in the synthesis of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole Synthesis

A Senior Application Scientist's Guide to Temperature Control

Welcome to the Technical Support Center for pyrazole synthesis. As a Senior Application Scientist, I've seen firsthand how controlling reaction temperature is not just a procedural step, but a critical parameter that dictates yield, purity, and even the isomeric identity of your final product. This guide is structured to provide you with both foundational knowledge and actionable troubleshooting advice to help you navigate the thermal complexities of pyrazole synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the high-level questions researchers often have about the role of temperature in pyrazole synthesis.

Q1: Why is temperature so critical in the synthesis of pyrazole derivatives?

A: Temperature is a pivotal trigger and control element in pyrazole synthesis for several key reasons:

  • Reaction Kinetics: Most pyrazole syntheses, like the classical Knorr synthesis, involve condensation reactions that are temperature-dependent.[1][2] Adequate heat is required to overcome the activation energy for the initial condensation and subsequent cyclization steps. However, excessive temperature can accelerate decomposition or the formation of unwanted side products.[3]

  • Regioselectivity: In reactions with unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, temperature can significantly influence which regioisomer is formed. One isomer may be the kinetically favored product (formed faster at lower temperatures), while the other is the thermodynamically favored product (more stable and formed at higher temperatures).[4] In some cases, a specific temperature can be used to drive the reaction exclusively toward one product.[5]

  • Exotherm Management: The initial condensation of hydrazine with a carbonyl compound is often exothermic.[6][7] Without proper temperature control, this self-heating can cause the reaction to "run away," leading to a rapid increase in temperature and pressure, solvent boiling, and the formation of impurities.[7]

  • Solvent and Reagent Stability: The chosen reaction temperature must be compatible with the boiling point of the solvent and the thermal stability of the reactants and the desired product. Many reagents, particularly hydrazine derivatives, can be volatile or decompose at high temperatures.

Q2: What is a typical temperature range for a Knorr-type pyrazole synthesis?

A: While the optimal temperature is substrate-dependent, a common range for the condensation of a β-ketoester with hydrazine is between room temperature and the reflux temperature of the solvent.[8][9]

  • Many reactions are performed at elevated temperatures, often around 80-120°C, to ensure a reasonable reaction rate.[1][6] For example, a common procedure involves heating at approximately 100°C in a solvent like 1-propanol.[1][10]

  • However, some highly reactive substrates can proceed efficiently at ambient temperature, especially with the use of an acid catalyst to accelerate dehydration steps.[8][9]

Q3: How does temperature influence the choice of solvent?

A: The solvent and temperature are intrinsically linked. The solvent's boiling point sets the maximum temperature for a reaction at atmospheric pressure. Furthermore, solvents can influence reaction pathways. For instance, fluorinated alcohols like TFE and HFIP have been shown to dramatically improve regioselectivity at room temperature compared to ethanol.[11][12] The choice of solvent must also account for the solubility of reactants at the target temperature to ensure a homogeneous reaction mixture.[7]

Part 2: Troubleshooting Guide

This section is designed to address specific experimental problems in a direct question-and-answer format.

Problem 1: My reaction yield is very low, or I've recovered only starting material.

  • Potential Cause: Insufficient Temperature.

    • Scientific Rationale: The cyclization-dehydration step in pyrazole formation has a significant activation energy. If the temperature is too low, the reaction may proceed too slowly to be completed in a practical timeframe, or it may not start at all.[3][9]

    • Troubleshooting Steps:

      • Verify Temperature: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture (not just reading the hotplate setting) to confirm the internal temperature.[10]

      • Increase Temperature Incrementally: Raise the reaction temperature by 10-20°C and monitor the progress using Thin Layer Chromatography (TLC).

      • Change Solvent: If you are limited by the boiling point of your current solvent, consider switching to a higher-boiling solvent (e.g., from ethanol to n-propanol or toluene), ensuring your reagents are stable at the higher temperature.

      • Consider Catalysis: If higher temperatures are not viable, the addition of a catalytic amount of acid (e.g., glacial acetic acid) can lower the activation energy and allow the reaction to proceed at a lower temperature.[8][13]

Problem 2: My final product is a mixture of regioisomers.

  • Potential Cause: Suboptimal Reaction Temperature.

    • Scientific Rationale: The formation of regioisomers is a classic example of kinetic versus thermodynamic control. One reaction pathway may be faster (kinetic product) while the other leads to a more stable product (thermodynamic product). Temperature is the primary tool to select between these pathways.[4]

    • Troubleshooting Steps:

      • Lower the Temperature: To favor the kinetic product, run the reaction at a lower temperature (e.g., room temperature or 0°C) for a longer period. Monitor carefully by TLC to stop the reaction before equilibration to the thermodynamic product can occur.

      • Raise the Temperature: To favor the thermodynamic product, run the reaction at a higher temperature, often at reflux. This provides enough energy to overcome the activation barrier for both pathways and allows the reaction to equilibrate to the most stable isomer.

      • Systematic Screening: As demonstrated in some divergent synthesis strategies, a systematic screen of temperatures (e.g., room temperature, 40°C, 60°C, 95°C) can reveal a temperature at which the formation of one isomer is maximized.[5]

Problem 3: The reaction turned dark, and I isolated a complex mixture of byproducts.

  • Potential Cause: Uncontrolled Exotherm or Excessive Temperature.

    • Scientific Rationale: A rapid, uncontrolled increase in temperature can lead to the degradation of starting materials, intermediates, or the final product.[7] This is particularly common during the initial, often exothermic, addition of hydrazine.[6]

    • Troubleshooting Steps:

      • Control Reagent Addition: Add the hydrazine derivative slowly, dropwise, using an addition funnel.

      • Implement Pre-Cooling: Begin the addition with the reaction flask in an ice bath to dissipate the initial heat of reaction. Once the addition is complete, allow the mixture to warm to room temperature slowly before heating to the target temperature.

      • Ensure Efficient Stirring: Inadequate mixing can create localized hot spots. Use a properly sized stir bar and a stir plate that can maintain vigorous stirring.[7]

      • Reduce Overall Temperature: The target temperature may simply be too high for the stability of your specific molecules. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

Data Summary Table: Temperature Effects on Pyrazole Synthesis
ParameterLow Temperature (e.g., 0-25°C)Moderate Temperature (e.g., 80-100°C)High Temperature (e.g., >120°C)
Reaction Rate Slow; may require catalyst or extended timeTypically optimal for many standard syntheses[1]Very fast; risk of side reactions
Regioselectivity Often favors the kinetic product[4]Can favor thermodynamic product; may yield mixturesStrongly favors the thermodynamic product; can cause isomerization
Side Products MinimizedModerate risk, manageable with good controlHigh risk of thermal decomposition and byproduct formation[7]
Exotherm Risk Low; easier to manageModerate; requires controlled addition/cooling[6]High; significant safety risk

Part 3: Experimental Protocols & Visual Guides

Protocol: Temperature-Controlled Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol is adapted from standard Knorr synthesis procedures and emphasizes critical temperature control points.[1][13]

Materials:

  • Ethyl benzoylacetate (3 mmol, 1 eq)

  • Hydrazine hydrate (6 mmol, 2 eq)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • 20-mL Scintillation vial with cap

  • Magnetic stir bar and stir plate with heating

  • Ice-water bath

  • Thermocouple or thermometer

Procedure:

  • Setup: Place the ethyl benzoylacetate, 1-propanol, and magnetic stir bar into the scintillation vial. Place the vial in an ice-water bath on the magnetic stir plate and begin stirring.

  • Controlled Addition (Exotherm Management): Slowly add the hydrazine hydrate dropwise to the cold, stirring mixture over 5 minutes. After the addition is complete, add the 3 drops of glacial acetic acid.

  • Gradual Warming: Remove the ice-water bath and allow the vial to warm to room temperature while stirring for 15 minutes.

  • Heating to Target Temperature: Place the vial on the hot plate and insert a thermocouple into the reaction mixture. Begin heating with stirring. Set the hot plate to achieve and maintain a stable internal reaction temperature of approximately 100°C.[1] Loosely place the cap on the vial to prevent pressure buildup.[10]

  • Monitoring: After 1 hour at 100°C, take an aliquot for TLC analysis to check for the consumption of the starting material.

  • Workup: Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes with continued stirring to promote crystallization.[1]

  • Isolation: Add 10 mL of cold water to precipitate the product fully. Isolate the solid product by vacuum filtration, wash with a small amount of cold water, and air dry.

Diagrams

A logical workflow is essential for diagnosing temperature-related issues in your synthesis.

G cluster_0 Troubleshooting Workflow: Poor Reaction Outcome Start Problem Identified (Low Yield / Impure Product) Check_Temp Was Internal Temperature Monitored Accurately? Start->Check_Temp Low_Yield Is Yield Still Low? Check_Temp->Low_Yield Yes Sol_Monitor Action: Use Internal Thermocouple & Rerun Experiment Check_Temp->Sol_Monitor No Impurity_Check Are Impurities Present? Low_Yield->Impurity_Check No Sol_Increase_T Action: Increase Temperature (e.g., +20°C or change solvent) Low_Yield->Sol_Increase_T Yes Is_Regio Is it a Regioisomer Issue? Impurity_Check->Is_Regio Yes Sol_Decrease_T Action: Decrease Temperature & Control Reagent Addition Sol_Regio Action: Screen High & Low Temperatures for Regioselectivity Is_Regio->Sol_Decrease_T No Is_Regio->Sol_Regio Yes

Caption: Troubleshooting decision tree for temperature-related issues.

References

Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyrazole derivatives. Pyrazoles are a critical structural motif in numerous pharmaceuticals and agrochemicals, making their efficient synthesis a key focus in modern organic chemistry.[1][2][3] The selection of an appropriate catalyst is often the most critical factor in achieving high yields, controlling regioselectivity, and ensuring the overall success of the reaction.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and visual aids to support your experimental work.

Troubleshooting Guide: Common Issues in Catalyzed Pyrazole Synthesis

One of the most common methods for pyrazole synthesis is the Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][4][5] However, various challenges can arise. This section addresses specific problems you might encounter in the lab.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Yield - Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. - Inappropriate Catalyst Choice: The chosen catalyst may not be suitable for the specific substrates or reaction conditions. - Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield.[6] - Poor Quality Reagents: Hydrazine derivatives can be unstable, and dicarbonyl compounds can exist in equilibrium with their enol forms.- Catalyst Verification: Test the catalyst with a known, reliable reaction to confirm its activity. - Catalyst Screening: If the initial catalyst fails, screen a variety of catalysts with different properties (e.g., Lewis acids, Brønsted acids, heterogeneous catalysts). For instance, nano-ZnO has been shown to be an efficient and environmentally friendly catalyst for the synthesis of 1,3,5-substituted pyrazoles.[1][7] - Condition Optimization: Systematically vary the temperature, solvent, and reaction time. Microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times.[2] - Reagent Purity: Use freshly opened or purified reagents. The purity of hydrazine and dicarbonyl starting materials is crucial.
Formation of Multiple Regioisomers - Use of Unsymmetrical 1,3-Dicarbonyl Compounds: The two carbonyl groups of the dicarbonyl compound may have different reactivities, leading to a mixture of pyrazole regioisomers.[8] - Reaction Conditions Favoring Multiple Pathways: The reaction pH and solvent can influence which carbonyl group is preferentially attacked by the hydrazine.[8]- Catalyst Control: Certain catalysts can enhance regioselectivity. For example, silver triflate (AgOTf) has been used for the highly regioselective synthesis of 3-CF3-pyrazoles.[1] - pH Adjustment: The pH of the reaction medium can be adjusted to favor the formation of one regioisomer over another.[8] - Blocking Groups: In some cases, a temporary blocking group can be used to deactivate one of the carbonyl groups, directing the reaction to the desired position.
Difficult Product Isolation/Purification - Formation of Side Products: Incomplete reactions or side reactions can lead to a complex mixture of products that are difficult to separate. - Product Solubility: The desired pyrazole may be highly soluble in the reaction solvent, making precipitation difficult.[6] - Catalyst Residue: Homogeneous catalysts can be difficult to remove from the final product.- Reaction Monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress and stop it at the optimal time to minimize side product formation. - Solvent Screening for Precipitation: If the product is soluble in the reaction solvent, perform a solvent screen to find an anti-solvent that will selectively precipitate the desired pyrazole.[6] - Heterogeneous Catalysts: Consider using a solid-supported or magnetically retrievable catalyst for easy removal by filtration.[5][9] This simplifies the work-up procedure significantly.
Reaction Stalls or is Sluggish - Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction to completion. - Catalyst Deactivation: The catalyst may be poisoned by impurities in the starting materials or solvent. - Poor Mixing: In larger scale reactions, inefficient stirring can lead to localized "hot spots" or areas of low reactant concentration.[6]- Optimize Catalyst Loading: Perform a catalyst loading study to determine the optimal amount of catalyst. - Reagent and Solvent Purification: Ensure that all reagents and solvents are of high purity and free from potential catalyst poisons. - Improve Agitation: For larger batches, ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture.[6]

Frequently Asked Questions (FAQs)

This section addresses common questions about catalyst selection and optimization for pyrazole synthesis.

Q1: What are the main classes of catalysts used for pyrazole synthesis?

A1: A wide variety of catalysts can be employed for pyrazole synthesis, and the best choice depends on the specific reaction and desired outcome. The main classes include:

  • Homogeneous Catalysts: These are soluble in the reaction medium and include traditional acid catalysts like acetic acid, as well as metal catalysts like silver triflate (AgOTf) and copper salts.[1][10][11] They often offer high activity and selectivity.

  • Heterogeneous Catalysts: These are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. Examples include nano-ZnO, and magnetically retrievable ferrite-anchored catalysts.[1][5] Their primary advantage is ease of separation and potential for recycling.[9]

  • Biocatalysts: Enzymes like lipase can be used to catalyze pyrazole synthesis under mild, environmentally friendly conditions.[9]

  • Green Catalysts: Ionic liquids and deep eutectic solvents can act as both the solvent and catalyst, offering a more sustainable approach.[12]

Q2: How do I choose the best catalyst for my specific pyrazole synthesis?

A2: The selection of an optimal catalyst is a multifactorial decision. Consider the following:

  • Substrate Scope: Some catalysts are more versatile and can tolerate a wider range of functional groups on the starting materials.

  • Desired Regioselectivity: If you are using an unsymmetrical dicarbonyl compound, choose a catalyst known to favor the formation of your desired regioisomer.[8]

  • Reaction Conditions: Consider the required temperature, pressure, and solvent compatibility of the catalyst.

  • Cost and Availability: For large-scale synthesis, the cost and availability of the catalyst are important practical considerations.

  • Environmental Impact: "Green" catalysts and solvent-free conditions are becoming increasingly important for sustainable synthesis.[12][13]

Q3: What is the role of the catalyst in the Knorr pyrazole synthesis?

A3: In the classic Knorr pyrazole synthesis, an acid catalyst plays a crucial role in activating the carbonyl groups of the 1,3-dicarbonyl compound.[4][5] The mechanism generally involves the protonation of a carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. The catalyst is regenerated at the end of the reaction cycle.[4]

Q4: Can pyrazole synthesis be performed without a catalyst?

A4: While many pyrazole syntheses are catalyzed, some can proceed without a catalyst, particularly at elevated temperatures. However, these reactions are often slower, less efficient, and may result in lower yields and a mixture of products. In some modern approaches, visible light has been used to promote catalyst-free pyrazole synthesis.[13]

Q5: How can I improve the reusability of my catalyst?

A5: Catalyst reusability is a key aspect of green chemistry and can significantly reduce the cost of a synthesis. To improve reusability:

  • Use Heterogeneous Catalysts: Solid-supported catalysts are inherently easier to recover and reuse.[9]

  • Gentle Recovery Methods: After the reaction, recover the catalyst by filtration or centrifugation. Wash it with a suitable solvent to remove any adsorbed products or byproducts before drying and reusing.

  • Avoid Harsh Reaction Conditions: Extreme temperatures or pH values can degrade the catalyst over time, reducing its activity in subsequent cycles.

Experimental Protocols

Here are detailed, step-by-step methodologies for two common pyrazole synthesis procedures.

Protocol 1: General Knorr Pyrazole Synthesis (Acid-Catalyzed)

This protocol describes a general procedure for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and a hydrazine derivative using acetic acid as a catalyst.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent such as ethanol or acetic acid (5-10 mL).

  • Hydrazine Addition: To the stirred solution, add the hydrazine derivative (1.1 mmol).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction Execution: Heat the reaction mixture to reflux (the temperature will depend on the solvent used).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and then recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[2]

Protocol 2: Microwave-Assisted Pyrazole Synthesis

This protocol outlines a rapid synthesis of a pyrazole derivative using microwave irradiation, which can significantly reduce reaction times.

  • Reactant Mixture: In a microwave reaction vessel, combine the 1,3-dicarbonyl compound (1 mmol), the hydrazine derivative (1.2 mmol), and a suitable catalyst (e.g., a few drops of acetic acid).

  • Solvent: Add a minimal amount of a high-boiling point solvent like ethanol or DMF (2-3 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) and power (e.g., 300 W) for a short period (e.g., 5-15 minutes).[2]

  • Cooling and Precipitation: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into crushed ice.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure pyrazole derivative.[2]

Visualizations

General Workflow for Catalyzed Pyrazole Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Select & Prepare Starting Materials (1,3-Dicarbonyl & Hydrazine) B Choose Appropriate Catalyst & Solvent A->B C Combine Reactants, Catalyst, & Solvent B->C D Apply Reaction Conditions (Heating, Stirring, etc.) C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Quench Reaction & Precipitate Product E->F G Isolate Crude Product (Filtration) F->G H Purify Product (Recrystallization, Chromatography) G->H I Characterize Final Product (NMR, MS, etc.) H->I G A Start: Define Synthesis Goals (Yield, Purity, Scale) B Are you using an unsymmetrical 1,3-dicarbonyl? A->B C Yes B->C Yes D No B->D No E Prioritize catalysts known for high regioselectivity (e.g., AgOTf, specific Lewis acids) C->E F Is catalyst reusability and easy work-up a priority? D->F E->F G Yes F->G Yes H No F->H No I Consider heterogeneous catalysts (e.g., nano-ZnO, solid-supported acids) G->I J Homogeneous catalysts are a good option (e.g., Acetic Acid, Copper Salts) H->J K Are you aiming for a 'green' synthesis? I->K J->K L Yes K->L Yes M No K->M No N Explore biocatalysts (e.g., lipase) or green solvents/catalysts (e.g., ionic liquids) L->N O Screen a range of conventional homogeneous and heterogeneous catalysts for optimal performance M->O

References

Validation & Comparative

A Researcher's Guide to Validating the Biological Target of 5-Phenyl-1H-pyrazol-4-amine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. The pyrazole scaffold, a cornerstone of medicinal chemistry, has given rise to numerous potent biological modulators.[1] A key representative, 5-Phenyl-1H-pyrazol-4-amine, and its derivatives have shown potential in diverse therapeutic areas, including cancer and inflammation, often by targeting protein kinases.[2][3][4] However, a compound's true potential is only unlocked when its biological target is unequivocally validated. An unvalidated target can lead to misinterpreted results and the costly failure of drug development programs.[5][6]

This guide provides a comprehensive framework for validating the biological target of this compound. Moving beyond a simple listing of protocols, we will explore the causal logic behind experimental choices, compare alternative methodologies, and present self-validating workflows to ensure scientific rigor. Our approach is grounded in the principle that robust target validation requires a multi-faceted strategy, combining direct biochemical evidence with confirmation of engagement and functional effects in a physiological context.

The Target Validation Funnel: From Hypothesis to In Vivo Confirmation

The process of target validation can be conceptualized as a funnel, starting with broad, unbiased screening to identify potential targets and progressively narrowing down to specific, high-confidence interactions that are confirmed in relevant biological systems.

Target_Validation_Workflow cluster_0 Phase 1: Target Identification (In Vitro) cluster_1 Phase 2: Direct Engagement Confirmation cluster_2 Phase 3: Cellular & In Vivo Validation T_ID Target Identification (e.g., Kinome Profiling, Phenotypic Screening) Biochem Biochemical Assays (e.g., IC50 Determination) T_ID->Biochem Putative Targets CETSA Cellular Target Engagement (CETSA) Biochem->CETSA Confirmed Binders Pathway Pathway Analysis (e.g., Phospho-protein Western Blot) CETSA->Pathway Cellularly Active Hits Phenotype Phenotypic Assays (e.g., Cell Proliferation, Cytokine Release) Pathway->Phenotype Mechanism Confirmed InVivo In Vivo Target Engagement & Efficacy (e.g., Animal Models) Phenotype->InVivo Preclinical Candidate

Caption: The Target Validation Funnel guides experimental progression.

Phase 1: Unbiased Target Identification - Casting a Wide Net

Given that the pyrazole scaffold is a well-known "privileged structure" in kinase inhibitor design, a logical first step is to assess the interaction of this compound with the human kinome.[3][7] This unbiased approach helps identify primary targets and potential off-target interactions that could lead to toxicity.[8]

Comparison of Kinome Profiling Services

Several contract research organizations (CROs) offer high-throughput kinome profiling services. The choice between them often depends on the desired depth of analysis, assay technology, and cost.

Service Provider (Example)Assay TechnologyKey AdvantagesConsiderations
Reaction Biology Radiometric (³³P-ATP) HotSpot™Industry's largest panel, high sensitivity, considered a gold standard for reliability.[8][9]Use of radioactivity, endpoint measurements may not capture dynamic inhibition.[10]
AssayQuant Continuous Fluorescent (Sox-based)Real-time kinetic data, provides insights into Mechanism of Action (MOA), avoids endpoint limitations.[10]May have a smaller panel compared to radiometric services.
Pamgene Peptide Microarray (KinomePro™)Measures kinase activity directly from cell/tissue lysates, providing more physiologically relevant data.[11]Indirect measurement on peptide substrates, not recombinant proteins.
MtoZ Biolabs / Pharmaron Mass Spectrometry / TR-FRET, ADP-GloAdvanced platforms for quantitative analysis and high-throughput screening.[12][13]TR-FRET can have interference issues; MS is lower throughput.[14]

Recommendation: For initial, broad screening of this compound, a large-panel radiometric or luminescence-based screen (e.g., Reaction Biology, Pharmaron's ADP-Glo) provides a cost-effective and comprehensive overview.[8][13] This will generate a list of putative kinase targets based on their inhibition by the compound.

Phase 2: Confirming Direct Target Engagement

Once a list of putative targets is generated, the next crucial step is to confirm direct binding in both a clean biochemical system and a more complex, physiologically relevant cellular environment.

Biochemical Validation: IC50 Determination

The primary output of a kinome scan is often percent inhibition at a single concentration. It is imperative to perform dose-response experiments for high-priority hits to determine the half-maximal inhibitory concentration (IC50), a key measure of compound potency.

Protocol: Generic Biochemical Kinase Assay (e.g., ADP-Glo™)

This protocol is adapted from methodologies used for robust kinase activity measurement.[7]

  • Reagent Preparation: Prepare assay buffers, recombinant kinase, substrate (e.g., a generic peptide like MBP), and ATP at optimal concentrations (typically at the Km for ATP).[7]

  • Compound Dilution: Perform a serial dilution of this compound (e.g., 10-point, 3-fold dilution starting at 10 µM) in DMSO, followed by a further dilution in assay buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase and the compound dilutions. Allow a pre-incubation period (e.g., 15 minutes at room temperature).[7]

  • Initiate Reaction: Add the ATP/substrate mixture to start the kinase reaction. Incubate for a defined period (e.g., 1-2 hours) at room temperature.

  • Detect ADP Production: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescence: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which fuels a luciferase/luciferin reaction.

  • Readout: Measure the luminescent signal on a plate reader. The signal directly correlates with the amount of ADP produced and thus, kinase activity.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

A potent biochemical IC50 does not guarantee that a compound will engage its target inside a cell.[15] Factors like cell permeability and intracellular ATP concentration can dramatically alter a compound's effectiveness. CETSA is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[16][17] The principle is based on ligand-induced thermal stabilization of the target protein.[18][19]

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Detection & Analysis Treat Incubate intact cells with DMSO (control) or this compound Heat Heat cell aliquots to a range of temperatures Treat->Heat Lyse Lyse cells and centrifuge to separate soluble proteins from precipitated aggregates Heat->Lyse Detect Quantify remaining soluble target protein (e.g., Western Blot) Lyse->Detect Analyze Plot % soluble protein vs. Temp to generate melt curves. A shift indicates engagement. Detect->Analyze

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA for a Putative Kinase Target

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., one known to express the target kinase). Treat cells with a high concentration of this compound (e.g., 10-20x biochemical IC50) or vehicle (DMSO) for 1-2 hours.

  • Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures for 3 minutes (e.g., from 40°C to 70°C in 2-3°C increments), followed by cooling for 3 minutes at room temperature.[19]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the specific target protein in the supernatant using an appropriate method, most commonly Western Blotting or high-throughput formats like AlphaScreen® or mass spectrometry.[19][20]

  • Data Analysis: Generate a "melt curve" by plotting the amount of soluble protein against temperature for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms intracellular target engagement.[17] An isothermal dose-response experiment can also be performed at a single, semi-denaturing temperature to determine a cellular EC50 for target binding.[18]

Phase 3: Validating Biological Function and In Vivo Relevance

Confirming that the compound binds its target in cells is a critical milestone. However, to validate the target's role in a disease-relevant pathway, one must demonstrate that this engagement leads to a functional consequence.

Pathway Modulation

If this compound is hypothesized to inhibit a kinase (e.g., IRAK4, a target for similar compounds), its engagement should lead to a downstream signaling change.[21][22] For a kinase, this is typically a decrease in the phosphorylation of its direct substrate.

Signaling_Pathway Receptor Upstream Signal (e.g., IL-1R/TLR) Target Target Kinase (e.g., IRAK4) Receptor->Target Activates Substrate Substrate Target->Substrate Phosphorylates pSubstrate Phospho-Substrate (p-Substrate) Substrate->pSubstrate Response Cellular Response (e.g., NF-κB Activation, Cytokine Production) pSubstrate->Response Leads to Inhibitor This compound Inhibitor->Target Inhibits

Caption: A generic kinase signaling pathway illustrating the point of inhibition.

Experimental Approach: Western Blot for Phospho-proteins

  • Treat cells with varying concentrations of this compound.

  • Stimulate the pathway of interest (if necessary) to activate the target kinase.

  • Lyse the cells and perform a Western Blot using two primary antibodies: one that detects the total amount of the kinase's substrate and another that specifically detects the phosphorylated form of the substrate.

  • Validation Criteria: A dose-dependent decrease in the phospho-substrate signal, with no change in the total substrate signal, provides strong evidence of on-target pathway modulation.

Phenotypic Assays and In Vivo Confirmation

The final stages of validation link target engagement to a disease-relevant cellular phenotype and, ultimately, in vivo efficacy.[6]

  • Cellular Phenotypes: If the target kinase is involved in cell proliferation (e.g., an Aurora kinase), the compound should inhibit cell growth in relevant cancer cell lines.[3] If it's involved in inflammation (e.g., IRAK4), it should block the release of inflammatory cytokines (like IL-6) from stimulated immune cells.[22] These cell-based functional assays provide a crucial link between target engagement and a desired biological outcome.[23]

  • In Vivo Target Engagement: Measuring whether the compound binds its target in animal models is a critical step.[24] This can be achieved by adapting the CETSA protocol for tissue samples or by using advanced techniques like activity-based protein profiling (ABPP).[25][26] These studies are essential for correlating drug exposure (pharmacokinetics) with target engagement (pharmacodynamics).

  • In Vivo Efficacy: The ultimate validation comes from demonstrating that the compound, when dosed in a relevant animal model of disease, engages the target and produces the expected therapeutic effect.[6]

Conclusion

Validating the biological target of a novel compound like this compound is a systematic, multi-step process that requires orthogonal approaches to build a cohesive and compelling body of evidence. By beginning with broad, unbiased screening, confirming direct biochemical and cellular engagement, and finally linking that engagement to functional pathway modulation and a relevant phenotype, researchers can proceed with confidence. This rigorous, self-validating approach minimizes the risk of costly late-stage failures and is fundamental to the successful translation of chemical matter into transformative medicine.

References

A Senior Application Scientist's Guide to the Synthesis of 5-Phenyl-1H-pyrazol-4-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Aminopyrazole Scaffold

In the landscape of medicinal chemistry and drug discovery, the pyrazole nucleus is a privileged scaffold, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and CNS-active compounds. Within this family, 5-Phenyl-1H-pyrazol-4-amine stands out as a particularly valuable synthetic intermediate. The presence of a primary amine at the C4 position offers a versatile handle for further functionalization, allowing for the construction of complex molecular architectures and the exploration of vast chemical space. This guide provides an in-depth comparison of the principal synthetic routes to this key building block, offering researchers the critical insights needed to select the optimal pathway based on laboratory capabilities, scale, and strategic goals.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into three distinct strategies, each with its own set of advantages and challenges. This guide will dissect each approach, moving from classical condensation reactions to modern multicomponent strategies and functional group interconversions.

Synthetic_Routes_Overview Figure 1. High-Level Overview of Synthetic Pathways SM_A Benzoylacetonitrile + Hydrazine RouteA Route A (Condensation) SM_A->RouteA SM_B Benzaldehyde + Malononitrile + Hydrazine RouteB Route B (Multicomponent) SM_B->RouteB SM_C 5-Phenyl-1H-pyrazole RouteC Route C (Functionalization) SM_C->RouteC Nitration Product This compound RouteA->Product RouteB->Product Intermediate_C 5-Phenyl-4-nitro-1H-pyrazole RouteC->Intermediate_C Intermediate_C->Product Reduction

Caption: Figure 1. High-Level Overview of Synthetic Pathways

Route A: The Classical Approach: Condensation of a β-Ketonitrile

The most established and versatile method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[1][2] For the target molecule, this involves the reaction of benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) with hydrazine.

Mechanistic Rationale: The reaction proceeds via a well-understood two-step sequence. First, the more nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate with the elimination of water. The second, rate-determining step involves an intramolecular cyclization, where the terminal nitrogen of the hydrazone attacks the nitrile carbon, forming the pyrazole ring.[1] Tautomerization of the resulting imine affords the final aromatic 4-aminopyrazole. The regioselectivity, yielding a 4-amino rather than a 3-amino product, is dictated by the initial condensation site at the ketone.

Route_A_Mechanism Figure 2. Mechanism of β-Ketonitrile Condensation Start Benzoylacetonitrile + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Condensation (-H₂O) Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Cyclization Product This compound Cyclized->Product Tautomerization

Caption: Figure 2. Mechanism of β-Ketonitrile Condensation

Experimental Protocol (Route A)
  • Reaction Setup: To a solution of benzoylacetonitrile (1.0 eq) in ethanol (5 mL per mmol of nitrile), add hydrazine hydrate (1.1 eq).

  • Reaction Conditions: The mixture is heated to reflux (approx. 78 °C) and monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude solid is triturated with cold water, filtered, and washed with diethyl ether to remove non-polar impurities.

  • Recrystallization: The crude product can be recrystallized from an ethanol/water mixture to afford pure this compound.

Route B: The Modern Approach: Three-Component Reaction (MCR)

Reflecting the drive towards efficiency and green chemistry, multicomponent reactions (MCRs) provide a powerful one-pot strategy for synthesizing complex molecules.[3] For the target compound, a three-component reaction between benzaldehyde, malononitrile, and hydrazine offers a highly convergent approach.[4][5]

Mechanistic Rationale: This reaction is typically initiated by a Knoevenagel condensation between benzaldehyde and malononitrile, often catalyzed by a mild base, to form benzylidenemalononitrile. Hydrazine then acts as a binucleophile, first undergoing a Michael addition to the electron-deficient alkene of the Knoevenagel adduct. This is followed by an intramolecular cyclization, where the free amino group attacks one of the nitrile groups, leading to the formation of the pyrazole ring and the desired 4-amino-5-phenyl substitution pattern after tautomerization.[5] The elegance of this route lies in the tandem formation of multiple bonds in a single operation.

Experimental Protocol (Route B)
  • Catalyst & Reagent Preparation: In a round-bottom flask, suspend a suitable catalyst (e.g., L-proline, 10 mol%) in an environmentally benign solvent such as a 1:1 water/ethanol mixture (4 mL per mmol of aldehyde).

  • Reaction Execution: To the suspension, add benzaldehyde (1.0 eq), malononitrile (1.0 eq), and hydrazine hydrate (1.1 eq).

  • Reaction Conditions: The mixture is stirred vigorously and heated to a moderate temperature (e.g., 55-60 °C) for 2-4 hours. Progress is monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, the precipitated solid product is collected by filtration. The solid is washed thoroughly with water and then a small amount of cold ethanol to remove residual starting materials. The product is often of high purity, but can be further purified by recrystallization if necessary.

Route C: The Strategic Approach: Functionalization of a Pyrazole Core

An alternative strategy involves the synthesis of a 5-phenylpyrazole core followed by the introduction of the C4-amino group. This is typically a two-step process involving nitration followed by reduction. This route can be advantageous if substituted 5-phenylpyrazoles are readily available or if derivatization at other positions is desired concurrently.

Mechanistic Rationale: Step 1: Electrophilic Nitration. The pyrazole ring is an electron-rich heterocycle. In a substituted pyrazole like 5-phenyl-1H-pyrazole, the C4 position is the most electron-rich and sterically accessible site for electrophilic aromatic substitution.[6] Treatment with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) introduces a nitro group at this position to yield 5-phenyl-4-nitro-1H-pyrazole.[7]

Step 2: Nitro Group Reduction. The nitro group is a versatile precursor to an amine. The conversion of the 4-nitro group to a 4-amino group is a standard reduction reaction. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel is a clean and efficient method.[8] Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid can also be employed.

Experimental Protocol (Route C)

Part 1: Synthesis of 5-Phenyl-4-nitro-1H-pyrazole

  • Nitrating Mixture: In a flask cooled in an ice bath (0-5 °C), slowly add concentrated sulfuric acid to fuming nitric acid.

  • Nitration: To this cold nitrating mixture, add 5-phenyl-1H-pyrazole (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated yellow solid is filtered, washed extensively with water until the washings are neutral, and dried to yield crude 5-phenyl-4-nitro-1H-pyrazole.

Part 2: Reduction to this compound

  • Reaction Setup: Dissolve the 5-phenyl-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5 mol%).

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction is stirred vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring and Work-up: The reaction is monitored by TLC until the starting material is consumed (typically 6-12 hours). Upon completion, the mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: The filtrate is concentrated under reduced pressure to yield the desired this compound.

Comparative Analysis

The choice of synthetic route is a critical decision driven by factors beyond theoretical yield. The following table provides a comparative summary to aid in this selection process.

FeatureRoute A: β-Ketonitrile CondensationRoute B: Multicomponent ReactionRoute C: Nitration & Reduction
Overall Yield Good to Excellent (Typically 75-90%)Excellent (Often >85%)[5]Moderate (Two steps, 60-75% overall)
Atom Economy GoodExcellentPoor (loss of nitrating/reducing agents)
Number of Steps OneOneTwo
Reaction Time Moderate (4-6 hours)Short (2-4 hours)[5]Long (8-15 hours total)
Starting Materials Benzoylacetonitrile, HydrazineBenzaldehyde, Malononitrile, Hydrazine5-Phenylpyrazole, HNO₃/H₂SO₄, H₂/Pd-C
Safety Concerns Hydrazine is toxic and corrosive.Malononitrile is toxic.Use of strong, corrosive acids (HNO₃/H₂SO₄). Handling of H₂ gas requires care.
Scalability Readily scalable.Generally scalable, catalyst loading may need optimization.Scalability can be challenging due to exotherms in nitration and handling of H₂ gas.
"Green" Aspects Uses organic solvent.Often uses green solvents (EtOH/H₂O), catalytic.[5]Uses hazardous reagents and generates significant waste.
Ideal For Reliable, large-scale synthesis with readily available starting materials.Rapid, efficient, and environmentally conscious synthesis; library generation.Situations where the pyrazole core is already available or further functionalization is planned.

Conclusion and Recommendation

For researchers seeking a balance of efficiency, environmental consideration, and high yield, the Multicomponent Reaction (Route B) emerges as the superior strategy for the synthesis of this compound. Its one-pot nature, short reaction times, and compatibility with green chemistry principles make it an ideal choice for modern synthetic laboratories.

The classical β-Ketonitrile Condensation (Route A) remains a robust and reliable alternative, particularly for large-scale production where the cost and availability of benzoylacetonitrile are favorable.

The Functionalization of a Pre-formed Pyrazole Core (Route C) is a more strategic and less direct approach. While it suffers from lower atom economy and involves hazardous reagents, it offers unique advantages in specific contexts, such as the synthesis of analogues from an existing library of 5-phenylpyrazoles.

Ultimately, the optimal synthetic route is contingent upon the specific constraints and objectives of the research program. This guide provides the necessary data and expert rationale to make an informed and strategic decision.

References

A Comparative Biological Evaluation of 5-Phenyl-1H-pyrazol-4-amine Against Established Therapeutic Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] This guide focuses on the biological evaluation of a specific, yet under-explored, pyrazole derivative: 5-Phenyl-1H-pyrazol-4-amine . Due to the limited publicly available data on this particular compound, this document serves as a comprehensive experimental framework for its characterization. We will propose a series of in-vitro assays to compare its potential efficacy against three well-established inhibitors, each representing a major therapeutic area where pyrazole derivatives have shown promise:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor for anti-inflammatory activity.

  • Erlotinib: An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor for anticancer activity.

  • Voriconazole: A lanosterol 14α-demethylase inhibitor for antifungal activity.

This guide is designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the scientific rationale behind the proposed investigations.

Part 1: Comparative Evaluation for Anti-Inflammatory Activity

Known Inhibitor: Celecoxib

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[2][3][4][5][6] COX-2 is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[2][4] By selectively inhibiting COX-2 over COX-1, celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[5]

Mechanism of Action: COX-2 Inhibition

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Produces Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Converted to Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits This compound This compound (Hypothesized) This compound->COX2 Inhibits?

Caption: Simplified pathway of COX-2 mediated inflammation and points of inhibition.

Proposed Experimental Protocol: In-Vitro COX-1/COX-2 Inhibition Assay

This assay will determine the half-maximal inhibitory concentration (IC50) of this compound against both COX-1 and COX-2 enzymes, allowing for a direct comparison of its potency and selectivity with celecoxib.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation:

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a solution of the substrate, arachidonic acid, in ethanol.

  • Compound Preparation:

    • Prepare stock solutions of this compound and Celecoxib in DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Assay Procedure (96-well plate format):

    • To each well, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

    • Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Allow the reaction to proceed for a specific duration (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a solution of HCl.

  • Detection:

    • Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 values for both compounds against both enzymes using non-linear regression analysis.

Part 2: Comparative Evaluation for Anticancer Activity

Known Inhibitor: Erlotinib

Erlotinib is a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR).[7][8] EGFR is often overexpressed in various cancers, and its activation leads to downstream signaling pathways that promote cell proliferation, survival, and metastasis. Erlotinib competitively inhibits the ATP binding site of the EGFR tyrosine kinase, thereby blocking its signaling cascade.[8]

Mechanism of Action: EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Erlotinib Erlotinib Erlotinib->EGFR Inhibits (ATP-binding site) This compound This compound (Hypothesized) This compound->EGFR Inhibits? EGF EGF (Ligand) EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.

Proposed Experimental Protocol: In-Vitro EGFR Kinase Assay and Cell Viability Assay

This two-part experiment will first assess the direct inhibitory effect of this compound on EGFR kinase activity and then evaluate its cytotoxic effect on an EGFR-dependent cancer cell line.

A. EGFR Kinase Assay (Biochemical)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Use a commercially available EGFR kinase assay kit which typically includes recombinant human EGFR, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Compound Preparation:

    • Prepare stock solutions and serial dilutions of this compound and Erlotinib in DMSO.

  • Assay Procedure (384-well plate format):

    • Add the EGFR enzyme, the test compounds, and the substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Use a phosphotyrosine-specific antibody conjugated to a detection molecule (e.g., HRP or a fluorescent probe) to quantify the extent of substrate phosphorylation. Read the signal on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.

B. Cell Viability Assay (Cell-Based)

Step-by-Step Methodology:

  • Cell Culture:

    • Culture an EGFR-dependent human non-small cell lung cancer cell line, such as NCI-H1975, in appropriate media and conditions.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound and Erlotinib for 72 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Part 3: Comparative Evaluation for Antifungal Activity

Known Inhibitor: Voriconazole

Voriconazole is a broad-spectrum triazole antifungal agent.[9] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[10][11][12] This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[10][11] Disruption of ergosterol synthesis compromises the integrity and function of the cell membrane, leading to fungal cell death.[10][11]

Mechanism of Action: Ergosterol Biosynthesis Pathway

Ergosterol_Pathway Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_Demethylase Substrate for Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Synthesizes Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential component of Voriconazole Voriconazole Voriconazole->Lanosterol_Demethylase Inhibits This compound This compound (Hypothesized) This compound->Lanosterol_Demethylase Inhibits?

Caption: Inhibition of ergosterol biosynthesis by Voriconazole.

Proposed Experimental Protocol: Antifungal Susceptibility Testing

This protocol will determine the minimum inhibitory concentration (MIC) of this compound against a common fungal pathogen, Candida albicans, and compare it to that of Voriconazole.

Step-by-Step Methodology (Broth Microdilution Method):

  • Fungal Inoculum Preparation:

    • Culture Candida albicans on a suitable agar medium.

    • Prepare a standardized inoculum suspension in RPMI-1640 medium, adjusted to a specific cell density (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Compound Preparation:

    • Prepare stock solutions and serial dilutions of this compound and Voriconazole in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation:

    • Add the fungal inoculum to each well containing the test compounds.

    • Include positive (no drug) and negative (no inoculum) controls.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually inspect the plates for fungal growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Data Analysis:

    • Record the MIC values for both compounds. A lower MIC indicates higher antifungal potency.

Comparative Data Summary

The following tables present the known performance metrics for the established inhibitors. The corresponding values for this compound are to be determined through the execution of the proposed experimental protocols.

Table 1: Anti-Inflammatory Activity Comparison

CompoundTargetIC50 (COX-1)IC50 (COX-2)Selectivity Index (COX-1/COX-2)
Celecoxib COX-2~15 µM~0.04 µM~375
This compound TBDTBDTBDTBD

TBD: To Be Determined

Table 2: Anticancer Activity Comparison

CompoundTargetBiochemical IC50Cellular IC50 (NCI-H1975)
Erlotinib EGFR~2 nM[7][8]~9.18 µM[13]
This compound TBDTBDTBD

TBD: To Be Determined

Table 3: Antifungal Activity Comparison

CompoundTargetMIC (Candida albicans)
Voriconazole Lanosterol 14α-demethylase0.03 - 2.0 µg/mL
This compound TBDTBD

TBD: To Be Determined

Discussion and Future Directions

While the biological activity of this compound remains to be empirically determined, its core pyrazole structure suggests a high potential for bioactivity. The proposed experimental framework provides a robust starting point for its comprehensive evaluation.

  • For anti-inflammatory potential: A high selectivity index for COX-2 over COX-1 would be a desirable outcome, indicating a potentially favorable safety profile similar to celecoxib.

  • For anticancer potential: Potent inhibition of EGFR kinase and significant cytotoxicity against EGFR-dependent cancer cells would warrant further investigation into its mechanism of action and potential for in-vivo studies. The broad family of pyrazole-containing kinase inhibitors suggests this is a promising avenue.[14]

  • For antifungal potential: A low MIC value against pathogenic fungi like Candida albicans would suggest that this compound could be a lead compound for the development of new antifungal agents.

Successful outcomes in any of these primary screens would justify progression to more advanced studies, including broader cell line screening, in-vivo efficacy models, and pharmacokinetic and toxicological profiling. This systematic approach will elucidate the therapeutic potential of this compound and determine its standing in comparison to established inhibitors.

References

A Head-to-Head Comparison of 4-Amino vs. 5-Amino Pyrazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, offering a versatile framework for designing targeted therapies. Within this class, aminopyrazoles have emerged as particularly fruitful starting points for the development of potent kinase inhibitors and other therapeutic agents. The seemingly subtle difference in the position of the amino group—at the 4- or 5-position of the pyrazole ring—can have profound implications for the molecule's synthesis, chemical properties, and, most critically, its biological activity and pharmacokinetic profile.

This guide provides an in-depth, head-to-head comparison of 4-amino and 5-amino pyrazole derivatives, drawing on experimental data and established scientific principles to inform rational drug design. We will delve into the nuances of their synthesis, explore their differential engagement with biological targets, and provide detailed protocols for their evaluation.

The Strategic Importance of the Amino Group Position

The location of the amino substituent on the pyrazole ring dictates the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. These factors are paramount in determining how a molecule interacts with the intricate binding pockets of target proteins, such as kinases. Consequently, the choice between a 4-amino and a 5-amino pyrazole core is a critical early decision in the drug discovery pipeline.

Synthesis Strategies: A Tale of Two Isomers

The synthetic accessibility of a chemical scaffold is a crucial consideration for its utility in drug discovery. Both 4-amino and 5-amino pyrazoles can be synthesized through various well-established methods, though the choice of starting materials and reaction conditions differs significantly.

Synthesis of 5-Aminopyrazole Derivatives

A prevalent and versatile method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[1] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization.[1] Another common approach utilizes the reaction of ketenes bearing a cyano group and a leaving group with hydrazine.[1]

dot

Caption: General synthesis of 5-aminopyrazoles.

Synthesis of 4-Aminopyrazole Derivatives

The synthesis of 4-aminopyrazoles can be achieved through several routes. The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a classic method that can be adapted to produce 4-amino pyrazoles.[2] Another approach involves the Thorpe-Ziegler cyclization of N-alkylated enaminonitriles.[3] Additionally, 4-aminopyrazoles can be prepared by the reduction of 4-nitropyrazoles, which are often synthesized by the nitration of the parent pyrazole.[3]

dot

Caption: Knorr synthesis of 4-aminopyrazoles.

Biological Activity: A Focus on Kinase Inhibition

Both 4-amino and 5-amino pyrazole derivatives have demonstrated significant potential as inhibitors of a wide range of protein kinases, which are crucial targets in oncology and inflammatory diseases. The differential positioning of the amino group often leads to distinct structure-activity relationships (SAR) and selectivity profiles.

4-Aminopyrazole Derivatives as Kinase Inhibitors

4-Aminopyrazole-based compounds have been extensively explored as inhibitors of Janus kinases (JAKs).[4] The 4-amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase domain. Structure-activity relationship studies have shown that modifications to the substituents on the pyrazole ring and the N1-position can significantly impact potency and selectivity against different JAK isoforms.[4] For example, certain 4-amino-(1H)-pyrazole derivatives have shown potent inhibitory activity against JAK1, JAK2, and JAK3 with IC50 values in the low nanomolar range.[4]

5-Aminopyrazole Derivatives as Kinase Inhibitors

The 5-aminopyrazole scaffold has proven to be a valuable framework for developing inhibitors of p38α MAP kinase and other kinases.[5] In many of these inhibitors, the 5-amino group participates in crucial hydrogen bonding interactions within the ATP-binding site of the kinase. The SAR of 5-aminopyrazole inhibitors often reveals that the nature of the substituent at the N1-position and the group attached to the amino function are critical for achieving high potency and selectivity.[5]

Kinase TargetAminopyrazole IsomerRepresentative IC50 (nM)Reference
JAK14-amino3.4[4]
JAK24-amino2.2[4]
JAK34-amino3.5[4]
p38α MAP Kinase5-aminoPotent inhibition observed[5]

Note: The presented IC50 values are from different studies and for different specific compounds; therefore, they are not a direct head-to-head comparison but are illustrative of the potency that can be achieved with each scaffold.

Cytotoxicity Profile: A Comparative Overview

The cytotoxic effects of 4-amino and 5-amino pyrazole derivatives are a critical aspect of their potential as therapeutic agents, particularly in oncology.

Cytotoxicity of 4-Aminopyrazole Derivatives

Several studies have evaluated the in vitro cytotoxicity of 4-aminopyrazole derivatives against various cancer cell lines. For instance, certain 4-amino-(1H)-pyrazole derivatives have demonstrated potent antiproliferative activity against cell lines such as HEL (human erythroleukemia) and K562 (human myelogenous leukemia), with IC50 values in the submicromolar range.[4]

Cytotoxicity of 5-Aminopyrazole Derivatives

Similarly, 5-aminopyrazole derivatives and their fused heterocyclic analogs have been shown to possess significant anticancer activity.[6] For example, some pyrazolo[3,4-b]pyridine derivatives synthesized from 5-aminopyrazoles have shown noteworthy cytotoxicity against HeLa, MCF-7, and HCT-116 cell lines.[6]

Cell LineAminopyrazole IsomerRepresentative IC50 (µM)Reference
HEL4-amino0.35[4]
K5624-amino0.37[4]
HeLa5-amino (fused derivative)2.59[6]

Note: The cytotoxic activities are for different compounds and should be interpreted as examples of the potential of each class of derivatives.

Experimental Protocols for Comparative Evaluation

To facilitate a direct and robust comparison of novel 4-amino and 5-amino pyrazole derivatives, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Objective: To quantify the dose-dependent inhibition of a recombinant kinase by a test compound.

Materials:

  • Recombinant human kinase (e.g., JAK1, p38α)

  • Kinase-specific peptide substrate

  • High-purity Adenosine triphosphate (ATP)

  • Test compounds dissolved in 100% DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., ADP-Glo™)

  • 384-well assay plates

  • Acoustic liquid handler and plate reader

Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO, starting from a 1 mM stock.

  • Compound Dispensing: Using an acoustic liquid handler, transfer approximately 25-50 nL of the DMSO dilutions to the 384-well assay plates. Include "high control" (DMSO only) and "low control" (a known potent inhibitor) wells.

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. Add 5 µL of this mix to each well and incubate for 15 minutes at room temperature to allow for compound-kinase binding.

  • Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer (concentration should be near the Km for the specific kinase). Add 5 µL of the ATP solution to each well to start the kinase reaction. Incubate for 1-2 hours at room temperature.

  • Signal Generation: Stop the reaction and deplete remaining ATP by adding 10 µL of the ATP detection reagent's "stop" solution. Incubate for 40 minutes at room temperature.

  • Luminescence Development: Add 20 µL of the "detection" reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

dot

Caption: Workflow for an in vitro kinase inhibition assay.

MTT Cell Viability Assay

This protocol outlines the use of the MTT assay to assess the cytotoxic or anti-proliferative effects of test compounds on cultured cancer cells.

Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa, K562)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting model.

Conclusion and Future Directions

The choice between a 4-amino and a 5-amino pyrazole scaffold is a critical decision in drug discovery that significantly influences the synthetic route, structure-activity relationship, and ultimately the therapeutic potential of the resulting compounds. While both isomers have yielded potent and selective inhibitors for various targets, their distinct chemical properties necessitate tailored synthetic and optimization strategies.

This guide has provided a framework for understanding the key differences between these two important classes of compounds and has offered standardized protocols for their comparative evaluation. For researchers in the field, a thorough understanding of these nuances is essential for the rational design of the next generation of pyrazole-based therapeutics. Future work should focus on generating more direct head-to-head comparative data, including pharmacokinetic profiles, to further refine our understanding of how the position of the amino group impacts the overall drug-like properties of these versatile scaffolds.

References

A Comparative Guide to the Cross-Reactivity Profiling of 5-Phenyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Challenge of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility and presence in numerous FDA-approved therapeutics.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, anticancer, and analgesic effects.[3][4][5] The compound 5-Phenyl-1H-pyrazol-4-amine represents a fundamental embodiment of this scaffold, featuring the core pyrazole ring essential for biological interactions and amine/phenyl groups that provide vectors for synthetic elaboration or direct molecular interactions.

Given the pyrazole core's frequent role as a hinge-binding motif in protein kinases, it is logical to hypothesize that this compound possesses kinase inhibitory activity.[6][7] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] However, the human kinome consists of over 500 members, many with structurally similar ATP-binding pockets. This similarity presents a significant challenge: a small molecule inhibitor designed for one kinase may inadvertently bind to and modulate the activity of numerous unintended "off-targets."

Such cross-reactivity, or polypharmacology, can lead to unexpected toxicities or, in some cases, beneficial synergistic effects. Therefore, a rigorous and early-stage assessment of a compound's selectivity profile is not merely a regulatory requirement but a critical step in understanding its true biological activity and therapeutic potential. This guide provides a framework for conducting a comprehensive cross-reactivity study of this compound, comparing its potential profile against established pyrazole-based kinase inhibitors and outlining the gold-standard methodologies required for a definitive analysis.

The Rationale for Kinome-Wide Profiling

The decision to profile this compound against a broad panel of kinases is rooted in the established behavior of its structural class. The pyrazole ring is adept at forming key hydrogen bonds with the hinge region of the kinase ATP-binding site, a foundational interaction for many inhibitors.[6] Variations in substituents on the pyrazole ring dictate the compound's extension into more variable regions of the binding pocket, thereby determining its selectivity.

To contextualize the potential profile of this compound, we will compare it to two archetypal pyrazole-based inhibitors:

  • Comparator A: A Promiscuous, Multi-Targeted Inhibitor (e.g., AT9283): AT9283 is a pyrazol-4-yl urea compound known to inhibit multiple kinases, including Aurora kinases, JAK2, and Abl.[9] Its broad activity profile serves as a benchmark for a less selective compound, illustrating how a single pyrazole core can interact with diverse kinase targets.

  • Comparator B: A Selective Kinase Inhibitor: Many research efforts have focused on modifying the pyrazole scaffold to achieve high selectivity for a specific kinase or kinase family, for instance, by optimizing substituents to exploit unique features of the target's active site.[6][10] A selective inhibitor provides a benchmark for the desired outcome of a drug discovery program, highlighting a clean profile with minimal off-target interactions.

This comparative approach allows researchers to classify this compound on a selectivity spectrum, providing immediate, actionable insights into its potential as a therapeutic lead.

Designing the Cross-Reactivity Investigation: A Multi-Tiered Approach

A robust cross-reactivity study relies on a workflow that moves from broad, high-throughput screening to more focused, biologically relevant validation. This ensures that initial hits are not artifacts and that binding interactions translate into functional cellular consequences.

G cluster_0 Tier 1: In Vitro Biochemical Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Cellular Assays T1 Compound Synthesis & QC (this compound & Comparators) T2 Large-Scale Kinome Profiling (e.g., KINOMEscan™, 450+ kinases) T1->T2 Determine Kd or %Inhibition T3 Identify Primary Targets & Potent Off-Targets (Selectivity Analysis) T2->T3 T4 Cellular Thermal Shift Assay (CETSA®) or NanoBRET™ Target Engagement Assay T3->T4 Validate binding in intact cells T5 Confirm Cellular Target Engagement T4->T5 T6 Downstream Pathway Analysis (e.g., Western Blot for phospho-substrates) T5->T6 T7 Phenotypic Assays (Proliferation, Apoptosis, etc.) T6->T7

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

Tier 1: Large-Scale In Vitro Kinome Profiling

Causality: The primary goal is to cast the widest net possible to identify all potential kinase interactions in a controlled, cell-free environment. Competitive binding assays are ideal as they measure direct physical interaction between the compound and the kinase, independent of the complexities of a cellular system. The KINOMEscan™ platform is an industry-standard method for this purpose.

Experimental Protocol: Competitive Binding Kinome Scan

  • Compound Preparation: Solubilize this compound and comparators in 100% DMSO to create 100X stock solutions (e.g., at 100 µM for a 1 µM final screening concentration).

  • Assay Principle: The assay utilizes kinases tagged with a DNA-label, which are then incubated with the test compound and an immobilized, broadly-selective kinase inhibitor ligand beads.

  • Binding Competition: The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

  • Quantification: After incubation, unbound kinase is washed away. The amount of bead-bound kinase is measured using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: Results are typically expressed as Percent of Control (%Ctrl), where the DMSO control represents 100% binding and a highly potent control inhibitor represents 0%.

    • %Ctrl = (Compound Signal - Positive Control Signal) / (DMSO Signal - Positive Control Signal) * 100

  • Hit Criteria: A common threshold for identifying a significant interaction or "hit" is a %Ctrl value below 10% or 35%, depending on the desired stringency. Dissociation constants (Kd) can be determined for these primary hits by running a dose-response curve.

Tier 2: Cellular Target Engagement Validation

Causality: An in vitro hit does not guarantee that the compound will engage its target in the complex milieu of a living cell. Factors like cell membrane permeability, intracellular compound concentration, and competition with high endogenous ATP levels can prevent target engagement. Therefore, validating binding in an intact cellular environment is a critical, self-validating step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to depend on a primary target) to ~80% confluency. Treat cells with either vehicle (DMSO) or varying concentrations of this compound for a defined period (e.g., 1-2 hours).

  • Thermal Challenge: Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.

  • Separation of Soluble and Aggregated Protein: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of the specific target kinase remaining in the soluble fraction using Western Blot or ELISA.

  • Data Interpretation: A compound that binds to its target kinase will stabilize the protein's structure, making it more resistant to thermal denaturation. This results in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle-treated control. This "thermal shift" is a direct indicator of target engagement.

Hypothetical Data Presentation and Interpretation

To illustrate the expected output, the following table presents hypothetical kinome scan data for this compound and its comparators.

Kinase TargetThis compound (%Ctrl @ 1µM)Comparator A (AT9283) (%Ctrl @ 1µM)Comparator B (Selective Inhibitor) (%Ctrl @ 1µM)
Primary Target (e.g., AURKB) 1.5 0.8 2.1
Potent Off-Target 1 (e.g., JAK2) 8.90.5 85.2
Potent Off-Target 2 (e.g., FLT3) 25.61.2 91.4
Unrelated Kinase 1 (e.g., PIK3CA) 92.145.398.7
Unrelated Kinase 2 (e.g., MTOR) 88.460.195.3

Interpretation:

  • This compound: This hypothetical profile suggests a potent inhibitor of AURKB. However, it also shows significant off-target activity against JAK2, and moderate activity against FLT3. This would classify it as a relatively potent but non-selective compound that requires further optimization.

  • Comparator A (AT9283): As expected, this compound shows potent inhibition of numerous kinases, confirming its multi-targeted nature.[9]

  • Comparator B (Selective Inhibitor): This compound demonstrates a "clean" profile, potently engaging only its primary target with minimal interaction with other kinases at the tested concentration.

G cluster_0 Structural Comparison struct1 This compound Pyrazole Core Phenyl Group Amino Group struct2 Comparator A (AT9283) Pyrazole Core Benzimidazole Urea Linker struct3 Comparator B (Selective) Pyrazole Core Optimized R-Groups Specific H-Bond Donors/Acceptors

Caption: Core structural motifs of the test compound and comparators.

Conclusion and Strategic Outlook

This guide outlines a rigorous, industry-standard workflow for characterizing the cross-reactivity of this compound. The pyrazole scaffold is a powerful starting point for inhibitor design, but its inherent ability to bind the conserved kinase hinge region necessitates a comprehensive selectivity assessment.[6][7] By employing a tiered approach—from broad in vitro screening to intact cell validation—researchers can build a complete and reliable profile of this compound. Comparing the results to established promiscuous and selective inhibitors provides essential context for decision-making. The data generated from such a study would be foundational for any subsequent lead optimization efforts, guiding medicinal chemists to modify the core structure to enhance potency for the primary target while engineering out undesirable off-target interactions, ultimately paving the way for a safer and more effective therapeutic candidate.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Phenyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 5-Phenyl-1H-pyrazol-4-amine. As researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is paramount not only for personal safety but also for environmental stewardship. This guide is structured to provide a deep, logical, and scientifically grounded framework for managing waste streams containing this compound.

Section 1: Hazard Profile of this compound

Based on data from similar pyrazole-amine compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed: Acute oral toxicity is a common characteristic of similar chemical structures.[3][4][5]

  • A skin and eye irritant: Direct contact can cause skin irritation and serious eye irritation.[3][5][6][7]

  • A potential respiratory irritant: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3][5]

The primary environmental concern is the introduction of aromatic amines into waterways, where they can be harmful to aquatic organisms.[1] Therefore, under no circumstances should this chemical or its containers be disposed of via standard drains or municipal trash .[3][8]

Table 1: Summary of Assumed Hazards and Handling Precautions
Hazard Category Anticipated Risk Primary Precautionary Measures
Acute Toxicity (Oral) Harmful or fatal if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][5]
Skin Corrosion/Irritation Causes skin irritation.Wear protective gloves and clothing.[5][6][9]
Eye Damage/Irritation Causes serious eye irritation.Wear safety glasses with side-shields or a face shield.[3]
Respiratory Irritation May cause respiratory irritation upon inhalation.Use only in a well-ventilated area or under a chemical fume hood.[9][10]
Environmental Hazard Potentially toxic to aquatic life.Do not allow to enter drains or surface water.[1][4]

Section 2: Regulatory Framework for Chemical Waste Disposal

In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[11][12] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for its safe management from generation to final disposal.[11]

Key responsibilities for laboratories under RCRA include:

  • Hazardous Waste Identification: The generator must determine if their chemical waste is hazardous as defined in Title 40 of the Code of Federal Regulations (CFR) Part 261.[13][14] this compound, due to its likely toxic properties, would be considered hazardous waste.

  • Proper Management and Storage: Waste must be accumulated in containers that are in good condition, compatible with the waste, and properly labeled.[8]

  • Manifesting and Transportation: When shipped off-site, hazardous waste must be accompanied by a manifest that tracks its journey to a licensed Treatment, Storage, and Disposal Facility (TSDF).[14]

  • Use of Licensed Disposal Facilities: All hazardous waste must be sent to a permitted TSDF for final treatment, storage, or disposal.[14]

It is crucial to consult not only federal regulations but also state and local rules, which may be more stringent.[11][13]

Section 3: Pre-Disposal Operations: Handling and Segregation

Proper disposal begins with correct handling and segregation at the point of generation. The causality is clear: preventing accidental reactions and ensuring the final disposal method is appropriate requires a pure and well-defined waste stream.

Step-by-Step Handling Protocol
  • Personal Protective Equipment (PPE): Before handling the compound, always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[8]

  • Ventilation: Handle the solid chemical exclusively within a certified chemical fume hood to prevent inhalation of dust.[10]

  • Waste Segregation:

    • Solid Waste: Collect unused or contaminated this compound solid waste in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., HDPE - High-Density Polyethylene).

    • Contaminated Materials: Any items grossly contaminated with the compound, such as weigh boats, gloves, or paper towels, should also be placed in this solid waste container.

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids or oxidizers).[15]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any solvents.

Section 4: Step-by-Step Disposal Protocols

The required method of disposal for this compound is to use a licensed professional waste disposal service.[3] On-site treatment without the proper permits is generally not permissible under RCRA.[14]

Disposal Workflow
  • Container Management: Ensure the hazardous waste container is sealed tightly when not in use.[8][9] Store it in a designated satellite accumulation area or a central hazardous waste storage area that is secure and well-ventilated.

  • Contact Environmental Health & Safety (EHS): Notify your institution's EHS department or equivalent safety office that you have a container of hazardous waste ready for pickup.

  • Arrange for Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company.[8] These contractors are equipped to transport and dispose of chemical waste in compliance with all federal and state regulations.

  • Incineration: The most probable final disposal method for this type of organic compound is high-temperature incineration at a permitted TSDF. This process effectively destroys the compound, converting it to less harmful substances like carbon dioxide, water, and nitrogen oxides.[15]

  • Record Keeping: Maintain accurate records of the waste generated and disposed of, as required by your institution and RCRA regulations.[11]

Diagram 1: Disposal Decision Workflow

This diagram outlines the procedural steps for the proper disposal of this compound waste.

G cluster_prep Preparation & Segregation cluster_disposal Disposal & Documentation start Waste Generation (Unused chemical or contaminated materials) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate label_waste Label Container 'Hazardous Waste' & List Contents segregate->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs professional_disposal Licensed Contractor Transports to TSDF contact_ehs->professional_disposal final_disposition Final Disposition (e.g., High-Temp Incineration) professional_disposal->final_disposition record Maintain Disposal Records final_disposition->record

Caption: Workflow for the safe disposal of this compound.

Section 5: Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is critical.

Spill Response
  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[3] Eliminate all ignition sources.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect Yourself: Wear appropriate PPE, including respiratory protection if necessary.[9]

  • Containment: For a small solid spill, carefully sweep up the material without creating dust and place it in a labeled container for disposal.[3] Use absorbent pads for small liquid spills.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your supervisor and EHS department.

First Aid Measures
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]

  • In case of skin contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[3][4]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][9]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Phenyl-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for handling 5-Phenyl-1H-pyrazol-4-amine, a compound belonging to the pyrazole class of derivatives known for their diverse pharmacological activities.[1] The procedural guidance herein is designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, is executed with the highest degree of protection.

Immediate Safety Briefing: Hazard Profile & Core Protection

Before entering the laboratory to handle this compound, it is critical to internalize its hazard profile. The compound should be treated as, at minimum:

  • Acutely Toxic (Oral): Harmful if swallowed.[3][5][6]

  • Skin Irritant: Causes skin irritation upon contact.[3][4][5]

  • Serious Eye Irritant: Causes serious eye irritation and potential damage.[3][4][5]

  • Respiratory Tract Irritant: Inhalation of dust may cause respiratory irritation.[3][4][5]

This profile dictates a mandatory baseline of PPE for all operations involving this compound.

PPE CategorySpecificationRationale for Use
Eye/Face Protection Chemical safety goggles and a face shield. Must conform to EN166 (EU) or ANSI Z87.1 (US) standards.[5][7][8]Protects against airborne dust particles and accidental splashes, which can cause serious eye irritation. A face shield provides an essential secondary barrier.
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).[7]Prevents direct skin contact, which can lead to irritation. Gloves must be inspected before use and disposed of after handling.[7]
Body Protection Fully-buttoned laboratory coat.Provides a barrier against incidental contact and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood is the primary control.Given its potential as a respiratory irritant, engineering controls are paramount to prevent inhalation of dust.[5]

The Hierarchy of Controls: Situating PPE in a System of Safety

While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure risk.

cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Admin Administrative Controls (e.g., SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (e.g., Gloves, Goggles) Admin->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.

Engineering Controls: All weighing, transferring, and handling of solid this compound must be performed within a certified chemical fume hood or a similar ventilated enclosure to prevent the generation and inhalation of dust.[5][7] Ensure eyewash stations and safety showers are readily accessible.[3][9]

Administrative Controls: Adhere strictly to Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards of pyrazole derivatives and the correct donning and doffing of PPE. Never work alone when handling this compound.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This protocol outlines the procedural steps for safely handling this compound powder, from initial setup to temporary storage.

A. Preparation and Pre-Handling Check:

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood to minimize traffic in and out of the containment area.

  • Don PPE: Before approaching the fume hood, don all required PPE in the following order: laboratory coat, safety goggles, face shield, and finally, gloves.

B. Handling the Compound (Inside Fume Hood):

  • Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat. Use gentle motions to avoid creating airborne dust.

  • Transfer: Transfer the powder to the reaction vessel or solvent container. If adding to a solvent, do so slowly to prevent splashing.

  • Immediate Cleanup: Use a disposable brush or wipe to clean any residual powder from the spatula and weigh boat, placing the contaminated items into a designated solid waste container inside the fume hood.

  • Secure Container: Tightly close the primary container of this compound.[7] Wipe the exterior with a damp cloth to remove any potential residue before storing it in a cool, dry, and well-ventilated place.[7][8]

C. Post-Handling and Decontamination:

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed last using a technique that prevents contact with the outer surface.[5]

  • Disposal of Consumables: Dispose of contaminated gloves, weigh boats, and wipes in a designated hazardous waste container.[3][7]

  • Personal Hygiene: Wash hands thoroughly with soap and water after completing the work and removing all PPE.[5][7]

Disposal Plan: Managing Contaminated Materials and Waste

Improper disposal can lead to environmental contamination and pose a risk to others. All waste generated from handling this compound must be treated as hazardous chemical waste.[10]

cluster_1 Waste Segregation and Disposal Workflow Solid_Waste Solid Waste (Contaminated Gloves, Wipes, Unused Compound) Solid_Container Labeled, Sealed Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Contaminated Solvents, Reaction Quench) Liquid_Container Labeled, Sealed Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container EHS_Pickup Store in Satellite Accumulation Area & Request EHS Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Incineration Licensed Professional Disposal (Incineration) EHS_Pickup->Incineration

Caption: Workflow for the proper segregation and disposal of waste.

A. Waste Segregation:

  • Solid Waste: Collect all contaminated solids, including gloves, weighing papers, absorbent pads, and any unreacted this compound, in a dedicated, clearly labeled, and sealable container for solid hazardous waste.[2]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, leak-proof, and chemically compatible container for liquid hazardous waste.[10]

  • Sharps: Any contaminated needles or sharp implements must be disposed of in a designated sharps container.

B. Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of all constituents, and the approximate concentrations.[10]

  • Keep waste containers securely closed except when adding waste.[10]

  • Store sealed waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[2]

C. Final Disposal:

  • Follow your institution's specific procedures to request a pickup of the hazardous waste by the Environmental Health & Safety (EHS) department.[2]

  • The final disposal must be handled by a licensed professional waste disposal company, typically through high-temperature incineration.[2][7] Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[7][10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyl-1H-pyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
5-Phenyl-1H-pyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.